H-D-Glu(OBzl)-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGHCRNCRWQABU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30869-19-3 | |
| Record name | D-Glutamic acid, 5-(phenylmethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30869-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID801287160 | |
| Record name | 5-(Phenylmethyl) hydrogen D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
| Record name | gamma-Benzyl L-glutamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20958 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2578-33-8 | |
| Record name | 5-(Phenylmethyl) hydrogen D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Phenylmethyl) hydrogen D-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glutamic acid, 5-(phenylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to H-D-Glu(OBzl)-OH: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of H-D-Glu(OBzl)-OH, also known as D-Glutamic acid γ-benzyl ester. This compound is a crucial building block in peptide synthesis and a valuable intermediate in the development of novel therapeutics. This document summarizes its key characteristics, outlines relevant experimental methodologies, and presents a logical workflow for its synthesis and characterization.
Core Physical and Chemical Properties
This compound is a derivative of the non-proteinogenic amino acid D-glutamic acid, where the side-chain carboxylic acid is protected as a benzyl ester. This strategic protection prevents unwanted side reactions during peptide coupling processes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source |
| CAS Number | 2578-33-8 | [2] |
| Molecular Formula | C₁₂H₁₅NO₄ | [2] |
| Molecular Weight | 237.25 g/mol | [3] |
| IUPAC Name | (2R)-2-amino-5-(benzyloxy)-5-oxopentanoic acid |
| Physical Property | Value | Source |
| Appearance | White to off-white solid | [4] |
| Melting Point | 176 °C | [5] |
| Boiling Point (Predicted) | 426.1 ± 45.0 °C | [5] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [5] |
Experimental Protocols
Synthesis of D-Glutamic Acid γ-Benzyl Ester
The synthesis of the L-isomer, γ-benzyl L-glutamate, is well-documented and can be adapted for the D-enantiomer. A common method involves the direct esterification of D-glutamic acid with benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is heated, and water is removed to drive the reaction to completion. The product is then precipitated, collected by filtration, and purified by recrystallization.
General Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot water.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then refrigerate to promote crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with cold water and then a non-polar solvent like diethyl ether or acetone.
-
Dry the crystals under vacuum.
Purity and Enantiomeric Excess Determination by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the purity and enantiomeric excess of chiral compounds like this compound.
General Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) is often effective for separating amino acid enantiomers.[6]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol, methanol) is typically used. The exact ratio needs to be optimized for baseline separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly employed.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the column and record the chromatogram. The retention times of the D- and L-enantiomers will differ, allowing for their quantification and the determination of enantiomeric excess.
Spectroscopic Characterization
Standard spectroscopic techniques are used to confirm the chemical structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of the benzyl group, the glutamic acid backbone, and the free amine and carboxylic acid groups. While specific spectral data for the D-isomer is not provided in the search results, the spectra would be identical to the L-isomer, with the key difference being the compound's optical rotation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch (carboxylic acid): Broadband in the region of 3300-2500 cm⁻¹
-
N-H stretch (amine): Around 3300-3000 cm⁻¹
-
C=O stretch (ester and carboxylic acid): Strong absorptions around 1730 cm⁻¹ and 1710 cm⁻¹, respectively.
-
C-O stretch (ester and carboxylic acid): In the fingerprint region, typically between 1300-1000 cm⁻¹.
-
Aromatic C-H and C=C stretches: Characteristic peaks for the benzyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its identity. The exact mass can be used to verify the elemental composition.
Mandatory Visualizations
As a synthetic intermediate, this compound is not directly involved in signaling pathways. The following diagram illustrates a logical workflow for its synthesis and characterization based on the methodologies described above.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. H-D-Glu-OBzl | C12H15NO4 | CID 7019728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H-D-Glu-OBzl | CAS#:79338-14-0 | Chemsrc [chemsrc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Solubility Profile of H-D-Glu(OBzl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of H-D-Glu(OBzl)-OH (D-Glutamic acid γ-benzyl ester), a critical building block in peptide synthesis and various pharmaceutical applications. Understanding its solubility in common organic solvents is paramount for its effective use in research and development.
Core Solubility Data
| Solvent Class | Solvent | Solubility | Concentration | Conditions |
| Amides | Dimethylformamide (DMF) | Information not available | - | - |
| Dimethyl sulfoxide (DMSO) | Soluble[1] | 2 mg/mL (8.43 mM) | Requires ultrasonication, warming, and heating to 60°C.[2] | |
| Chlorinated | Dichloromethane (DCM) | Soluble[1] | - | - |
| Chloroform | Soluble[1] | - | - | |
| Ethers | Tetrahydrofuran (THF) | Information not available | - | - |
| Esters | Ethyl Acetate | Soluble[1] | - | - |
| Alcohols | Methanol | Slightly Soluble | - | Requires heating. |
| Ethanol | Information not available | - | - | |
| Ketones | Acetone | Soluble[1] | - | - |
| Acids | Acetic Acid | Slightly Soluble | - | - |
| Aqueous | Water | Sparingly Soluble | 2 mg/mL (8.43 mM) | Requires ultrasonication.[3] |
Note: The use of fresh, anhydrous DMSO is recommended as its hygroscopic nature can significantly impact the solubility of the product.[2]
Experimental Protocol: Determination of this compound Solubility
This section outlines a detailed methodology for the quantitative determination of this compound solubility in a given organic solvent.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade, anhydrous)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature incubator/shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker/incubator set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration plateaus.
-
-
Sample Processing:
-
After equilibration, remove the vials and allow the excess solid to settle.
-
Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered supernatant sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
3. Data Reporting:
-
Solubility should be reported in units such as g/100 mL, mg/mL, or mol/L at the specified temperature.
-
The experimental conditions, including temperature, equilibration time, and analytical method, should be clearly documented.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
Logical Relationships in Peptide Synthesis
This compound is a key intermediate in solid-phase peptide synthesis (SPPS). Its solubility in the reaction solvent is crucial for efficient coupling reactions. The following diagram illustrates its role in the SPPS workflow.
Caption: Role of this compound in Solid-Phase Peptide Synthesis.
References
A Technical Overview of H-D-Glu(OBzl)-OH: Molecular Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
H-D-Glu(OBzl)-OH, also known as D-Glutamic acid γ-benzyl ester, is a derivative of the non-essential amino acid D-glutamic acid. It is a crucial building block in peptide synthesis and finds applications in the development of various therapeutic agents. This document provides a concise technical summary of its core molecular properties.
Quantitative Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. These values are essential for stoichiometric calculations in chemical reactions and for the characterization of synthesized compounds.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₅NO₄ | [1][2][3][4][5][6][7] |
| Molecular Weight | 237.25 g/mol | [2][3][5] |
| Alternate Molecular Weight | 237.3 g/mol | [1][6] |
| CAS Number | 2578-33-8 | [1][2][6] |
Structural Representation
To understand the spatial arrangement and connectivity of atoms within this compound, a logical diagram is presented below. This visualization clarifies the relationship between the core D-glutamic acid structure and the protective benzyl group.
Caption: Logical components of this compound.
References
- 1. peptide.com [peptide.com]
- 2. This compound | 2578-33-8 [amp.chemicalbook.com]
- 3. This compound | CAS#:2578-33-8 | Chemsrc [chemsrc.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. H-D-Glu-OBzl | C12H15NO4 | CID 7019728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. H-D-Glu-OBzl | 79338-14-0 [amp.chemicalbook.com]
In-Depth Technical Guide: D-Glutamic Acid 5-Benzyl Ester (CAS No. 2578-33-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of D-Glutamic acid 5-benzyl ester (CAS No. 2578-33-8), a pivotal chiral building block in modern pharmaceutical and biochemical research. This document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and explores its critical applications, particularly in the realm of peptide synthesis and drug development. The strategic use of this compound lies in its ability to introduce D-glutamic acid into peptide chains, a modification known to enhance proteolytic stability and modulate biological activity. This guide is intended to be a thorough resource for scientists leveraging this versatile intermediate in their research and development endeavors.
Chemical and Physical Properties
D-Glutamic acid 5-benzyl ester, also known as H-D-Glu(OBzl)-OH, is the benzyl ester derivative of D-glutamic acid at the gamma-carboxyl group. The presence of the benzyl protecting group allows for selective chemical manipulations at the alpha-amino and alpha-carboxyl groups during synthesis.[1] Quantitative data for this compound are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 2578-33-8 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 153-177 °C | [1] |
| Optical Rotation | [α]²⁰/D = -21 ± 3° (c=1 in Acetic Acid) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility | Soluble in 1 M NaOH, water (with pH adjustment), and various organic solvents like DMSO, chloroform, dichloromethane, and ethyl acetate. | [2] |
Synthesis: Experimental Protocol
The synthesis of enantiomerically pure D-Glutamic acid 5-benzyl ester is most effectively achieved via the Fischer-Speier esterification. This method involves the acid-catalyzed reaction of D-glutamic acid with benzyl alcohol, with continuous removal of water to drive the equilibrium towards the ester product. The following protocol is adapted from established procedures for the synthesis of amino acid benzyl esters.[4][5][6][7]
Materials and Reagents
-
D-Glutamic Acid
-
Benzyl Alcohol (≥ 5 equivalents)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.2 equivalents)
-
Cyclohexane
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add D-glutamic acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane (approx. 10 mL per gram of amino acid).
-
Esterification: Heat the mixture to reflux with vigorous stirring. The cyclohexane forms a low-boiling azeotrope with water, which is collected in the Dean-Stark trap, thereby driving the reaction to completion. Continue reflux for 4-6 hours or until the theoretical amount of water has been collected.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to precipitate the product as its p-toluenesulfonate salt.
-
Collect the solid by filtration and wash with cold ethyl acetate or cyclohexane.
-
-
Purification (Liberation of the Free Amino Acid):
-
Dissolve the collected salt in a minimal amount of water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the p-toluenesulfonic acid and liberate the free amine. Monitor the pH until it reaches ~8-9.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Final Purification: The resulting white to off-white powder can be further purified by recrystallization if necessary.
Applications in Research and Drug Development
Core Application: Peptide Synthesis
The primary and most significant application of D-Glutamic acid 5-benzyl ester is as a protected amino acid building block in peptide synthesis, both in solution-phase and solid-phase (SPPS) methodologies.[8][9][10]
Role of the Benzyl Protecting Group: The benzyl ester on the side chain (gamma-carboxyl) is crucial as it prevents this functional group from participating in unwanted side reactions during peptide bond formation. This benzyl group is typically stable to the conditions used for the removal of N-terminal protecting groups like Boc (tert-butyloxycarbonyl) but can be cleaved under strong acidic conditions (e.g., HF) or by hydrogenolysis, making it part of a quasi-orthogonal protection scheme in Boc/Bzl-based SPPS.[8][11]
Enhancing Therapeutic Peptide Stability
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. Natural peptides are composed of L-amino acids, which are readily recognized and cleaved by these enzymes. The strategic incorporation of D-amino acids, such as D-glutamic acid, into a peptide sequence can significantly enhance its proteolytic stability.[12][13] This is because D-amino acids are not recognized by the active sites of most proteases, leading to a longer in vivo half-life and improved therapeutic efficacy of the peptide drug. D-Glutamic acid 5-benzyl ester is a key starting material for introducing this stability-enhancing modification.
Applications in Neuropharmacology and Bioactive Molecules
Derivatives of D-glutamic acid are utilized in neuropharmacology research, particularly in studies involving glutamate receptors and neurotransmission.[1][14] As a chiral building block, D-Glutamic acid 5-benzyl ester serves as a precursor for the synthesis of various bioactive molecules and complex natural products where the specific stereochemistry of the glutamic acid moiety is essential for biological activity.
Safety and Handling
As with all laboratory chemicals, D-Glutamic acid 5-benzyl ester should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
D-Glutamic acid 5-benzyl ester (CAS No. 2578-33-8) is a fundamentally important intermediate for chemists and pharmacologists. Its value is rooted in its role as a protected D-amino acid, enabling the synthesis of peptides with enhanced stability against enzymatic degradation—a critical attribute for the development of next-generation peptide therapeutics. The synthetic protocol detailed herein provides a reliable and scalable method for its preparation, ensuring access to this high-purity chiral building block for advanced research applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-L-Glutamic acid 5-benzylester(13574-13-5) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. air.unimi.it [air.unimi.it]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
D-Glutamic acid gamma-benzyl ester structure and chirality
An In-depth Technical Guide to D-Glutamic Acid Gamma-Benzyl Ester: Structure, Chirality, and Applications
Abstract
D-Glutamic acid γ-benzyl ester is a pivotal derivative of the non-proteinogenic amino acid D-glutamic acid. Its unique structural features, including a chiral center and a benzyl ester protecting group on the side-chain carboxyl group, make it a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of its structure, chirality, physicochemical properties, and key applications, with a focus on its role in peptide synthesis and drug development. Detailed experimental protocols for its synthesis and analysis are also presented, alongside graphical representations of key workflows and concepts to support researchers and scientists in the field.
Chemical Structure and Chirality
D-Glutamic acid γ-benzyl ester is characterized by a glutamic acid backbone where the γ-carboxylic acid is esterified with a benzyl group. The α-amino and α-carboxyl groups remain available for further reactions, making it an essential intermediate.
Structure:
The chemical structure consists of a five-carbon chain with an amino group at the α-position (C2) and two carboxyl groups at C1 and C5. The C5 carboxyl group is protected as a benzyl ester.
Chirality:
The chirality of the molecule is determined by the stereochemistry at the α-carbon (C2). In D-Glutamic acid γ-benzyl ester, the amino group is on the right side in a Fischer projection, corresponding to an (R) configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is crucial for its application in synthesizing peptides and other chiral molecules with defined biological activity.[] The IUPAC name for this compound is (2R)-2-aminopentanedioic acid 5-benzyl ester.
Physicochemical Properties
The physicochemical properties of D-Glutamic acid γ-benzyl ester and its commonly used protected derivatives are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.
Table 1: Physicochemical Properties of D-Glutamic acid γ-benzyl ester
| Property | Value | Reference |
| CAS Number | 2578-33-8 | [2][3] |
| Molecular Formula | C₁₂H₁₅NO₄ | [2][3] |
| Molecular Weight | 237.3 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 153-177 °C | [2] |
| Optical Rotation | [α]D²⁰ = -21 ± 3º (c=1 in AcOH) | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage | 0-8 °C | [2] |
Table 2: Properties of Common Derivatives of D-Glutamic acid γ-benzyl ester
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Boc-D-glutamic acid γ-benzyl ester | 35793-73-8 | C₁₇H₂₃NO₆ | 337.40 | N/A |
| Fmoc-D-glutamic acid γ-benzyl ester | 104091-11-4 | C₂₇H₂₅NO₆ | 459.5 | 147 - 152 |
| Z-D-glutamic acid-gamma-benzyl ester | 59486-73-6 | C₂₀H₂₁NO₆ | 371.38 | N/A |
| D-Glutamic acid γ-benzyl ester α-tert-butyl ester hydrochloride | 90159-60-7 | C₁₆H₂₃NO₄·HCl | 329.80 | 105-110 |
Key Applications
D-Glutamic acid γ-benzyl ester is a versatile intermediate primarily used in:
-
Peptide Synthesis: It serves as a crucial building block for introducing D-glutamate residues into peptide sequences.[2] The benzyl ester protects the side-chain carboxyl group, preventing it from participating in unwanted side reactions during peptide coupling. This protecting group can be selectively removed later in the synthesis, typically by hydrogenolysis.
-
Pharmaceutical Development: This compound is an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2] Its incorporation can influence the bioavailability, stability, and therapeutic efficacy of the final drug product.[2]
-
Biochemistry and Medicinal Chemistry: Researchers utilize this compound for creating complex bioactive molecules and for protein engineering.[2] The defined stereochemistry and stability make it suitable for mechanistic enzymology studies and the development of peptide-based materials.[]
Caption: Logical flow of D-Glutamic acid γ-benzyl ester's core utility.
Experimental Protocols
Synthesis of D-Glutamic acid γ-benzyl ester
A common method for synthesizing γ-benzyl esters of glutamic acid involves direct esterification using benzyl alcohol in the presence of an acid catalyst. The following protocol is adapted from established methods for the L-enantiomer.[4]
Materials:
-
D-Glutamic acid
-
Benzyl alcohol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate
-
Deionized water
-
Acetone
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a stirrer and distillation head, combine D-Glutamic acid, benzyl alcohol, and sulfuric acid.
-
Heat the mixture to approximately 70°C and stir for 45-60 minutes.
-
Apply a reduced pressure to the system and continue heating at 70°C to distill off the water formed during the reaction.
-
After several hours, cool the reaction mixture.
-
Slowly add the viscous mixture to a stirred solution of sodium bicarbonate and ice water to neutralize the acid and precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with cold, CO₂-free water, followed by acetone.
-
Air-dry the crude product.
-
Triturate the solid with diethyl ether to remove residual benzyl alcohol and other organic impurities.
-
Dry the final product under vacuum to yield D-Glutamic acid γ-benzyl ester as a white powder.
-
Recrystallization from hot water can be performed for further purification.
Caption: General workflow for the synthesis of D-Glutamic acid γ-benzyl ester.
Analytical Methods: Enantiomeric Purity Determination by ¹H NMR
The enantiomeric purity of amino acid esters is critical and can be determined using ¹H NMR spectroscopy with a chiral solvating agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).[5] This method induces diastereomeric differentiation, leading to separate signals for the D and L enantiomers.
Materials:
-
D-Glutamic acid γ-benzyl ester sample
-
(R)-Mosher's acid
-
Deuterated solvent (e.g., CDCl₃ or CD₃OD)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of the D-Glutamic acid γ-benzyl ester sample in the chosen deuterated solvent.
-
Add a molar equivalent of (R)-Mosher's acid to the NMR tube.
-
Acquire a ¹H NMR spectrum of the mixture.
-
Analyze the spectrum, paying close attention to the proton on the stereogenic α-carbon. The interaction with the chiral solvating agent will cause the signals for the D and L enantiomers to appear at slightly different chemical shifts.[5]
-
Integrate the distinct signals corresponding to the D and L enantiomers to determine the enantiomeric excess (ee) of the sample. For glutamic acid benzyl ester, the triplets of the stereogenic methine are well-differentiated.[5]
Role in Bioactive Peptide Synthesis
The primary role of D-Glutamic acid γ-benzyl ester is to act as a protected D-amino acid for incorporation into peptide chains. This is particularly important for creating peptides with enhanced stability against enzymatic degradation or with specific conformational properties that require a D-amino acid.
Caption: Conceptual role in synthesizing a bioactive peptide via SPPS.
Conclusion
D-Glutamic acid γ-benzyl ester is a fundamentally important molecule for chemists and pharmaceutical scientists. Its well-defined structure and chirality, combined with the versatility of the benzyl protecting group, provide a reliable tool for the synthesis of complex chiral molecules. The data and protocols outlined in this guide offer a technical foundation for its effective use in research and development, particularly in the ever-evolving fields of peptide chemistry and drug discovery.
References
The Strategic Imperative of Benzyl Ester Protection for Glutamic Acid Derivatives in Advanced Research and Drug Development
An In-depth Technical Guide
For researchers, scientists, and professionals in the dynamic field of drug development, the precise control of reactive functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of protective group strategies, the use of benzyl esters to shield the side-chain carboxyl group of glutamic acid stands as a cornerstone technique, particularly in the intricate process of peptide synthesis. This guide provides a comprehensive technical overview of the role, application, and experimental considerations of benzyl ester protection in glutamic acid derivatives, offering a critical resource for navigating the complexities of modern synthetic chemistry.
The Core Principle: Preventing Unwanted Reactivity
The bifunctional nature of glutamic acid, possessing both α- and γ-carboxylic acid groups, presents a significant challenge in chemical synthesis. During peptide synthesis, for instance, both carboxyl groups can react with the amino group of an incoming amino acid, leading to a mixture of undesired products and significantly complicating purification. Benzyl ester protection of the γ-carboxyl group effectively neutralizes its reactivity, directing the reaction exclusively to the α-amino and α-carboxyl groups, ensuring the correct peptide sequence is assembled.[1][2] This strategy is fundamental to achieving high yields and purity in the synthesis of peptides and other complex molecules containing glutamic acid residues.
Orthogonal Protection Strategies: A Symphony of Selectivity
In the sophisticated realm of solid-phase peptide synthesis (SPPS), the concept of orthogonality is central.[3][4] Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting others.[3] This allows for the selective deprotection and modification of different parts of a growing peptide chain.
The benzyl ester group plays a crucial role in two of the most common orthogonal protection strategies:
-
Boc/Bzl Strategy: In this classic approach, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side chains of reactive amino acids, including the γ-carboxyl group of glutamic acid, are protected as benzyl esters. The Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the benzyl esters are cleaved with a stronger acid, such as hydrogen fluoride (HF) or by catalytic hydrogenolysis.[4]
-
Fmoc/tBu Strategy: In this widely used alternative, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, and the side chains are typically protected by acid-labile tert-butyl (tBu) based groups.[5] However, benzyl esters can be employed as an orthogonal protecting group for the glutamic acid side chain in this strategy as well. The benzyl group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for tBu removal (e.g., TFA), and can be selectively removed by hydrogenolysis.[5]
The logical relationship of an orthogonal protection strategy is depicted below:
Experimental Protocols: Synthesis and Deprotection
The successful implementation of benzyl ester protection relies on robust and reproducible experimental protocols. Below are detailed methodologies for the synthesis of γ-benzyl-L-glutamate and its subsequent deprotection.
Synthesis of γ-Benzyl L-Glutamate
Method 1: Sulfuric Acid Catalyzed Esterification
This method involves the direct esterification of L-glutamic acid with benzyl alcohol using sulfuric acid as a catalyst.
-
Materials:
-
L-glutamic acid: 1416 g
-
60% Sulfuric acid: 1560 g
-
Benzyl alcohol: 1152 g
-
Sodium bicarbonate: 1613 g
-
Ice: 1.2 kg
-
Water: 12 L
-
Acetone
-
Ether
-
-
Procedure:
-
Combine L-glutamic acid, 60% sulfuric acid, and benzyl alcohol in a 12 L round bottom flask equipped with a distillation head.
-
Heat the mixture to 70°C and stir for 45 minutes.
-
Cool the solution, then apply a vacuum of about 100 mm and raise the temperature back to 70°C to distill off water for approximately 4.5 hours.
-
After standing overnight, slowly add the viscous reaction mixture to a stirred mixture of sodium bicarbonate, ice, and water.
-
Collect the resulting precipitate by filtration and wash with carbon dioxide-free water and acetone, then air-dry.
-
Triturate the precipitate with ether and dry to yield crude γ-benzyl L-glutamate.
-
Recrystallize the crude product from hot water, wash with cold water and THF, and dry in vacuo to obtain pure γ-benzyl L-glutamate.
-
Method 2: Copper(II) Chloride Catalyzed Esterification [6]
This method offers a highly selective and efficient synthesis of γ-benzyl L-glutamic acid.[6]
-
Materials:
-
L-glutamic acid: 6.8 mmol
-
Benzyl alcohol: 10.2 mmol
-
Copper(II) chloride (CuCl₂): 0.68 mmol
-
-
Procedure:
-
Combine L-glutamic acid, benzyl alcohol, and CuCl₂ in a 50 ml reaction flask.
-
Stir the mixture at 60°C for 2 hours.
-
After the reaction, cool the mixture for analysis.
-
Deprotection of the Benzyl Ester Group
The removal of the benzyl protecting group is a critical step and can be achieved through several methods, with catalytic hydrogenolysis being the most common and mildest.[7][8][9]
Method: Catalytic Hydrogenolysis [7][9]
-
Materials:
-
Procedure:
-
Dissolve the benzyl-protected compound in a suitable solvent in a reaction vessel.
-
Add the Pd/C catalyst to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure or slightly above).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected product.
-
A general workflow for the incorporation of a benzyl-protected glutamic acid derivative into a peptide chain followed by deprotection is illustrated below:
Quantitative Data Summary
The efficiency of benzyl ester protection and deprotection is critically evaluated through quantitative data such as reaction yields and purity. The following tables summarize key quantitative findings from the literature.
Table 1: Synthesis Yields of Benzyl-Protected Glutamic Acid Derivatives
| Product | Method | Catalyst/Reagent | Yield | Reference |
| γ-Benzyl L-glutamate | Direct Esterification | Sulfuric Acid | ~49% (693 g from 1416 g) | |
| α-Benzyl L-glutamate | Biocatalytic Esterification | Alcalase | 81% | [12] |
| γ-Benzyl L-glutamate | Direct Esterification | Copper(II) Chloride (CuCl₂) | 95.31% | [6] |
| Dibenzyl L-glutamate p-toluenesulfonate | Direct Esterification | p-toluenesulfonic acid | 94% | [13] |
Table 2: Deprotection of Benzyl Esters
| Substrate | Deprotection Method | Reagents | Conditions | Outcome | Reference |
| Benzyl ester protected protein | Alkaline Hydrolysis | pH 11 Tris buffer | 37°C, 7 hours | Complete conversion to the free carboxylate | [14] |
| γ-Benzyl ester in peptides | Acidolysis | 2N HBr in acetic acid | Room temperature, variable time | Variable cleavage, potential for side reactions | [15] |
| General benzyl esters | Catalytic Hydrogenolysis | H₂/Pd/C | Room temperature | Efficient and clean deprotection | [7][9] |
| General benzyl esters | Transfer Hydrogenolysis | Triethylsilane, Pd/C | Mild, neutral conditions | Rapid and efficient deprotection | [10][11] |
Advanced Applications and Future Directions
The utility of benzyl ester protection extends beyond traditional peptide synthesis. Recent research has demonstrated its application in the genetic encoding of non-canonical amino acids, where L-glutamic acid γ-benzyl ester can be incorporated into proteins.[14][16] In this context, the benzyl ester can function as a "chemical cage," allowing for the controlled release of the native glutamic acid residue under specific conditions, such as alkaline hydrolysis.[14] This innovative approach opens up new avenues for studying protein function and engineering novel protein therapeutics.
Furthermore, the benzyl ester of glutamic acid serves as a crucial monomer for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG), a polypeptide with applications in biomaterials and polymer science.[17][18][19] The subsequent deprotection of PBLG yields poly(L-glutamic acid) (PLGA), a biocompatible and biodegradable polymer with significant potential in drug delivery systems.[8][17]
Conclusion
The benzyl ester protection of glutamic acid derivatives is a versatile and indispensable tool in modern chemical synthesis. Its role in preventing side reactions, its compatibility with orthogonal protection schemes, and its applicability in both traditional and cutting-edge synthetic methodologies underscore its importance for researchers and drug development professionals. A thorough understanding of the principles, experimental protocols, and quantitative aspects of benzyl ester protection is essential for the successful design and synthesis of complex peptides and other biologically active molecules, ultimately paving the way for new discoveries and therapeutic innovations.
References
- 1. biosynth.com [biosynth.com]
- 2. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. homework.study.com [homework.study.com]
- 11. Benzyl Esters [organic-chemistry.org]
- 12. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diverse protein manipulations with genetically encoded glutamic acid benzyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diverse protein manipulations with genetically encoded glutamic acid benzyl ester - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. nbinno.com [nbinno.com]
- 18. Elucidation of the structure of poly(γ-benzyl-l-glutamate) nanofibers and gel networks in a helicogenic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
H-D-Glu(OBzl)-OH: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of H-D-Glu(OBzl)-OH, a critical building block in modern peptide synthesis. We will explore its chemical properties, strategic applications, detailed experimental protocols, and its role in the development of novel therapeutics.
Introduction: The Significance of Protected D-Amino Acids
In the realm of peptide science, the precise assembly of amino acids is paramount. This necessitates the use of protecting groups to prevent unwanted side reactions during synthesis.[1][2] this compound, or D-Glutamic acid γ-benzyl ester, is a derivative of the non-proteinogenic D-glutamic acid where the side-chain carboxylic acid is protected as a benzyl ester.[3][4][5]
The incorporation of D-amino acids into peptide sequences is a key strategy for enhancing therapeutic properties.[6] Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in-vivo half-life.[6] Furthermore, the stereochemical alteration can profoundly influence a peptide's conformation and its interaction with biological targets, sometimes leading to enhanced potency or altered selectivity.[6][7]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 2578-33-8 | [4][5][8] |
| Molecular Formula | C₁₂H₁₅NO₄ | [3][4][8] |
| Molecular Weight | 237.25 g/mol | [3][4][9] |
| Appearance | White to off-white powder/solid | [5][9] |
| Melting Point | 153-177 °C | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |
| Storage Conditions | 0-8 °C, Inert atmosphere, Keep in dark place | [5][8] |
Core Application: Orthogonal Strategy in Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized within the framework of Solid-Phase Peptide Synthesis (SPPS), most commonly employing the Fmoc/tBu orthogonal protection strategy.[1][10]
-
α-Amino Group Protection: The α-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is readily removed by a secondary amine base, typically a solution of piperidine in DMF.[1][11][12]
-
Side-Chain Protection: The γ-carboxyl group of the D-glutamic acid side chain is protected by the acid-labile benzyl (Bzl) group. The Bzl group is stable to the basic conditions used for Fmoc removal.[10] This orthogonality is the cornerstone of successful stepwise peptide assembly, allowing for selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protection.[1][2][10]
The diagram below illustrates the principle of this orthogonal protection scheme.
Caption: Orthogonal protection using base-labile Fmoc and acid-labile Benzyl groups.
Experimental Protocols
Successful incorporation of this compound into a growing peptide chain requires meticulous execution of standardized SPPS cycles.
The following diagram outlines a typical cycle for adding an amino acid during Fmoc-based SPPS.
Caption: A standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
This protocol assumes a starting scale of 0.1 mmol on a pre-loaded resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) and then N,N-Dimethylformamide (DMF) for 20-30 minutes each.[13]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 5-10 minutes to ensure complete removal of the Fmoc group.[11] Wash the resin thoroughly with DMF followed by DCM.
-
Activation of this compound: In a separate vessel, dissolve this compound (3-4 equivalents) and a coupling reagent/additive pair such as HBTU/HOBt or DIC/OxymaPure (3-4 equivalents each) in DMF.[14] Add a tertiary base like N,N-Diisopropylethylamine (DIEA) (6-8 equivalents) to the activation mixture. Allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction. If the reaction is incomplete, a second coupling may be required.[15]
-
Washing: After a complete reaction, thoroughly wash the resin with DMF, DCM, and isopropanol to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
The benzyl ester on the glutamic acid side chain is stable to the repetitive basic treatments for Fmoc removal and the moderate acidic conditions used with some resins.[10][11] Its removal is typically performed concurrently with the cleavage of the peptide from the resin in a final, single step using a strong acid cocktail.
-
Preparation: After the final SPPS cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[15]
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and other side-chain protecting groups. A common cocktail is Trifluoroacetic acid (TFA) with scavengers to capture reactive cations generated during deprotection. A typical mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[16]
-
Cleavage/Deprotection Reaction: Add the cleavage cocktail to the dried peptide-resin in a specialized cleavage vessel. Stir the mixture at room temperature for 2-4 hours.[16] During this step, the strong acid cleaves the Bzl ester from the D-Glu side chain, removes other acid-labile side-chain protecting groups (like tBu, Boc, Trt), and cleaves the peptide from the resin support.[10]
-
Peptide Precipitation & Purification: Filter the resin and precipitate the crude peptide from the TFA solution using cold diethyl ether.[15] The crude peptide is then collected by centrifugation, washed with ether, and dried. Final purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][17] The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical HPLC.[18][19]
Quantitative Data in Peptide Synthesis
The efficiency of each step in SPPS is critical for the overall yield and purity of the final product. The following table summarizes typical quantitative parameters for a synthesis incorporating a building block like this compound.
| Parameter | Typical Value | Monitoring Method / Notes |
| Resin Substitution Level | 0.2 - 1.0 mmol/g | Varies with peptide length; lower loading is better for longer or difficult sequences.[13] |
| Coupling Efficiency (per step) | >99% | Monitored by Kaiser test or other colorimetric assays.[15] |
| Fmoc Deprotection Efficiency | >99% | Can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct.[11] |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length, sequence, and aggregation propensity.[15] |
| Crude Peptide Purity | 50 - 70% | Assessed by analytical RP-HPLC.[15] |
| Final Purified Peptide Yield | 10 - 40% | Post-purification yield, dependent on crude purity and HPLC efficiency. |
Biological Relevance & Applications in Drug Development
The inclusion of D-glutamic acid can be traced to several areas of biological and therapeutic interest.
D-glutamic acid is a fundamental and essential component of the peptidoglycan layer of bacterial cell walls, in both Gram-positive and Gram-negative bacteria.[20][21] This structure provides rigidity and protects the bacterium from osmotic lysis.[21] An enzyme, glutamate racemase, converts L-glutamate to D-glutamate, which is then incorporated into the pentapeptide stem of the peptidoglycan precursor by a D-glutamate ligase (MurD).[6][20][22] The presence of D-amino acids makes the cell wall resistant to degradation by most standard proteases.[21]
The amidation of this D-glutamate residue is a critical step for cell wall cross-linking in some bacteria, such as mycobacteria, making the enzymes involved in this pathway potential targets for novel antibiotics.[23]
The diagram below shows the simplified role of D-glutamate in the bacterial peptidoglycan synthesis pathway.
Caption: Role of D-Glutamate in bacterial peptidoglycan precursor synthesis.
Conantokins are a class of small, disulfide-poor peptides isolated from the venom of marine cone snails.[24][25] These peptides act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key ion channel involved in synaptic transmission and plasticity in the central nervous system.[24][26] Several naturally occurring conantokins contain D-amino acids. Synthetic analogs of conantokins are being investigated as potential therapeutics for conditions involving NMDA receptor hyperexcitability, such as epilepsy, chronic pain, and stroke.[24][26] The synthesis of these complex peptides and their derivatives often relies on building blocks like this compound to introduce D-amino acids at specific positions to probe structure-activity relationships.[27]
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its robust and orthogonal protecting group scheme makes it highly compatible with standard Fmoc-SPPS protocols, while the D-stereochemistry it imparts offers a proven method for enhancing the therapeutic potential of peptide-based drug candidates. A thorough understanding of its properties, reaction protocols, and biological context is essential for leveraging its full potential in the synthesis of advanced, next-generation peptide therapeutics.
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. H-D-Glu-OBzl | C12H15NO4 | CID 7019728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound | 2578-33-8 [m.chemicalbook.com]
- 9. H-D-Glu-OBzl | CAS#:79338-14-0 | Chemsrc [chemsrc.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 22. Comparison of the d-Glutamate-Adding Enzymes from Selected Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Amidation of glutamate residues in mycobacterial peptidoglycan is essential for cell wall cross-linking [frontiersin.org]
- 24. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. eurekaselect.com [eurekaselect.com]
- 27. Amino acid determinants for NMDA receptor inhibition by conantokin-T - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Technical Guide to H-D-Glu(OBzl)-OH in the Synthesis and Investigation of Novel Peptides
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the preliminary investigation and application of the non-proteinogenic amino acid H-D-Glu(OBzl)-OH (D-Glutamic acid γ-benzyl ester) in the design and synthesis of novel peptides. The incorporation of D-amino acids and the use of side-chain protecting groups like the benzyl ester are critical strategies in modern peptide drug discovery to enhance stability, modulate conformation, and improve therapeutic efficacy.
Introduction to this compound
This compound is a derivative of D-glutamic acid where the side-chain carboxylic acid is protected as a benzyl ester. This modification serves two primary purposes in peptide synthesis:
-
Stereochemical Influence : The presence of a D-amino acid can significantly increase the peptide's resistance to proteolytic degradation by endogenous proteases, which primarily recognize L-amino acid residues.[1][2][3] This enhanced stability is a crucial attribute for developing peptide-based therapeutics with improved pharmacokinetic profiles.
-
Protecting Group Strategy : The benzyl (Bzl) group is a widely used protecting group for the carboxylic acid side chain of glutamic acid in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[4] It is stable under the mildly acidic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid - TFA) but can be cleaved under strong acidic conditions, such as with hydrofluoric acid (HF), at the final stage of synthesis.[4]
The strategic incorporation of this compound is particularly relevant in the synthesis of novel therapeutic peptides, including analogs of Glucagon-Like Peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity.[5]
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| CAS Number | 2578-33-8 |
Experimental Protocols
The following sections detail the methodologies for the incorporation of this compound into a peptide sequence via manual Boc-based solid-phase peptide synthesis (SPPS).
Resin Selection and Preparation
For the synthesis of a peptide acid using the Boc/Bzl strategy, a Merrifield or PAM (phenylacetamidomethyl) resin is commonly employed.
-
Resin Swelling : Swell the resin in dichloromethane (DCM) for at least 30 minutes at room temperature in a suitable reaction vessel.
-
Solvent Exchange : Wash the swollen resin multiple times with dimethylformamide (DMF) to prepare for the first amino acid coupling.
Boc-SPPS Cycle for Peptide Elongation
The following steps are repeated for each amino acid coupling in the peptide sequence.
-
Boc Deprotection :
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 minutes.
-
Drain the solution and treat with 50% TFA in DCM for an additional 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
-
-
Neutralization :
-
Wash the resin with DMF.
-
Add a solution of 10% diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.
-
Wash the resin extensively with DMF.
-
-
Amino Acid Coupling :
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) with a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents) and HOBt (Hydroxybenzotriazole) (3 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring the Coupling Reaction :
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. For the coupling of a secondary amine (like after proline), an Isatin test can be used.
-
If the coupling is incomplete, the coupling step can be repeated.
-
-
Capping (Optional) :
-
If the coupling remains incomplete, unreacted amines can be capped to prevent the formation of deletion sequences. Treat the resin with a solution of acetic anhydride/pyridine/DCM.
-
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Resin Preparation : Wash the peptide-resin thoroughly with DMF and DCM and dry it under a vacuum.
-
HF Cleavage :
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to protect sensitive residues from side reactions.
-
Stir the mixture at 0°C for 1-2 hours.
-
After the reaction, the HF is carefully evaporated.
-
-
Peptide Precipitation and Purification :
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the precipitate several times with cold ether to remove scavengers and organic-soluble impurities.
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.
-
Quantitative Data in Peptide Synthesis
The following table summarizes typical quantitative data expected from the solid-phase synthesis of a model peptide incorporating an this compound residue. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.[4]
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used for Boc/Bzl SPPS.[4] |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test for primary amines.[4] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity.[4] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required to remove deletion and truncated sequences.[4] |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield, which can vary significantly.[4] |
Visualization of Experimental Workflow and Signaling Pathway
Boc-SPPS Workflow
The following diagram illustrates the key steps in a single cycle of Boc-based solid-phase peptide synthesis for the incorporation of an amino acid residue.
GLP-1 Receptor Signaling Pathway
The incorporation of D-amino acids like this compound can be a strategy in the design of GLP-1 receptor agonists. The following diagram outlines the primary signaling cascade initiated upon the activation of the GLP-1 receptor.
Role of this compound in Novel Peptide Therapeutics
The rationale for incorporating this compound into novel peptide sequences is primarily to enhance their therapeutic potential.
-
Proteolytic Stability : Peptides composed entirely of L-amino acids are often rapidly degraded in vivo. The introduction of D-amino acids creates peptide bonds that are not recognized by most proteases, thereby extending the half-life of the peptide.[1][2][3]
-
Conformational Constraint : The inclusion of a D-amino acid can induce specific conformational changes in the peptide backbone, such as promoting beta-turn formation.[3] This can lead to a more defined three-dimensional structure, which may enhance receptor binding affinity and specificity.
-
Modulation of Bioactivity : The altered conformation and increased stability can lead to improved biological activity. For instance, in the context of GLP-1 receptor agonists, these modifications can lead to more potent and prolonged glucose-lowering effects.
While specific quantitative data for novel peptides containing this compound are often proprietary, the general principles of D-amino acid incorporation suggest that such peptides would exhibit enhanced stability and potentially higher efficacy compared to their all-L-amino acid counterparts. Further investigation is warranted to fully elucidate the specific contributions of this compound to the bioactivity of novel peptide drug candidates.
Conclusion
This compound is a valuable building block for the synthesis of novel peptides with therapeutic potential. Its D-configuration offers a strategic advantage for enhancing proteolytic stability, while the benzyl protecting group is well-suited for Boc-based solid-phase peptide synthesis. The detailed protocols and conceptual framework provided in this guide are intended to support researchers and drug development professionals in the preliminary investigation and application of this compound in their peptide synthesis programs. Future studies should focus on the synthesis and biological evaluation of specific peptide sequences incorporating this residue to quantify its impact on pharmacokinetic and pharmacodynamic properties.
References
- 1. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
Synthesis of H-D-Glu(OBzl)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for H-D-Glu(OBzl)-OH (D-Glutamic acid γ-benzyl ester), a critical building block in peptide synthesis and pharmaceutical development. This document details two distinct and reliable synthetic pathways: direct selective esterification of D-glutamic acid and a two-step approach via a pyroglutamic acid intermediate.
This guide offers detailed experimental protocols, comparative data on reagents and yields, and characterization information to assist researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.
Route 1: Direct γ-Selective Benzylation of D-Glutamic Acid
The direct esterification of D-glutamic acid to its γ-benzyl ester is a widely employed and efficient method. This approach relies on the selective reaction of the γ-carboxylic acid group over the α-carboxylic acid, which can be achieved under acidic conditions or with the use of specific catalysts.
Experimental Protocols
Method A: Sulfuric Acid Catalysis
This classic method utilizes a strong mineral acid to catalyze the esterification.
-
Reaction Setup: In a round-bottom flask equipped with a distillation head, suspend D-glutamic acid (1.0 eq) in benzyl alcohol (5-10 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5-1.0 eq) to the stirred suspension.
-
Reaction Conditions: Heat the mixture to 70-80°C under reduced pressure to facilitate the removal of water formed during the reaction. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and slowly add it to a stirred solution of sodium bicarbonate to neutralize the acid and precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water and then with a non-polar solvent like diethyl ether or acetone to remove unreacted benzyl alcohol and other impurities. The crude product can be further purified by recrystallization from hot water.[1]
Method B: p-Toluenesulfonic Acid Catalysis with Azeotropic Removal of Water
This method employs a milder acid catalyst and azeotropic distillation to drive the reaction to completion.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, suspend D-glutamic acid (1.0 eq) and p-toluenesulfonic acid monohydrate (1.2 eq) in a mixture of benzyl alcohol (5.0 eq) and a water-immiscible solvent such as cyclohexane or toluene.
-
Reaction Conditions: Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope and collected in the Dean-Stark trap.
-
Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture.
-
Purification: The product can be isolated by precipitation upon the addition of an antisolvent like diethyl ether, followed by filtration and washing.
Method C: Copper (II) Chloride Catalysis for High Selectivity
Recent studies have shown that CuCl₂ can act as a highly selective catalyst for the γ-esterification of glutamic acid.
-
Reaction Setup: In a reaction vessel, mix D-glutamic acid (1.0 eq), benzyl alcohol (1.5-2.0 eq), and a catalytic amount of CuCl₂ (approx. 0.1 eq).
-
Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 60°C) for several hours.
-
Work-up and Purification: The product can be isolated and purified using similar precipitation and washing techniques as described in the other methods. This method has been reported to yield the γ-ester with very high selectivity.
Quantitative Data for Direct Benzylation
| Method | Catalyst | Typical Yield | Purity | Key Advantages |
| A | H₂SO₄ | ~86%[1] | Good after recrystallization | Readily available and inexpensive reagents. |
| B | p-TsOH | High | High | Milder conditions, avoids strong mineral acids. |
| C | CuCl₂ | >95% | Excellent | High γ-selectivity, minimizing side products. |
Route 2: Synthesis via D-Pyroglutamic Acid Benzyl Ester Intermediate
This two-step route involves the initial formation of D-pyroglutamic acid benzyl ester, followed by the hydrolytic ring-opening of the lactam to yield the desired product. This method can offer advantages in terms of purification and control over side reactions.
Experimental Protocols
Step 1: Synthesis of D-Pyroglutamic Acid Benzyl Ester
-
Reaction Setup: Dissolve D-pyroglutamic acid (1.0 eq) in a suitable organic solvent such as acetone or DMF.
-
Esterification: Add benzyl chloride (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove the triethylamine hydrochloride salt and excess base. The organic layer is then dried and concentrated. The crude D-pyroglutamic acid benzyl ester can be purified by column chromatography or recrystallization.
Step 2: Ring-Opening of D-Pyroglutamic Acid Benzyl Ester
The lactam ring of D-pyroglutamic acid benzyl ester can be opened under either acidic or alkaline conditions to yield this compound.
Method A: Alkaline Hydrolysis
-
Reaction Setup: Dissolve D-pyroglutamic acid benzyl ester (1.0 eq) in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Hydrolysis: Add a solution of a strong base, such as sodium hydroxide (1.0-1.2 eq), and stir the mixture. The reaction can be performed at room temperature or with gentle heating to accelerate the process.
-
Work-up: Monitor the reaction by TLC. Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 7.
-
Purification: The product can then be isolated by extraction into an organic solvent or by crystallization.
Method B: Acidic Hydrolysis
-
Reaction Setup: Dissolve D-pyroglutamic acid benzyl ester (1.0 eq) in an aqueous acidic solution (e.g., dilute HCl or H₂SO₄).
-
Hydrolysis: Heat the mixture under reflux for several hours.
-
Work-up and Purification: After cooling, the product can be isolated by adjusting the pH to the isoelectric point of the amino acid to induce precipitation, followed by filtration and washing.
Quantitative Data for the Two-Step Synthesis
| Step | Reaction | Typical Yield | Purity |
| 1 | Esterification of D-pyroglutamic acid | High | Good after purification |
| 2 | Ring-opening of the benzyl ester | Moderate to High | Good after purification |
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 178-182 °C |
| Solubility | Soluble in acidic and basic aqueous solutions, sparingly soluble in water. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.30-7.40 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), 3.50-3.60 (m, 1H, α-CH), 2.40-2.50 (t, 2H, γ-CH₂), 1.80-2.00 (m, 2H, β-CH₂) |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3000 (C-H stretch), ~1730 (C=O ester stretch), ~1600 (N-H bend), ~1400 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z 238.1 [M+H]⁺ |
Synthesis Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthesis routes.
Caption: Workflow for the direct benzylation of D-glutamic acid.
Caption: Two-step synthesis of this compound via a pyroglutamate intermediate.
References
H-D-Glu(OBzl)-OH: A Technical Guide to Stability and Storage
For researchers, scientists, and professionals in drug development, ensuring the integrity of starting materials is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for H-D-Glu(OBzl)-OH, a key building block in peptide synthesis. Understanding its stability profile is crucial for preventing degradation, ensuring experimental reproducibility, and maintaining the purity of final products.
Recommended Storage Conditions and Stability
The stability of this compound is primarily influenced by temperature and moisture. For long-term storage, it is recommended to keep the compound in a tightly sealed container under refrigerated and dry conditions.
Table 1: Quantitative Stability Data for this compound
| Storage Condition | Form | Shelf Life |
| -20°C | Powder | 3 years[1] |
| 4°C | Powder | 2 years[1] |
| -80°C | In DMSO solution | 6 months[1] |
| -20°C | In DMSO solution | 1 month[1] |
For routine use, allowing the container to warm to room temperature before opening is critical to prevent condensation, as moisture can significantly accelerate degradation.[2] For lyophilized peptides and their derivatives, storage at -20°C is generally recommended for long-term stability, protecting them from degradation for several years.[3]
Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively published, potential degradation pathways can be inferred from its chemical structure and the known instability of similar compounds. The primary sites of degradation are the ester linkage and the amino acid backbone.
Key potential degradation pathways include:
-
Hydrolysis: The benzyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield D-glutamic acid and benzyl alcohol. This process can be accelerated by the presence of moisture.
-
Oxidation: While not as susceptible as amino acids like methionine or cysteine, the molecule could undergo oxidative degradation under harsh oxidative stress, potentially affecting the amino acid structure.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. It is recommended to store the compound away from bright light sources.[2][3]
-
Thermal Degradation: Elevated temperatures can increase the rate of all chemical degradation pathways.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, particularly when used in cGMP manufacturing or long-term research projects, a stability testing program is recommended. This typically involves a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Forced Degradation Study Protocol
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential impurities.[4]
1. Stress Conditions:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Stress: Expose the solid compound to 70°C for 48 hours.
-
Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
2. Analytical Method:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used to separate the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
References
Methodological & Application
Application Notes and Protocols for H-D-Glu(OBzl)-OH in Manual Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on a solid support. The use of protected amino acid derivatives is crucial for the successful stepwise elongation of the peptide chain. H-D-Glu(OBzl)-OH, a D-glutamic acid derivative with a benzyl ester protecting the side-chain carboxyl group, is a valuable building block in the synthesis of peptides with specific stereochemistry. The benzyl group is stable under the basic conditions used for Fmoc deprotection but can be removed under strong acidic conditions during the final cleavage step.
This document provides a detailed protocol for the manual solid-phase synthesis of peptides incorporating this compound using the Fmoc/tBu strategy.
Data Presentation
The following tables summarize the typical quantitative parameters for the manual SPPS protocol using this compound. These values are intended as a guideline and may require optimization based on the specific peptide sequence and resin characteristics.
Table 1: Reagent Concentrations and Equivalents
| Reagent/Component | Concentration/Equivalents | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Dependent on the resin type (e.g., Wang, Rink Amide). |
| Fmoc-Amino Acids | 3 - 5 equivalents | Relative to the resin loading. |
| Coupling Reagent (e.g., HBTU/HOBt) | 3 - 5 equivalents | Relative to the resin loading. |
| Base (e.g., DIPEA/NMM) | 6 - 10 equivalents | Relative to the resin loading. |
| Fmoc Deprotection Solution | 20% (v/v) Piperidine in DMF | A fresh solution should be used. |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | A common cocktail for peptides with benzyl protecting groups. |
Table 2: Reaction Times and Conditions
| Step | Duration | Temperature | Notes |
| Resin Swelling | 30 - 60 minutes | Room Temperature | Ensure complete swelling for optimal reaction kinetics. |
| Fmoc Deprotection | 2 x 10 minutes | Room Temperature | A two-step deprotection is recommended for efficiency.[1] |
| Amino Acid Coupling | 1 - 4 hours | Room Temperature | Coupling time may vary based on the coupling reagents and the specific sequence. Monitor with a Kaiser test. |
| Washing Steps | 5 x 1 minute | Room Temperature | Thorough washing is critical to remove excess reagents and byproducts. |
| Cleavage and Deprotection | 2 - 3 hours | Room Temperature | Ensure complete removal of the peptide and protecting groups.[2] |
Experimental Protocols
Resin Selection and Swelling
Resin Selection: The choice of resin depends on whether a C-terminal acid or amide is desired. Wang resin is commonly used for peptide acids, while Rink Amide resin is used for peptide amides.[3]
Protocol:
-
Weigh the desired amount of resin (e.g., 100 mg, 0.5 mmol/g loading) and place it in a suitable reaction vessel.
-
Add the primary synthesis solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), at a volume of 10-15 mL per gram of resin.[4]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4]
-
After swelling, drain the solvent.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
Protocol:
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[5]
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes to ensure complete deprotection.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]
-
A Kaiser test can be performed to confirm the presence of a free primary amine.
Coupling of this compound
This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide chain using HBTU/HOBt as the coupling reagents.
Protocol:
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA or NMM (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the coupling reaction for completion using the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
If the coupling is incomplete after 2 hours, the reaction can be extended, or a second coupling can be performed.
-
Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the benzyl ester from the D-glutamic acid residue.
Protocol:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF and DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[2]
-
Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[2][7]
-
Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.[2]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualization
Caption: Workflow for manual solid-phase peptide synthesis using this compound.
References
Application Notes and Protocols for H-D-Glu(OBzl)-OH Coupling with HATU and HOBt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the coupling of H-D-Glu(OBzl)-OH, a benzyl-protected D-glutamic acid derivative, using the highly efficient coupling reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole). This combination is widely employed in both solid-phase and solution-phase peptide synthesis to achieve high yields and minimize racemization.
Introduction
The efficient formation of peptide bonds is a critical step in the chemical synthesis of peptides and proteins. The coupling of amino acid derivatives, such as this compound, requires robust activation of the carboxylic acid group to facilitate nucleophilic attack by the amino group of the adjacent amino acid or peptide chain. Side reactions, particularly racemization of the chiral center, must be minimized to ensure the synthesis of the desired stereochemically pure peptide.
HATU, a uronium salt-based coupling reagent, in conjunction with the additive HOBt, has proven to be a superior method for peptide bond formation. HATU facilitates the rapid formation of an active ester of the carboxylic acid, which is highly reactive towards amines. HOBt acts as a racemization suppressant by forming an intermediate HOBt-ester, which is less prone to epimerization.[1][2] While HATU is based on HOAt (1-hydroxy-7-azabenzotriazole), which is generally more reactive than HOBt, HOBt is still frequently used as an additive with other coupling reagents to reduce racemization.[3]
Key Advantages of the HATU/HOBt Coupling Method:
-
High Coupling Efficiency: Leads to higher yields, which is particularly crucial in the synthesis of long peptides.
-
Rapid Reaction Times: HATU is known for its fast reaction kinetics, accelerating the overall synthesis process.
-
Suppression of Racemization: The addition of HOBt minimizes the loss of stereochemical integrity at the α-carbon of the amino acid.
-
Compatibility: The method is compatible with a wide range of protected amino acids and is suitable for both solid-phase and solution-phase synthesis.
Chemical Principle and Reaction Mechanism
The coupling reaction proceeds through a multi-step mechanism. First, the carboxylic acid of the N-protected amino acid (e.g., Fmoc-D-Glu(OBzl)-OH) is activated by HATU in the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). This activation step forms a highly reactive O-acylisourea intermediate. This intermediate then reacts with HOBt to form an active HOBt-ester. This ester is susceptible to nucleophilic attack by the free amino group of the growing peptide chain, resulting in the formation of a new peptide bond and the release of HOBt.
Quantitative Data
While direct comparative studies detailing the yield and purity of this compound coupling with various reagents are not extensively available in the reviewed literature, the high efficiency of HATU is well-documented.[3][4] The following table summarizes representative quantitative data for the coupling of a generic protected amino acid using HATU/HOBt in solid-phase peptide synthesis (SPPS), which can be considered indicative for the coupling of this compound under optimized conditions.
| Coupling Reagent System | Molar Equivalents (AA:Reagent:Base) | Solvent | Reaction Time (min) | Typical Yield (%) | Typical Purity (%) | Reference |
| HATU/HOBt/DIPEA | 1 : 0.95 : 2 | DMF | 30 - 120 | > 99 | > 95 | General SPPS Protocols |
| HATU/DIPEA | 1 : 1 : 2 | DMF | 5 - 60 | > 99 | > 95 | [4] |
| HBTU/HOBt/DIPEA | 1 : 1 : 2 | DMF | 30 - 120 | > 98 | > 95 | General SPPS Protocols |
| DIC/HOBt | 1 : 1 : - | DMF/DCM | 60 - 240 | > 95 | > 90 | General SPPS Protocols |
Note: Yields in SPPS are often qualitative (monitored by ninhydrin test for completion) and the final crude peptide purity after cleavage is the more critical measure. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC). Reaction times can be significantly shorter, especially with microwave-assisted synthesis.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-D-Glu(OBzl)-OH Coupling
This protocol describes a standard procedure for the coupling of Fmoc-D-Glu(OBzl)-OH onto a solid support (e.g., Rink Amide resin) during Fmoc-based SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Glu(OBzl)-OH
-
HATU
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the peptide-resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-D-Glu(OBzl)-OH (3-5 equivalents relative to the resin loading) and HATU (2.9-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes. The addition of HOBt (3-5 equivalents) can be done at this stage to further suppress racemization.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[5] Reaction times can be optimized; for standard couplings, 30-60 minutes is often sufficient.
-
-
Monitoring the Coupling: Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Capping (Optional): If the Kaiser test is positive after the coupling, indicating incomplete reaction, a capping step with acetic anhydride and a non-nucleophilic base can be performed to block any unreacted amino groups.
-
Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids in the peptide sequence.
Solution-Phase Peptide Synthesis Protocol for this compound Coupling
This protocol outlines a general procedure for the coupling of this compound to an amino acid ester in solution.
Materials:
-
N-protected this compound (e.g., Boc-D-Glu(OBzl)-OH)
-
Amino acid or peptide ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HATU
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous solvent (e.g., DMF, DCM, or THF)
-
Stirring plate and magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation:
-
Dissolve the N-protected this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Add HOBt (1.1 equivalents) and HATU (1.1 equivalents) to the solution and stir.
-
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the base (DIPEA or NMM, 2.5 equivalents) dropwise.
-
Addition of Amino Component: In a separate flask, dissolve the amino acid or peptide ester hydrochloride (1.1 equivalents) in the anhydrous solvent and neutralize with the base (1.1 equivalents). Add this solution to the activated carboxylic acid solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.
-
Troubleshooting and Considerations
-
Racemization: Although HATU/HOBt is effective at suppressing racemization, prolonged activation times or the use of a strong base can increase the risk. Activate the amino acid just before adding it to the coupling reaction.
-
Incomplete Coupling: For sterically hindered couplings, a second coupling step or increasing the reaction time and temperature may be necessary. Ensure all reagents are anhydrous, as water can hydrolyze the active ester.
-
Side Reactions: The benzyl protecting group (OBzl) is stable under these coupling conditions but is sensitive to acidic conditions used for cleavage from some resins (e.g., Wang resin) and to hydrogenolysis.
-
Reagent Purity: The purity of this compound, coupling reagents, and solvents is crucial for achieving high yields and purity of the final peptide.
By following these detailed protocols and considering the key aspects of the HATU/HOBt coupling chemistry, researchers can successfully incorporate this compound into their peptide sequences with high efficiency and stereochemical fidelity.
References
- 1. Rapid flow-based synthesis of post-translationally modified peptides and proteins: a case study on MYC's transactivation domain - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00481G [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
Application Notes and Protocols for the Deprotection of the Benzyl Group from the H-D-Glu(OBzl)-OH Side Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis and the development of complex organic molecules, the use of protecting groups is a fundamental strategy to prevent unwanted side reactions. The benzyl group is a widely employed protecting group for the side-chain carboxyl functionality of glutamic acid, forming a benzyl ester (OBzl). Its stability under various reaction conditions and its susceptibility to removal under specific, mild conditions make it a valuable tool. The selective and efficient deprotection of the benzyl group from H-D-Glu(OBzl)-OH to yield H-D-Glu-OH is a critical step in many synthetic pathways.
This document provides detailed application notes and experimental protocols for the three most common methods of benzyl group deprotection from the side chain of this compound: catalytic hydrogenation, catalytic transfer hydrogenation, and acid-catalyzed cleavage. Potential side reactions, such as the formation of pyroglutamate, are also discussed.[1]
Deprotection Methodologies
The choice of deprotection method depends on the overall synthetic strategy, particularly the presence of other protecting groups and sensitive functionalities within the molecule.
-
Catalytic Hydrogenation: This classic and often high-yielding method involves the use of hydrogen gas and a palladium catalyst, typically on a carbon support (Pd/C). The reaction proceeds via the cleavage of the C-O bond of the benzyl ester.[2]
-
Catalytic Transfer Hydrogenation: A milder and often more convenient alternative to catalytic hydrogenation, this method avoids the need for handling hydrogen gas. Instead, a hydrogen donor, such as formic acid or ammonium formate, is used in the presence of a palladium catalyst.[3]
-
Acid-Catalyzed Cleavage: Strong acids, such as trifluoroacetic acid (TFA), can be used to cleave the benzyl ester. This method is particularly common in solid-phase peptide synthesis (SPPS) employing a Boc/Bzl strategy, where the side-chain protecting groups are removed simultaneously with cleavage from the resin.[1][4]
Comparative Data of Deprotection Methods
The following table summarizes typical reaction conditions and outcomes for the deprotection of the benzyl group from glutamic acid derivatives. It is important to note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C (5-10 mol%) | Methanol or Ethanol | Room Temperature | 2 - 6 | >95 | Highly efficient; may affect other reducible groups. |
| Catalytic Transfer Hydrogenation | Formic acid or Ammonium formate (2-4 eq.), 10% Pd/C (10-20 wt%) | Methanol or DMF | Room Temperature | 1 - 4 | 90 - 98 | Milder than hydrogenation; avoids H₂ gas.[3] |
| Acid-Catalyzed Cleavage | Trifluoroacetic acid (TFA) (50-95% in DCM) | Dichloromethane (DCM) | Room Temperature | 1 - 3 | >90 | Useful in SPPS; can affect other acid-labile groups.[1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol describes the deprotection of the benzyl group from the side chain of this compound using hydrogen gas and a palladium-on-carbon catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Celite® or a similar filtration aid
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. For small-scale reactions, a hydrogen-filled balloon can be used to maintain a positive pressure of hydrogen. For larger scales, a hydrogenation apparatus should be used.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 2-6 hours).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Work-up: Combine the filtrates and remove the solvent under reduced pressure to yield the crude H-D-Glu-OH.
-
Purification: The crude product can be purified by recrystallization or ion-exchange chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation
This protocol details the deprotection using a hydrogen donor, which is a convenient alternative to using hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or Formic acid
-
Methanol or Dimethylformamide (DMF)
-
Celite® or a similar filtration aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in methanol or DMF in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add ammonium formate (2-4 eq.) or formic acid (2-4 eq.) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Work-up: Evaporate the solvent under reduced pressure. If ammonium formate was used, excess reagent can be removed by dissolving the residue in water and lyophilizing, or by washing an organic solution of the product with brine.
-
Purification: Purify the resulting H-D-Glu-OH by recrystallization or chromatography as needed.
Protocol 3: Acid-Catalyzed Cleavage
This protocol is suitable for substrates where other functional groups are stable to strong acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in DCM in a round-bottom flask.
-
Acid Addition: Add TFA to the solution to a final concentration of 50-95% (v/v). The reaction can be performed in neat TFA as well.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the deprotection by TLC or HPLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
-
Purification: The crude H-D-Glu-OH can be purified by precipitation from a suitable solvent system (e.g., DCM/ether) or by chromatography.
Conclusion
The deprotection of the benzyl group from the side chain of this compound is a routine yet crucial transformation in organic synthesis. The choice between catalytic hydrogenation, catalytic transfer hydrogenation, and acid-catalyzed cleavage should be made based on the specific requirements of the synthetic route, including the presence of other sensitive functional groups and the desired scale of the reaction. The protocols provided herein offer robust starting points for achieving high-yielding and clean deprotection to afford the desired H-D-Glu-OH. Careful monitoring and appropriate purification are key to obtaining the final product in high purity.
References
Application Notes and Protocols for H-D-Glu(OBzl)-OH in Boc-Based Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Glu(OBzl)-OH, the benzyl-protected form of D-glutamic acid, is a critical building block in Boc-based solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids can significantly enhance the therapeutic properties of peptides by increasing their resistance to enzymatic degradation, thereby prolonging their in-vivo half-life.[1] The benzyl (Bzl) protecting group on the side-chain carboxyl function is a staple of the Boc/Bzl strategy, offering stability during peptide chain elongation and susceptibility to cleavage under strong acidic conditions during the final deprotection step.[2][3]
These application notes provide a comprehensive guide to the use of this compound in Boc-SPPS, including detailed protocols, quantitative data, and troubleshooting of common side reactions.
Key Applications
Peptides incorporating this compound are valuable in various areas of drug development and research:
-
Metabolic Stability: The D-configuration of the glutamic acid residue confers resistance to proteases, a crucial attribute for therapeutic peptides.
-
Structural Scaffolds: The glutamic acid side chain can be a key residue for introducing modifications or for its role in receptor binding.[1]
-
Drug Delivery Platforms: Polypeptides containing gamma-benzyl glutamic acid have been explored as biodegradable platforms for controlled drug release.[4]
Quantitative Data Summary
The efficiency of peptide synthesis is paramount for obtaining high-quality products. The following tables summarize key quantitative parameters in Boc-SPPS, with a focus on cycles involving this compound.
Table 1: Reagents and Conditions for a Standard Boc-SPPS Cycle
| Step | Reagent/Solvent | Concentration | Duration |
| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | 1 x 2 min (pre-wash), 1 x 20-30 min |
| Neutralization | Diisopropylethylamine (DIEA) in DCM or DMF | 5-10% (v/v) | 2 x 5-10 min |
| Coupling | Boc-amino acid, Coupling Reagent, DIEA in DMF | See Table 2 | 1-4 hours |
| Washing | DCM, Isopropanol (IPA), DMF | - | 3-5 times per solvent |
Table 2: Coupling Efficiency of this compound with Various Coupling Reagents
While specific quantitative data for this compound is not extensively published, the following table provides estimates based on general knowledge of Boc-SPPS and data for other amino acids. Coupling efficiency should be monitored per synthesis.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Estimated Coupling Efficiency | Notes |
| DCC/HOBt | 3:3:0 | 2-4 hours | >98% | A cost-effective and standard choice. |
| HBTU/DIEA | 3:2.9:6 | 1-2 hours | >99% | Highly efficient and fast.[5] |
| HATU/DIEA | 3:2.9:6 | 1-2 hours | >99% | Recommended for sterically hindered or difficult couplings.[5][6] |
| PyBOP/DIEA | 3:3:6 | 1-2 hours | >99% | Effective for hindered couplings.[5] |
Table 3: Typical Yields and Purity in Boc-SPPS
These values are illustrative and can vary based on the peptide sequence, length, and scale.[7]
| Parameter | Value | Monitoring/Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used.[7] |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test.[7] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence.[7] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[7] |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield.[7] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound
This protocol details a single cycle of peptide chain elongation on a resin support (e.g., Merrifield or PAM resin).
1. Resin Preparation:
- Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
- Drain the DCM.
2. Boc Deprotection:
- Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes (pre-wash).[8]
- Drain the solution.
- Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[8]
- Filter and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[8]
3. Neutralization:
- Wash the resin with isopropanol (IPA) (2 times) and then with DCM (2 times).[8]
- Add a 5-10% solution of DIEA in DCM or DMF and agitate for 5-10 minutes.[7]
- Repeat the neutralization step.
- Filter and wash the resin thoroughly with DMF (3-5 times) to remove excess base.[7]
4. Coupling of this compound:
- Pre-activation (recommended for HBTU/HATU/PyBOP): In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 equivalents relative to resin substitution) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[5]
- Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
5. Capping (Optional):
- If coupling is incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.[7]
Protocol 2: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and the removal of the benzyl side-chain protecting group.
Reagents:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., p-cresol, thioanisole)
-
Cold diethyl ether
Procedure (HF Cleavage):
-
Warning: HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.
-
After the final coupling cycle, wash the resin thoroughly with DMF and DCM, and dry it under vacuum.[7]
-
Transfer the dried peptide-resin to the HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[7]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate several times with cold diethyl ether and dry under vacuum.
Alternative (TFMSA Cleavage):
-
Treat the resin with a solution of TFMSA/TFA/thioanisole.[2]
-
After cleavage, evaporate the strong acids.
-
Precipitate and wash the crude peptide with cold diethyl ether as described above.
Protocol 3: Purification and Analysis
1. Purification:
- Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
- Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
2. Analysis:
- Analyze the purified fractions by analytical RP-HPLC to confirm purity. Detection is typically performed at 210-220 nm.[9][10]
- Confirm the identity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.[11][12]
Potential Side Reactions and Mitigation
1. Pyroglutamate Formation:
-
Description: The N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamate residue, especially under acidic or basic conditions.[2][13]
-
Mitigation:
-
Minimize exposure of the N-terminal Glu residue to harsh conditions during workup.
-
Use efficient coupling reagents to minimize the activation time of the carboxylic acid.[5]
-
2. Transesterification:
-
Description: During the attachment of the first amino acid to the resin, transesterification can occur if an alcohol is present, leading to the formation of a methyl or other alkyl ester of the glutamic acid side chain.[14]
-
Mitigation:
-
Use cesium salts of the Boc-amino acid for resin attachment to avoid the use of alcohols.[8]
-
3. Aspartimide Formation (if Asp is also present):
-
Description: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly prone to aspartimide formation.[8]
-
Mitigation:
-
Use protocols where neutralization and coupling are performed concomitantly ("in situ neutralization").[8]
-
Visualizations
Boc-SPPS Workflow for a Peptide Containing this compound
Caption: Workflow for Boc-SPPS of a peptide containing this compound.
Key Chemical Transformations in a Boc-SPPS Cycle
Caption: Key chemical transformations in a single cycle of Boc-SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified polypeptides containing gamma-benzyl glutamic acid as drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pepdoopeptides.com [pepdoopeptides.com]
- 11. researchgate.net [researchgate.net]
- 12. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cleavage of Peptides Containing H-D-Glu(OBzl)-OH from Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage of peptides containing the benzyl-protected glutamic acid residue, H-D-Glu(OBzl)-OH, from Merrifield resin. The protocols outlined below are based on established methods in solid-phase peptide synthesis (SPPS) and are designed to ensure high cleavage efficiency and peptide purity.
Introduction
The successful cleavage of a synthetic peptide from the solid support is a critical final step in SPPS. For peptides synthesized on Merrifield resin, which are attached via a benzyl ester linkage, strong acidic conditions are required for cleavage. When the peptide sequence contains acid-labile side-chain protecting groups, such as the benzyl ester on glutamic acid (Glu(OBzl)), the cleavage cocktail and conditions must be carefully selected to ensure complete deprotection and to minimize side reactions.
The most common reagents for cleaving peptides from Merrifield resin are hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][2] These strong acids effectively cleave the peptide-resin linkage and simultaneously remove most benzyl-based protecting groups. To prevent side reactions caused by reactive carbocations generated during cleavage, a scavenger cocktail is typically added to the reaction mixture.[3] For peptides containing Glu(OBzl), it is crucial to perform the cleavage at low temperatures (0–5 °C) to minimize side reactions such as anisylation of the glutamic acid residue.[1][2][4]
Data Summary: Comparison of Cleavage Protocols
The following table summarizes the key quantitative parameters for common protocols used to cleave peptides containing this compound from Merrifield resin.
| Parameter | Standard HF Cleavage | "Low-High" HF Cleavage | Standard TFMSA Cleavage | "Low-High" TFMSA Cleavage |
| Primary Reagent | Hydrogen Fluoride (HF) | Hydrogen Fluoride (HF) | Trifluoromethanesulfonic Acid (TFMSA) | Trifluoromethanesulfonic Acid (TFMSA) |
| Typical Cocktail | HF:anisole:DMS:p-thiocresol (10:1:1:0.2) or HF:DMS:anisole (10:1:1) for non-Cys peptides | Low: HF:DMS (1:3 v/v); High: HF:p-cresol (9:1 v/v) | TFMSA:TFA:thioanisole:EDT | Low: TFMSA:TFA:DMS:m-cresol; High: TFMSA:TFA:thioanisole |
| Reagent Volume (per 100 mg resin) | ~10 mL of HF mixture per 0.2 mmol peptide-resin[1][2] | Low: 2.5 mL HF per 0.2 mmol; High: 10 mL HF per 0.2 mmol | ~1.3 mL total cleavage cocktail | Low: ~0.5 mL total; High: ~1.2 mL total |
| Reaction Temperature | 0–5 °C[1][2] | Low: 0 °C; High: 0–5 °C[1] | 0–5 °C, then room temperature[1] | 0–5 °C, then room temperature[1][5] |
| Reaction Time | 30–60 minutes (up to 2 hours for Arg(Tos))[1][2] | Low: 2 hours; High: 1 hour | 90–120 minutes | Low: 3 hours; High: 90-120 minutes[1][5] |
| Key Considerations | Requires specialized HF-resistant apparatus.[1] | Two-step procedure. Effective for peptides with sensitive residues. | Does not require specialized HF apparatus.[1] Products can be hygroscopic.[2] | Two-step procedure. Avoids prolonged exposure to strong acid. |
Experimental Protocols
Protocol 1: Standard Hydrogen Fluoride (HF) Cleavage
This protocol is a widely used method for the cleavage of peptides from Merrifield resin.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers: p-cresol, thioanisole, 1,2-ethanedithiol (EDT)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
HF cleavage apparatus
-
Teflon-coated stir bar
-
Dry ice/methanol bath
Procedure:
-
Preparation: Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add the appropriate scavenger mixture. A common cocktail for peptides containing Glu(OBzl) is p-cresol and thioanisole (e.g., 1 mL of each per gram of resin).
-
Cooling: Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
HF Distillation: For every 0.2 mmol of peptide-resin, distill approximately 10 mL of anhydrous HF into the reaction vessel, maintaining the temperature between -5 °C and 0 °C.
-
Cleavage Reaction: Stir the mixture at a temperature between 0 °C and 5 °C for 30 to 60 minutes.[1][2] For peptides containing Arg(Tos), the cleavage time may need to be extended to 2 hours.[1][2]
-
HF Evaporation: After the reaction is complete, evaporate the HF under a stream of nitrogen gas.
-
Peptide Precipitation:
-
Peptide Isolation:
-
Filter the precipitated peptide using a fine sintered glass funnel.
-
Wash the crude peptide with cold diethyl ether to remove scavengers.
-
Dry the peptide under vacuum.
-
-
Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
This protocol provides an alternative to HF cleavage and does not require a specialized apparatus.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers: thioanisole, 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
-
Round-bottom flask with a stir bar
-
Ice bath
Procedure:
-
Preparation: Place the dried peptide-resin in a round-bottom flask equipped with a stir bar.
-
Scavenger and TFA Addition: For every 100 mg of resin, add 100 µL of thioanisole and 30 µL of EDT.[1] Cool the flask in an ice bath (0–5 °C). Add 1.0 mL of TFA for every 100 mg of resin and stir for 5 to 10 minutes.[1]
-
TFMSA Addition: While stirring vigorously in the ice bath, slowly add 100 µL of TFMSA for every 100 mg of resin.[1] The slow addition is necessary to dissipate the heat generated.
-
Cleavage Reaction: Allow the flask to warm to room temperature and continue stirring for 90 to 120 minutes.[1]
-
Peptide Precipitation:
-
Filter the resin using a fine sintered funnel and wash it with a small amount of TFA.
-
Combine the filtrates and add 8-10 times the volume of cold diethyl ether to precipitate the crude peptide.
-
If necessary, keep the mixture at 4 °C overnight.
-
-
Peptide Isolation:
-
Collect the peptide by filtration.
-
Wash the crude peptide with cold ether.
-
Dry the peptide under vacuum.
-
-
Desalting and Purification: TFMSA-cleaved peptides may form salts and should be desalted prior to purification by RP-HPLC.[1]
Visualizations
Caption: Workflow for the cleavage of a peptide from Merrifield resin.
Caption: Role of scavengers in preventing side reactions during cleavage.
References
Application Notes and Protocols: Peptides Synthesized Using D-Glutamic Acid Gamma-Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the applications, experimental protocols, and relevant data for peptides and polymers synthesized using D-glutamic acid gamma-benzyl ester. This versatile building block is instrumental in developing advanced drug delivery systems and exploring novel therapeutic strategies, particularly in the realm of neuroprotection.
Introduction to D-Glutamic Acid Gamma-Benzyl Ester in Peptide Synthesis
D-Glutamic acid gamma-benzyl ester is a derivative of the non-proteinogenic D-glutamic acid, where the gamma-carboxyl group is protected by a benzyl ester. This modification offers several advantages in peptide and polymer synthesis:
-
Enhanced Stability and Solubility: The benzyl ester group increases the hydrophobicity of the molecule, which can improve its solubility in organic solvents commonly used in peptide synthesis and enhance the stability of the resulting peptide.[1]
-
Controlled Polymerization: It serves as a key monomer in the ring-opening polymerization to produce poly(glutamic acid)-based polymers. The use of the D-isomer can influence the secondary structure and degradation profile of the polymer.
-
Resistance to Proteolysis: The incorporation of D-amino acids into peptides renders them less susceptible to enzymatic degradation by proteases, thereby prolonging their half-life in biological systems.
-
Bioactive Peptide Synthesis: It is a valuable building block for the synthesis of complex bioactive peptides, including those with neuroprotective or other therapeutic properties.[1]
Application: Controlled Drug Delivery Systems
Polymers synthesized from D-glutamic acid gamma-benzyl ester, such as poly(γ-benzyl-D,L-glutamic acid) (PBDLG), are excellent candidates for creating biodegradable matrices for the controlled release of therapeutic agents. The chirality of the glutamic acid residues influences the polymer's secondary structure and, consequently, its drug release characteristics.
Principle of Fickian Diffusion-Controlled Release
The release of drugs from these polypeptide matrices often follows a Fickian diffusion-controlled mechanism. This implies that the rate of drug release is proportional to the square root of time.[2] The drug diffuses through the polymer matrix as it swells in an aqueous environment.
Quantitative Data: Procainamide Release from Polypeptide Matrices
The following table summarizes the release of the hydrophilic drug procainamide from different polypeptide matrices synthesized using glutamic acid gamma-benzyl ester. The data highlights how modifications to the polymer structure, such as using a racemic mixture of D- and L-isomers (PBDLG), can significantly alter the drug release profile.
| Polymer Matrix | Drug | Release Rate | Key Finding |
| Poly(γ-benzyl-L-glutamic acid) (PBLG) | Procainamide HCl | Moderate | The homopolymer with a helical structure shows a standard release profile.[2] |
| Poly(γ-benzyl-D,L-glutamic acid) (PBDLG) | Procainamide HCl | Significantly Slower | Random copolymerization of D- and L-isomers disrupts the helical structure, slowing down drug release.[2] |
| PBLG-PEG-PBLG Triblock Copolymer | Procainamide HCl | Much Faster | Increased hydrophilicity from the PEG block accelerates the release of hydrophilic drugs.[2] |
Application: Neuroprotective Peptides
The incorporation of D-amino acids, such as D-glutamic acid, into peptides can lead to the development of potent neuroprotective agents. These peptides are more resistant to enzymatic degradation, a crucial property for therapeutics targeting the central nervous system. Peptides containing D-amino acids have been shown to exert their neuroprotective effects through various mechanisms, including the modulation of signaling pathways involved in neuronal survival and the reduction of excitotoxicity.[3]
Neuroprotective Signaling Pathway: PI3K/Akt Pathway
A key signaling cascade implicated in neuroprotection is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activation of this pathway promotes cell survival and inhibits apoptosis. Certain neuroprotective peptides can activate this pathway, leading to the downstream phosphorylation of target proteins that regulate cell survival.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of polypeptide matrices, drug loading, in vitro drug release studies, and cytotoxicity assays.
Synthesis of Poly(γ-benzyl-D,L-glutamic acid) (PBDLG)
This protocol describes the ring-opening polymerization of γ-benzyl-D,L-glutamate N-carboxyanhydride (NCA) to synthesize PBDLG.
Materials:
-
γ-benzyl-D,L-glutamate NCA
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (initiator)
-
Anhydrous diethyl ether
-
Nitrogen gas supply
-
Schlenk line or glove box
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In the reaction flask under a nitrogen atmosphere, dissolve a known amount of γ-benzyl-D,L-glutamate NCA in anhydrous DMF.
-
Add the desired amount of triethylamine initiator to the solution while stirring. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Allow the reaction to proceed at room temperature for 48-72 hours with continuous stirring.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold, anhydrous diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it several times with fresh diethyl ether.
-
Dry the PBDLG polymer under vacuum to a constant weight.
-
Characterize the polymer using techniques such as ¹H NMR, FT-IR, and gel permeation chromatography (GPC) to confirm its structure and determine its molecular weight and polydispersity index.
Drug Loading into PBDLG Nanoparticles
This protocol describes a nanoprecipitation method for loading a hydrophobic drug into PBDLG nanoparticles.
Materials:
-
PBDLG polymer
-
Hydrophobic drug (e.g., a chemotherapeutic agent)
-
Acetone
-
Deionized water
-
Surfactant (e.g., Pluronic F-127)
-
Magnetic stirrer and stir bar
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Dissolve a specific amount of PBDLG and the hydrophobic drug in acetone.
-
Prepare an aqueous solution containing a surfactant (e.g., 1% w/v Pluronic F-127).
-
While vigorously stirring the aqueous surfactant solution, add the PBDLG/drug solution dropwise.
-
Continue stirring for several hours to allow for the evaporation of acetone and the formation of drug-loaded nanoparticles.
-
Dialyze the nanoparticle suspension against deionized water for 24 hours to remove the free drug and surfactant.
-
Lyophilize the purified nanoparticle suspension to obtain a dry powder.
-
Determine the drug loading content and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the in vitro release of a drug from PBDLG nanoparticles.
Materials:
-
Drug-loaded PBDLG nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)
-
Incubator shaker
-
Centrifuge
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS in a sealed container.
-
Place the container in an incubator shaker set at 37°C with constant agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.
-
Centrifuge the collected aliquots to pellet any nanoparticles.
-
Analyze the supernatant for the concentration of the released drug using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxicity of drug-loaded nanoparticles on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Drug-loaded PBDLG nanoparticles
-
Free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the drug-loaded nanoparticles and the free drug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test samples. Include untreated cells as a negative control and cells treated with a vehicle as a control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of drug-loaded polypeptide nanoparticles.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis using H-D-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of peptides, particularly for large-scale synthesis and for peptides that are difficult to assemble on a solid support. The use of amino acid derivatives with appropriate protecting groups is fundamental to this process, ensuring the specific and controlled formation of peptide bonds. H-D-Glu(OBzl)-OH, or D-glutamic acid γ-benzyl ester, is a key building block in this context. The benzyl ester protects the side-chain carboxylic acid of glutamic acid, preventing its participation in unwanted side reactions during peptide coupling. This document provides detailed protocols and application notes for the use of this compound in the solution-phase synthesis of a model dipeptide, incorporating Boc-L-alanine.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic approach in peptide synthesis. It utilizes the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable benzyl-based protecting groups for the semi-permanent protection of reactive side chains.[1] This strategy allows for the selective deprotection of the N-terminus for chain elongation, while the side-chain protecting groups remain intact until the final deprotection step.[2]
Key Applications
Peptides incorporating D-amino acids, such as D-glutamic acid, are of significant interest in drug development. The introduction of a D-amino acid can confer several advantageous properties, including:
-
Increased Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, leading to a longer in vivo half-life.
-
Enhanced Receptor Affinity and Selectivity: The altered stereochemistry can lead to unique conformational preferences, potentially resulting in higher binding affinity and selectivity for specific biological targets.
-
Improved Bioavailability: Increased stability can contribute to better absorption and distribution in the body.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of various Boc-protected peptides in solution, including those containing glutamic acid with benzyl-protected side chains. These values are indicative and can vary based on the specific amino acid sequence, coupling method, and purification procedure.
| Peptide Sequence | Coupling Method | Typical Yield (%) | Reference |
| Boc-L-Ala-D-Glu(OBzl)-OH | EDC/HOBt | 80-90 | Inferred from similar syntheses |
| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH | DCC | 95 | [3] |
| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | DCC | 87 | [3] |
| Boc-Lys(Z)-Ala-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | DCC | 96 | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a model dipeptide, Boc-L-Ala-D-Glu(OBzl)-OH, using a solution-phase approach.
Diagram: Overall Workflow for Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.
Protocol 1: EDC/HOBt Mediated Synthesis of Boc-L-Ala-D-Gln(OBzl)-OH
This protocol describes a widely used method for forming the peptide bond.[1]
Materials:
-
Boc-L-Ala-OH
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, if starting from a salt)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Activation: In a round-bottom flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add EDC (1.1 equivalents) to the solution and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. If it is in a salt form (e.g., hydrochloride), add 1.1 equivalents of DIPEA to neutralize it.
-
Add the solution of this compound to the activated Boc-L-Ala-OH solution at 0°C.
-
Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (twice), saturated NaHCO₃ solution (twice), and brine (once).[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure Boc-L-Ala-D-Glu(OBzl)-OH.
Protocol 2: N-Terminal Boc Deprotection
This protocol is for removing the Boc group to allow for further peptide chain elongation.
Materials:
-
Boc-L-Ala-D-Glu(OBzl)-OH
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene or DCM for co-evaporation
Procedure:
-
Dissolve the Boc-protected dipeptide in DCM.
-
Add a solution of 25-50% TFA in DCM.[1]
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene or DCM (2-3 times) to ensure complete removal of residual TFA.[1] The resulting H-L-Ala-D-Glu(OBzl)-OH as a TFA salt is typically used in the next coupling step without further purification.
Protocol 3: Final Deprotection of Benzyl Group
This protocol describes the removal of the benzyl ester from the glutamic acid side chain to yield the final, deprotected dipeptide.
Materials:
-
Boc-L-Ala-D-Glu(OBzl)-OH (or the N-terminally deprotected dipeptide)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected peptide in MeOH or THF.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Stir the suspension under an atmosphere of hydrogen (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification may be performed if necessary.
Note on final deprotection: For peptides synthesized using a full Boc/Bzl strategy, a single-step global deprotection using strong acids like liquid hydrogen fluoride (HF) is often employed to remove both the N-terminal Boc group and all benzyl-based side-chain protecting groups simultaneously.[2] However, catalytic hydrogenation is a milder alternative for benzyl group removal when other acid-labile groups are not present or have already been removed.
Diagram: Logical Relationships in Boc/Bzl Strategy
Caption: Logical flow of the Boc/Bzl strategy in solution-phase peptide synthesis.
References
Application Notes and Protocols for the Incorporation of H-D-Glu(OBzl)-OH in Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can significantly enhance the therapeutic potential of peptides by increasing their proteolytic stability, modulating their conformation, and improving their pharmacokinetic profiles. H-D-Glu(OBzl)-OH, a side-chain protected D-glutamic acid, is a valuable building block for introducing a negative charge and conformational constraints into a peptide backbone. This document provides detailed application notes and protocols for the efficient and successful incorporation of this compound into complex peptide sequences using solid-phase peptide synthesis (SPPS).
The primary challenge associated with the use of this compound, as with many D-amino acids and sterically hindered residues, lies in achieving high coupling efficiency while minimizing side reactions, particularly racemization and pyroglutamate formation. This guide offers insights into overcoming these challenges through the appropriate selection of coupling reagents, additives, and reaction conditions.
Key Considerations for Incorporating this compound
Several factors must be carefully considered to ensure the successful incorporation of this compound into a growing peptide chain:
-
Steric Hindrance: While not as sterically hindered as some other non-natural amino acids, the D-configuration can present challenges for coupling, especially when adjacent to other bulky residues. This can lead to incomplete reactions and the formation of deletion sequences.
-
Racemization: The activation of the carboxylic acid group during coupling can lead to the epimerization of the α-carbon, converting the D-amino acid back to its L-form. This results in diastereomeric impurities that can be difficult to separate and may have altered biological activity. The use of racemization-suppressing additives is crucial.[1][2]
-
Pyroglutamate Formation: When glutamic acid is at the N-terminus of a peptide, it is susceptible to intramolecular cyclization to form pyroglutamate, especially under acidic or basic conditions.[3][4] This side reaction leads to a truncated peptide and can be minimized by careful selection of coupling conditions and reagents.
-
Protecting Group Strategy: The benzyl (Bzl) protecting group on the side-chain carboxylate is compatible with the Boc/Bzl SPPS strategy and is typically removed during the final cleavage from the resin with strong acids like hydrogen fluoride (HF). In the Fmoc/tBu strategy, the benzyl group is generally stable to the mild base used for Fmoc deprotection but may be partially cleaved by trifluoroacetic acid (TFA) if used repeatedly, making Fmoc-D-Glu(OtBu)-OH a more common choice for that strategy.[3]
Data Presentation: Quantitative Analysis of Coupling Efficiency and Racemization
The choice of coupling reagent is paramount for the successful incorporation of this compound. The following tables summarize the expected performance of common coupling reagents based on literature data for sterically hindered and racemization-prone amino acids.
Table 1: Comparative Coupling Efficiency of Various Reagents for this compound
| Coupling Reagent/Additive | Relative Reactivity | Typical Coupling Efficiency (%)* | Recommended Use |
| DIC/HOBt | Standard | 95 - 98 | Routine couplings; cost-effective. |
| HBTU/HOBt | High | 98 - 99.5 | Efficient for most couplings, but can cause racemization with sensitive residues. |
| HATU/HOAt | Very High | > 99.5 | Recommended for sterically hindered couplings and to suppress racemization.[4] |
| PyBOP | High | 98 - 99 | Effective for hindered couplings. |
*Note: Coupling efficiencies are sequence-dependent and can be influenced by factors such as the nature of the preceding amino acid, solvent, and temperature. These values are representative for a typical coupling on a polystyrene-based resin.
Table 2: Influence of Coupling Conditions on Racemization of this compound
| Coupling Reagent | Additive | Base | Expected Racemization (%)* |
| DIC | None | DIPEA | 5 - 10 |
| DIC | HOBt | DIPEA | 1 - 3 |
| DIC | OxymaPure® | DIPEA | < 1 |
| HATU | None (contains HOAt) | DIPEA/Collidine | < 1 - 2 |
| HBTU | None (contains HOBt) | DIPEA | 2 - 5 |
*Note: Racemization levels are highly dependent on the specific amino acid being coupled, the base used, pre-activation time, and temperature. The use of sterically hindered bases like 2,4,6-collidine is recommended to minimize racemization.[2] Values are estimates based on studies of racemization-prone amino acids.
Experimental Protocols
The following protocols are provided for the manual solid-phase synthesis of peptides containing this compound using the Boc/Bzl strategy on a Merrifield resin.
Protocol 1: Standard Coupling using DIC/HOBt
This protocol is suitable for routine incorporation of this compound where steric hindrance is not a major concern.
Materials:
-
Boc-protected peptide-resin with a free N-terminal amine
-
Boc-D-Glu(OBzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve Boc-D-Glu(OBzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin. Then, add DIC (3 equivalents) to the resin slurry.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), continue the coupling for another 1-2 hours or proceed to a double coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU
This protocol is recommended for difficult couplings, such as when this compound is preceded by a sterically hindered amino acid, or when minimizing racemization is critical.
Materials:
-
Boc-protected peptide-resin with a free N-terminal amine
-
Boc-D-Glu(OBzl)-OH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30 minutes.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF or NMP. Add DIPEA or 2,4,6-collidine (6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF or NMP (3x), DCM (3x), and DMF or NMP (3x).
Mandatory Visualizations
Experimental Workflow for this compound Incorporation
Caption: Standard SPPS workflow for coupling this compound.
Logical Relationship of Factors Affecting Coupling Success
Caption: Factors influencing the successful incorporation of this compound.
Signaling Pathways and Biological Relevance
Peptides containing D-amino acids often exhibit enhanced resistance to enzymatic degradation, a crucial property for therapeutic peptides. D-glutamic acid, in particular, is a component of the cell walls of some bacteria, making peptides containing this residue interesting candidates for antimicrobial drug development. The incorporation of D-glutamic acid can alter the peptide's conformation, potentially leading to higher affinity and selectivity for its biological target. For instance, in the context of targeting a bacterial enzyme, a D-Glu-containing peptide might act as a more potent and stable inhibitor.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a bacterial signaling pathway by a D-Glu peptide.
Conclusion
The successful incorporation of this compound into complex peptide sequences requires a careful and considered approach to solid-phase peptide synthesis. By understanding the potential challenges of steric hindrance, racemization, and pyroglutamate formation, and by selecting the appropriate high-efficiency coupling reagents and optimized protocols, researchers can effectively synthesize D-glutamic acid-containing peptides. The use of potent activators like HATU, in conjunction with racemization-suppressing additives and sterically hindered bases, is highly recommended for achieving high purity and yield. The resulting peptides, with their enhanced stability and unique conformational properties, hold significant promise for the development of novel therapeutics.
References
Application of H-D-Glu(OBzl)-OH with Carbodiimide Coupling Reagents: A Detailed Guide
Introduction
H-D-Glu(OBzl)-OH, also known as D-Glutamic acid γ-benzyl ester, is a crucial building block in peptide synthesis. The successful incorporation of this amino acid into a peptide sequence hinges on the selection of an appropriate coupling strategy. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used reagents for facilitating the formation of amide bonds. This document provides detailed application notes and protocols for the use of this compound with DCC and DIC, aimed at researchers, scientists, and professionals in drug development.
Comparative Analysis of DCC and DIC for Coupling this compound
The choice between DCC and DIC for coupling reactions with this compound depends primarily on the synthesis methodology, specifically whether it is a solution-phase or solid-phase synthesis.
| Feature | N,N'-dicyclohexylcarbodiimide (DCC) | N,N'-diisopropylcarbodiimide (DIC) |
| Primary Application | Solution-phase peptide synthesis[1][2][3] | Solid-phase peptide synthesis (SPPS)[1][2][3] |
| Byproduct | Dicyclohexylurea (DCU)[1][3][4][5][6] | Diisopropylurea (DIU)[3] |
| Byproduct Solubility | Insoluble in most organic solvents, precipitates out of solution[1][3][5][6] | Soluble in common SPPS solvents (e.g., DMF, DCM)[1][2][3] |
| Work-up | Byproduct removed by filtration[3][6] | Byproduct removed by washing the resin[2][3] |
| Side Reactions | Racemization, N-acylurea formation[1][2][4] | Racemization, N-acylurea formation[1][2] |
| Mitigation of Side Reactions | Use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure®[1][2][4] | Use of additives like HOBt or OxymaPure®[1][2][7] |
| Handling | Waxy solid with a low melting point[3] | Clear liquid, easier to dispense by volume[3] |
Experimental Protocols
The following are generalized protocols for the coupling of this compound using DCC and DIC. Optimal conditions may vary depending on the specific peptide sequence and substrates.
Protocol 1: Solution-Phase Coupling of this compound using DCC/HOBt
This protocol is suitable for coupling this compound to an amino acid ester or a peptide fragment in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the amino acid ester hydrochloride (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DMF.
-
Neutralization: Add DIPEA or NMM (1.0 eq) to the solution to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.
-
Additive Addition: Add HOBt (1.1 eq) to the reaction mixture. HOBt acts as a racemization suppressant.[1][4]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction's progress.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C to further precipitate the DCU.
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM or DMF.[3]
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Solid-Phase Coupling of this compound using DIC/HOBt
This protocol is designed for coupling this compound to a resin-bound peptide in a manual or automated solid-phase peptide synthesizer.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in DMF (for Fmoc deprotection)
-
This compound
-
N,N'-diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the solvent and add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove piperidine.
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3-5 eq), HOBt (3-5 eq) in anhydrous DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (3-5 eq) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The soluble diisopropylurea (DIU) byproduct is removed during these washes.[2][3]
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Visualizing the Process
To better understand the chemical transformations and workflows, the following diagrams have been generated.
Caption: General experimental workflows for solution-phase and solid-phase peptide coupling.
Caption: Mechanism of carbodiimide-mediated peptide bond formation and a common side reaction.
Potential Side Reactions and Mitigation
-
Racemization: The activation of the carboxylic acid group of this compound can lead to the loss of stereochemical integrity. The addition of HOBt or OxymaPure® minimizes racemization by forming a less reactive, more stable active ester intermediate.[1][2][4]
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which terminates the peptide chain growth.[4] Using additives like HOBt can reduce this side reaction by rapidly converting the O-acylisourea to the corresponding active ester.[4]
-
Pyroglutamate Formation: While less common for D-glutamic acid derivatives compared to L-glutamine, the potential for cyclization of the N-terminal glutamic acid residue exists, especially under basic conditions. Careful control of pH and the use of HOBt during deprotection can suppress this side reaction.[8]
Conclusion
Both DCC and DIC are effective coupling reagents for the incorporation of this compound into peptide chains. The choice between them is dictated by the synthetic strategy. DCC is well-suited for solution-phase synthesis due to the insolubility of its DCU byproduct, which simplifies purification. Conversely, DIC is the reagent of choice for solid-phase synthesis because its soluble DIU byproduct can be easily washed away from the resin. For optimal results and to minimize side reactions such as racemization and N-acylurea formation, the use of additives like HOBt or OxymaPure® is strongly recommended with both coupling reagents. The provided protocols offer a solid foundation for researchers to successfully utilize this compound in their peptide synthesis endeavors.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Application Note: Analytical Techniques for Monitoring H-D-Glu(OBzl)-OH Coupling Efficiency
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the development of therapeutics, research tools, and novel biomaterials. The stepwise addition of amino acids to a growing peptide chain anchored to a solid support demands near-quantitative reaction yields at each step to achieve a high-purity final product. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the target peptide.
This application note focuses on monitoring the coupling efficiency of H-D-Glu(OBzl)-OH, a protected D-glutamic acid derivative. Its bulky benzyl protecting group can cause steric hindrance, potentially leading to slower reaction kinetics and incomplete coupling. Therefore, robust analytical monitoring is critical to ensure the fidelity of the synthesis. We present several widely used analytical techniques, both qualitative and quantitative, for real-time and post-synthesis assessment of coupling efficiency.
Monitoring Philosophies
Two primary approaches are used to monitor coupling reactions in SPPS: on-resin analysis, which provides rapid, qualitative feedback without removing the peptide from the support, and off-resin analysis, which offers quantitative data after cleaving the peptide from a small sample of resin.
Caption: Workflow for SPPS coupling and monitoring.
Qualitative On-Resin Techniques
These methods are rapid, performed directly on the resin-bound peptide, and are ideal for making real-time decisions during synthesis, such as whether to double-couple or cap unreacted amines.
Kaiser Test (Ninhydrin Test)
The Kaiser test is the most common method for detecting free primary amines on the resin. It relies on the reaction of ninhydrin with primary amines to produce a dark blue chromophore (Ruhemann's purple). A positive result (blue beads) indicates the presence of unreacted amines and thus an incomplete coupling reaction.
Applicability: Detects primary amines (e.g., N-terminal of the growing peptide). It will not detect secondary amines like proline after coupling. Result: A blue color indicates failure, while a yellow/clear color indicates success.
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test
The TNBS test is an alternative to the Kaiser test and can detect all primary amines. It reacts with free amines to produce a yellow-orange color on the resin beads. It is considered more sensitive than the Kaiser test by some researchers.
Applicability: Detects primary amines. Result: A yellow-orange color indicates failure, while colorless beads indicate success.
Quantitative Off-Resin Techniques
For a precise measure of coupling efficiency, a small sample of the peptide-resin is cleaved, and the resulting peptide mixture is analyzed by chromatography and mass spectrometry.
Caption: General workflow for off-resin quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity. The cleaved peptide sample is injected into the HPLC system, and components are separated based on their hydrophobicity. The desired full-length peptide will have a distinct retention time. Incomplete coupling of this compound would result in a "deletion sequence" (peptide lacking this residue), which is typically more polar and elutes earlier than the target peptide. The relative peak areas can be used to quantify the coupling efficiency.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), provides definitive identification of the species present in the cleaved sample. By comparing the observed molecular weights with the theoretical masses, one can confirm the presence of the target peptide and identify any byproducts, such as the deletion sequence resulting from failed this compound coupling.
Data Presentation
Clear data presentation is crucial for comparing results and optimizing synthesis strategies.
Table 1: Comparison of Analytical Techniques
| Technique | Type | Turnaround Time | Information Provided | Primary Use Case |
| Kaiser Test | On-Resin, Qualitative | ~5-10 minutes | Presence/Absence of Primary Amines | Routine check after each coupling step |
| TNBS Test | On-Resin, Qualitative | ~10-15 minutes | Presence/Absence of Primary Amines | Alternative to Kaiser, especially for confirmation |
| RP-HPLC | Off-Resin, Quantitative | ~2-3 hours | Purity (%), Relative Abundance of Byproducts | Optimization of coupling conditions, final purity check |
| LC-MS | Off-Resin, Quantitative | ~2-3 hours | Purity (%), Molecular Weight Confirmation | Definitive identification of products and impurities |
Table 2: Example HPLC Data for this compound Coupling Optimization Peptide Sequence: Tyr-Gly-Gly-Phe-D-Glu(OBzl) -Leu
| Experiment ID | Coupling Reagent | Reaction Time (min) | Target Peptide (%) | Deletion Peptide (%) | Coupling Efficiency (%) |
| DGlu-01 | HBTU/DIPEA | 60 | 92.5 | 7.5 | 92.5% |
| DGlu-02 | HBTU/DIPEA | 120 | 97.1 | 2.9 | 97.1% |
| DGlu-03 | HATU/DIPEA | 60 | 98.8 | 1.2 | 98.8% |
| DGlu-04 | DIC/HOBt | 120 | 90.4 | 9.6 | 90.4% |
Note: Data is illustrative. Coupling Efficiency is calculated from the relative peak area of the target peptide versus the sum of the target and the specific deletion sequence.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents such as pyridine, ninhydrin, TFA, and DIPEA inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Kaiser Test
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.
Procedure:
-
Collect a small sample of peptide-resin (approx. 1-2 mg) in a small glass test tube.
-
Add 2-3 drops of Solution A to the resin.
-
Add 2-3 drops of Solution B to the resin.
-
Add 2-3 drops of Solution C to the resin.
-
Heat the test tube in a heating block at 100-120 °C for 5 minutes.
-
Observe the color of the resin beads and the solution.
-
Negative Result (Coupling Complete): Beads and solution are colorless or yellowish.
-
Positive Result (Coupling Incomplete): Beads and/or solution turn a deep blue.
-
Protocol 2: Test Cleavage and Analysis
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O). (v/v/v)
-
Cold (-20 °C) diethyl ether.
-
HPLC-grade acetonitrile (ACN) and water, both with 0.1% TFA.
Procedure:
-
Sample Collection: Transfer a small amount of dried peptide-resin (approx. 5-10 mg) to a 1.5 mL microcentrifuge tube.
-
Cleavage: Add 200 µL of the freshly prepared cleavage cocktail to the resin.
-
Incubation: Cap the tube and let it react at room temperature for 1.5 - 2 hours with occasional vortexing. The benzyl ester on the glutamic acid side chain will also be cleaved during this process.
-
Peptide Precipitation:
-
Filter the resin out using a small cotton plug in a pipette tip or a filter-bottom tube.
-
Add the TFA solution containing the cleaved peptide dropwise into a separate tube containing 1 mL of cold diethyl ether. A white precipitate (the peptide) should form.
-
Incubate at -20 °C for 30 minutes to maximize precipitation.
-
-
Isolation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes. Carefully decant and discard the ether supernatant. Wash the pellet once more with cold ether and centrifuge again.
-
Sample Preparation: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Re-dissolve the peptide in a known volume (e.g., 200 µL) of 50% ACN/water with 0.1% TFA for analysis.
-
HPLC/LC-MS Analysis:
-
Inject 10-20 µL of the dissolved peptide onto a C18 reverse-phase column.
-
Run a standard gradient, for example, 5% to 95% ACN (with 0.1% TFA) over 30 minutes.
-
Monitor absorbance at 214 nm or 280 nm.
-
If using LC-MS, direct the eluent to the mass spectrometer to obtain mass data for each peak.
-
Calculate coupling efficiency by integrating the peak areas corresponding to the target peptide and the deletion sequence.
-
Troubleshooting & Optimization
How to avoid pyroglutamate formation with N-terminal H-D-Glu(OBzl)-OH
Technical Support Center: N-Terminal H-D-Glu(OBzl)-OH
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and prevent pyroglutamate formation from N-terminal this compound during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern?
A1: Pyroglutamate (pGlu) is a cyclic lactam formed from an N-terminal glutamic acid (Glu) or glutamine (Gln) residue.[1][2] The N-terminal alpha-amino group of the Glu residue attacks its own side-chain carboxyl group in an intramolecular reaction, eliminating a molecule of water (or benzyl alcohol in the case of a benzyl ester) to form a five-membered ring. This modification is problematic because it results in a "blocked" N-terminus, preventing further elongation of the peptide chain during solid-phase peptide synthesis (SPPS), which leads to truncated impurities.[3][4] It also alters the peptide's overall charge and structure, which can impact its biological activity and binding properties.[5][6]
Q2: My mass spectrometry results show a mass loss of 18 Da from my target peptide. Could this be pyroglutamate formation?
A2: Yes, a mass loss of 18 Da (the mass of water) is a strong indicator of pyroglutamate formation from an N-terminal glutamic acid. If you started with this compound, the cyclization would result in the loss of benzyl alcohol (108 Da). However, if the benzyl protecting group was prematurely cleaved to yield a free carboxylic acid side-chain, the subsequent cyclization would then result in the loss of a water molecule (18 Da). This is a common side reaction observed during peptide synthesis and storage.[7][8]
Q3: At which stages of peptide synthesis is pyroglutamate formation most likely to occur?
A3: Pyroglutamate formation can occur at several stages:
-
During Fmoc Deprotection: The basic conditions required for Fmoc group removal (e.g., using piperidine in DMF) can promote the cyclization of the newly exposed N-terminal amine.[9]
-
During Coupling: The activation of the incoming amino acid's carboxyl group can create a weakly acidic environment. Weak acids have been shown to catalyze pyroglutamate formation.[10] This is particularly an issue during slow coupling reactions where the N-terminal Glu is exposed for an extended period.[3]
-
During Acidic Cleavage/Deprotection: Prolonged exposure to acidic conditions, such as those used for cleaving the peptide from the resin and removing side-chain protecting groups (e.g., with TFA), can also drive the cyclization reaction.[5][11]
Q4: Is N-terminal Glutamic Acid (Glu) or Glutamine (Gln) more prone to this cyclization?
A4: N-terminal glutamine is generally more susceptible to pyroglutamate formation than glutamic acid.[1][3] However, the reaction still occurs readily with glutamic acid under common synthesis conditions and can be a significant source of impurities.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Truncated peptide sequence observed, corresponding to termination at N-terminal Glu. | Pyroglutamate formation has blocked the N-terminus, preventing further coupling. | 1. Optimize Coupling: Use a highly efficient coupling reagent to accelerate the reaction and minimize the time the N-terminal amine is exposed. Pre-forming a symmetric anhydride can be effective.[10] 2. Modify Deprotection: Reduce the time of exposure to the deprotection base (e.g., piperidine). |
| Mass spectrometry shows a significant peak at [M-18] or [M-108]. | Cyclization of the N-terminal Glu has occurred, leading to the loss of water or benzyl alcohol. | 1. Review pH Conditions: This reaction is favored at both acidic (pH 4) and slightly basic (pH 8) conditions, with a minimum rate around pH 6.2.[8][12] Adjust your protocol to avoid prolonged exposure to these pH ranges. 2. Use Additives: During coupling with carbodiimides (like DCC or DIC), add HOBt to minimize side reactions.[13] |
| Difficulty in purifying the final peptide due to a closely eluting impurity. | The pyroglutamate-containing impurity often has similar chromatographic properties to the desired peptide. | 1. Proactive Prevention: Implement preventative strategies during synthesis (see below) to reduce the formation of the impurity from the outset. 2. Analytical Optimization: Develop a high-resolution HPLC method to improve the separation of the desired peptide from the pyroglutamate variant.[12] |
Preventative Strategies & Experimental Protocols
The most effective way to avoid pyroglutamate formation is to minimize the opportunity for the N-terminal amine to cyclize. This is primarily achieved by ensuring the subsequent coupling reaction is as fast and efficient as possible.
Key Recommendations Summary
| Strategy | Rationale | Impact on Pyroglutamate Formation |
| Use Fast Coupling Reagents | Minimizes the time the deprotected N-terminal Glu is exposed before being acylated.[3] | High |
| In Situ Neutralization | Reduces the time the free N-terminal amine is exposed to basic conditions before coupling begins.[11] | Medium |
| Avoid Weak Acids During Coupling | Weak acids, including the carboxylic acid of the incoming amino acid, can catalyze the cyclization.[10] | Medium |
| Control pH and Temperature | The reaction rate is sensitive to pH and is accelerated by higher temperatures.[8][14] | Medium |
Protocol: Optimized Coupling of the Amino Acid Following N-Terminal this compound
This protocol is designed for Fmoc-based solid-phase peptide synthesis (SPPS) immediately after the deprotection of the Fmoc group from the N-terminal D-Glu(OBzl) residue.
1. Materials:
-
Peptide-resin with N-terminal H-D-Glu(OBzl)-
-
Fmoc-protected amino acid (next in sequence): 4 equivalents (eq.)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): 3.9 eq.
-
N,N-Diisopropylethylamine (DIPEA): 8 eq.
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF)
2. Procedure:
-
Resin Preparation: Following the standard Fmoc deprotection of the D-Glu(OBzl) residue using 20% piperidine in DMF, wash the peptide-resin thoroughly with DMF (at least 5 times) to completely remove residual piperidine.[15]
-
Activation of Incoming Amino Acid:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HCTU (3.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (4 eq.) to the activation mixture.
-
Allow the activation to proceed for 1-2 minutes. Note: Do not let this mixture stand for an extended period.
-
-
Coupling Reaction (In Situ Neutralization Approach):
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the activated amino acid solution to the peptide-resin.
-
Add the remaining DIPEA (4 eq.) directly to the reaction vessel.
-
Agitate the reaction mixture for a minimum of 30 minutes. The use of a highly reactive agent like HCTU often results in complete coupling within this timeframe.[3]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
If the reaction is incomplete, allow it to proceed for another 30 minutes. Double coupling may be considered for difficult sequences but should be balanced against prolonged exposure time.
-
Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3 times), followed by DCM (3 times), and DMF (3 times) to prepare for the next synthesis cycle.
-
Visual Guides
Chemical Mechanism
The diagram below illustrates the intramolecular cyclization of an N-terminal glutamic acid residue to form pyroglutamate.
Caption: Mechanism of pyroglutamate formation from N-terminal glutamic acid.
Troubleshooting Workflow
This flowchart provides a logical path for identifying and addressing pyroglutamate formation when unexpected results are observed.
Caption: Decision workflow for troubleshooting pyroglutamate formation.
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mesalabs.com [mesalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
Technical Support Center: Troubleshooting Low Coupling Yield with H-D-Glu(OBzl)-OH in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling yield with H-D-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: We are observing a low coupling yield specifically at the step involving this compound. What are the primary reasons for this?
A1: Low coupling efficiency with this compound is a common issue in SPPS and can be attributed to several factors:
-
Steric Hindrance: The bulky benzyl (Bzl) protecting group on the side chain of the glutamic acid derivative can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This steric hindrance slows down the reaction kinetics, often leading to incomplete coupling under standard conditions.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures on the resin, leading to inter-chain or intra-chain hydrogen bonding. This aggregation can make the N-terminal amine inaccessible to the incoming activated this compound.
-
Inadequate Activation: The coupling reagent used may not be sufficiently potent to efficiently activate the carboxylic acid of this compound, especially given the steric hindrance.
Q2: How can we reliably detect incomplete coupling of this compound?
A2: Several methods can be employed to detect unreacted free amines on the peptide-resin, indicating an incomplete coupling reaction:
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive colorimetric test for primary amines. A positive result, indicated by a deep blue or purple color on the resin beads, confirms the presence of unreacted N-terminal amines.[1] A negative result (yellow or colorless beads) suggests a complete reaction.
-
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: This is another colorimetric test that can be used to detect primary amines.
-
Cleavage and Analysis: A small sample of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of deletion sequences (peptides lacking the this compound residue) in the mass spectrum or a complex chromatogram with multiple peaks in the HPLC analysis is a definitive indicator of incomplete coupling.[1]
Q3: What are the immediate steps to take if we detect an incomplete coupling?
A3: If a monitoring test indicates that the coupling of this compound is incomplete, the most common and immediate step is to perform a double coupling . This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection step. If the coupling is still incomplete after a second attempt, more robust optimization strategies should be considered.
Troubleshooting Guide
Issue: Persistently Low Coupling Yield with this compound Despite Double Coupling
If double coupling does not resolve the issue of low yield, the following strategies can be implemented, often in combination.
1. Enhance Coupling Reagent Potency
Standard coupling reagents may not be effective for sterically hindered amino acids. Switching to a more powerful activating agent is a highly recommended strategy.
Recommended Coupling Reagents for Hindered Amino Acids:
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium/Aminium Salt | Highly efficient, even for challenging couplings; rapid reaction times; can suppress racemization.[2][3] |
| HCTU | Uronium/Aminium Salt | High coupling efficiency, often faster than HBTU; can lead to high crude purities.[2][4] |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings, though may be less efficient than HATU with shorter reaction times.[2][3] |
Quantitative Comparison of Coupling Reagents for a Difficult Sequence (Acyl Carrier Protein 65-74):
| Coupling Reagent | Coupling Time | Crude Purity (%) |
| PyBOP | 2 x 1 min | 48.11 |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 1 min | 79.86 |
| PyBOP | 2 x 20 min | 70.27 |
| HATU | 2 x 20 min | 79.91 |
| HCTU | 2 x 20 min | 80.52 |
Data sourced from a comparative study on the synthesis of the ACP (65-74) fragment.[2]
2. Optimize Reaction Conditions
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the reaction kinetics.[5] A common starting point is to use a 3-4 fold excess of the amino acid and coupling reagent relative to the resin loading.
-
Elevate the Temperature: Carefully increasing the reaction temperature (e.g., to 35-40°C) can help overcome the activation energy barrier for sterically hindered couplings. However, this should be done with caution as higher temperatures can increase the risk of side reactions, such as racemization.[6]
-
Extend Coupling Time: For difficult couplings, extending the reaction time to 2-4 hours, or even overnight, may be necessary to drive the reaction to completion.[6]
3. Address Peptide Aggregation
-
Solvent Choice: Using a solvent mixture that can disrupt secondary structures, such as DMF/DCM or the addition of N-methyl-2-pyrrolidone (NMP), can improve resin swelling and reagent accessibility.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl (e.g., 0.5 M) to the coupling reaction can help to break up aggregates and improve solvation of the peptide chain.[6]
Potential Side Reactions
Pyroglutamate Formation
A common side reaction involving N-terminal glutamic acid is the intramolecular cyclization to form a pyroglutamate residue. This can occur under both the acidic conditions of Boc deprotection and the basic conditions of neutralization and coupling.[1] This side reaction leads to a truncated peptide that cannot be further elongated.
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Primary Amines
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution B: 40 g of phenol in 20 mL of n-butanol.
-
Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.
Procedure:
-
Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines (complete coupling).
Protocol 2: High-Efficiency Coupling using HATU
Reagents:
-
This compound (3-4 equivalents relative to resin loading)
-
HATU (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)
-
Anhydrous DMF or NMP
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes. After swelling, drain the solvent.
-
Pre-activation: In a separate reaction vessel, dissolve the this compound and HATU in DMF or NMP. Add the DIEA to the mixture and allow it to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the swollen peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times).
Protocol 3: Analytical HPLC for Peptide Purity Assessment
Instrumentation:
-
Reverse-phase HPLC system with a C18 column.
-
UV detector (monitoring at 214 nm and 280 nm).
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
General Gradient:
-
A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point for analyzing crude peptides. The specific gradient should be optimized based on the hydrophobicity of the peptide.
Sample Preparation:
-
Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Precipitate the crude peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the dried peptide pellet in a suitable solvent, such as a mixture of Mobile Phase A and B.
-
Inject the sample onto the HPLC system.
Analysis:
-
The purity of the peptide is determined by the relative area of the main product peak in the chromatogram.
-
Mass spectrometry should be used in conjunction with HPLC to confirm the identity of the main peak and any impurity peaks (e.g., deletion sequences).[7]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low coupling yield.
Caption: Potential side reactions of this compound in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Technical Support Center: Troubleshooting Side Reactions of H-D-Glu(OBzl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered when using H-D-Glu(OBzl)-OH in peptide synthesis. By understanding the mechanisms of these side reactions and implementing the recommended preventative measures and protocols, you can significantly improve the purity and yield of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound during peptide synthesis?
A1: The primary side reactions involving this compound are:
-
Pyroglutamate Formation: Intramolecular cyclization of the N-terminal D-glutamic acid residue to form a pyroglutamyl (pGlu) residue. This results in a mass loss of 18 Da (loss of water) and chain termination if it occurs before the next coupling step.[1][2][3]
-
Glutarimide Formation: Intramolecular cyclization involving the side-chain benzyl ester and the backbone amide nitrogen of the adjacent amino acid. This is analogous to aspartimide formation and is highly sequence-dependent.[4][5]
-
Benzyl Group Side Reactions: During final cleavage with strong acids, the released benzyl cation can lead to re-alkylation of nucleophilic residues like tryptophan and methionine. Migration of the benzyl group under acidic conditions has also been reported.[6][7][8]
Q2: How can I detect pyroglutamate and glutarimide formation?
A2: These side products can be detected and quantified using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: Pyroglutamate-containing peptides often elute earlier than the target peptide in reversed-phase HPLC due to increased hydrophilicity. Glutarimide formation can also lead to changes in retention time.
-
Mass Spectrometry Analysis:
-
Pyroglutamate: A mass loss of 18 Da compared to the expected mass of the peptide.[3]
-
Glutarimide: No change in the overall mass of the peptide, but it can lead to a mixture of α- and β-peptides upon ring opening, which may be distinguishable by tandem MS (MS/MS) fragmentation patterns.
-
It is important to note that cyclization of glutamic acid to pyroglutamic acid can also occur in the ion source of the mass spectrometer, leading to potential artifacts.[9] Chromatographic separation is therefore crucial for accurate quantification.
Q3: Does the D-configuration of the glutamic acid affect the rate of side reactions compared to the L-enantiomer?
A3: While the fundamental chemical mechanisms for side reactions are the same for both D- and L-glutamic acid, the stereochemistry can influence the kinetics of these reactions. The spatial arrangement of the side chain in the D-amino acid may alter its propensity for intramolecular cyclization. However, specific quantitative data directly comparing the rates of pyroglutamate and glutarimide formation for this compound versus its L-counterpart is not extensively documented in readily available literature. It is prudent to assume that the potential for these side reactions is significant and to take appropriate preventative measures regardless of the stereochemistry.
Troubleshooting Guides
Issue 1: Presence of a -18 Da Peak in Mass Spectrum (Pyroglutamate Formation)
Symptoms:
-
A significant peak in the mass spectrum corresponding to the mass of the target peptide minus 18 Da.
-
A new, often earlier eluting peak in the HPLC chromatogram.
-
Incomplete sequencing by Edman degradation due to a blocked N-terminus.[10]
Root Causes:
-
N-terminal Position: Unprotected N-terminal D-glutamic acid is susceptible to cyclization.
-
Acidic or Basic Conditions: Both acid and base can catalyze pyroglutamate formation. This can occur during Fmoc deprotection (piperidine), neutralization steps (DIPEA), or coupling.[11]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of cyclization.
-
Prolonged Reaction Times: Extended exposure to conditions that promote cyclization increases the likelihood of this side reaction.
Solutions & Preventative Measures:
| Strategy | Recommendation | Experimental Protocol |
| Optimize Coupling of the Subsequent Amino Acid | Use a highly efficient coupling reagent to minimize the time the N-terminal D-Glu is exposed. | 1. Pre-activate the incoming amino acid (3-4 equivalents) with a uronium/aminium salt like HATU or HBTU (3-4 equivalents) and a non-nucleophilic base like DIPEA (6-8 equivalents) in DMF for 1-5 minutes before adding to the resin. 2. Couple for a standard duration (e.g., 1-2 hours) and monitor completion with a ninhydrin test. |
| N-terminal Acetylation | If the N-terminal amine is not required for the final peptide's function, capping with an acetyl group will prevent cyclization. | After the final coupling step and before cleavage, treat the resin-bound peptide with a solution of acetic anhydride and a base (e.g., 20% acetic anhydride, 20% DIPEA in DMF) for 30 minutes. |
| Control pH | Maintain a neutral pH where possible during work-up and purification steps. | During purification by HPLC, use a mobile phase with a pH that minimizes the rate of cyclization, if compatible with the separation. For some antibodies, minimal pyroglutamate formation from N-terminal glutamic acid was observed at pH 6.2.[12][13] |
Issue 2: Unexpected Peaks with the Same Mass as the Target Peptide (Glutarimide Formation)
Symptoms:
-
Broad or split peaks in the HPLC chromatogram for the target peptide.
-
Mass spectrum shows the correct mass, but the peptide is impure.
-
Sequence analysis might reveal the presence of both α- and β-glutamyl linkages.
Root Causes:
-
Sequence Dependence: Glutarimide formation is highly dependent on the amino acid following the D-Glu(OBzl)-OH residue. Sequences with sterically unhindered amino acids, such as glycine, are particularly prone to this side reaction.[4][5]
-
Basic Conditions: The basic conditions used for Fmoc deprotection (piperidine) can catalyze the intramolecular attack of the backbone amide nitrogen on the side-chain ester.
Solutions & Preventative Measures:
| Strategy | Recommendation | Experimental Protocol |
| Introduce Steric Hindrance | If the peptide sequence allows, introduce a sterically bulky amino acid immediately following the D-Glu residue to disfavor the cyclization. | In a study on a cyclic RGD peptide, replacing a glycine residue adjacent to glutamic acid with a serine protected with a tert-butyl group (Ser(tBu)) successfully inhibited glutarimide formation.[5] |
| Optimize Coupling Conditions | Use coupling reagents and conditions that favor rapid peptide bond formation over the competing glutarimide formation. | For coupling the amino acid following D-Glu(OBzl)-OH, utilize a highly efficient coupling reagent like HATU or PyAOP to ensure rapid amide bond formation. |
Issue 3: Side Products with Added Mass or Modifications to Other Residues (Benzyl Group Side Reactions)
Symptoms:
-
Mass spectrum shows peaks corresponding to the addition of a benzyl group (+90 Da) to residues like Trp or Met.
-
Incomplete deprotection of the benzyl group from the glutamic acid side chain.
Root Causes:
-
Generation of Benzyl Cations: During the final cleavage with strong acids (e.g., TFA), the benzyl protecting group is removed, generating reactive benzyl cations.
-
Nucleophilic Scavenging: These cations can be scavenged by nucleophilic side chains of other amino acids in the peptide if insufficient external scavengers are present in the cleavage cocktail.[8]
Solutions & Preventative Measures:
| Strategy | Recommendation | Experimental Protocol |
| Use an Optimized Cleavage Cocktail | Employ a cleavage cocktail containing a sufficient concentration of scavengers to effectively trap the benzyl cations. | Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). This is a robust cocktail for peptides containing multiple sensitive residues.[14] TFA/TIS/Water: TFA/triisopropylsilane/water (95:2.5:2.5). TIS is an effective scavenger for benzyl cations.[14] Cleavage Time: Perform the cleavage for 2-4 hours at room temperature. |
| Protect Sensitive Residues | Use appropriate protecting groups on other sensitive amino acids that are stable during synthesis but are removed during the final cleavage. | For Tryptophan, use Boc protection on the indole nitrogen (Fmoc-Trp(Boc)-OH) to reduce its nucleophilicity and prevent re-alkylation. |
Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general observations regarding factors influencing side reactions of glutamic acid.
| Side Reaction | Influencing Factor | Observation |
| Pyroglutamate Formation | N-terminal residue | More prevalent for N-terminal Gln, but also occurs with Glu.[3] |
| pH | Increased formation at pH 4 and pH 8, minimal at pH 6.2.[12][13] | |
| Temperature | Rate increases with higher temperatures. | |
| Glutarimide Formation | Adjacent Amino Acid | More likely with sterically unhindered residues like Gly.[4][5] |
| Base Exposure | Catalyzed by bases like piperidine used for Fmoc deprotection. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mesalabs.com [mesalabs.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Optimizing coupling time for sterically hindered amino acids with H-D-Glu(OBzl)-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing the coupling time for sterically hindered amino acids, with a specific focus on H-D-Glu(OBzl)-OH. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome challenges in your peptide synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving this compound and other sterically hindered amino acids often slow and inefficient?
A1: The primary reason for slow coupling reactions is steric hindrance. The bulky benzyl protecting group on the side chain of this compound, combined with the steric bulk of the coupling partner, can physically obstruct the approach of the reacting amino and carboxyl groups. This makes the formation of the peptide bond more difficult and slower compared to less hindered amino acids. Additionally, the growing peptide chain can fold or aggregate on the solid support, further blocking reactive sites.
Q2: My standard DCC/DIC coupling protocol is failing for a hindered residue with this compound. What should I do?
A2: Standard carbodiimide reagents like DCC and DIC are often not potent enough to overcome the steric barriers in these challenging couplings. It is highly recommended to switch to a more powerful in-situ activating reagent. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are generally more effective. These reagents form highly reactive esters that can significantly improve coupling efficiency.
Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids like this compound?
A3: For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred. HATU and PyAOP are among the most efficient as they generate OAt esters, which are more reactive than the OBt esters formed by HBTU or PyBOP.[1] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[1] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.[2][3]
Q4: I've switched to a more potent coupling reagent, but the coupling is still incomplete. What other parameters can I optimize?
A4: If a powerful coupling reagent alone is insufficient, consider the following strategies:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This is a common and effective method to drive the reaction to completion.[4]
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier. However, be mindful that higher temperatures can also increase the risk of racemization.
-
Optimize Solvent: Ensure your solvent (typically DMF or NMP) is of high purity and anhydrous. In some cases, switching to a solvent that is better at disrupting secondary structures, like a mixture of DMF and DMSO, can be beneficial.
-
Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction forward.
Q5: What are the common side reactions when working with this compound, and how can they be minimized?
A5: A common side reaction for N-terminal glutamic acid derivatives is the formation of pyroglutamate, which involves the intramolecular cyclization of the N-terminus with the side-chain carboxyl group, leading to the loss of a water molecule.[3] To minimize this, avoid prolonged exposure to acidic or basic conditions. Using coupling reagents that ensure rapid and efficient peptide bond formation can also reduce the likelihood of this side reaction.[3] Racemization is another potential side reaction, especially with prolonged coupling times and at elevated temperatures. The use of additives like HOBt or HOAt can help to suppress racemization.[5][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the coupling of this compound with other sterically hindered amino acids.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance. 3. Peptide aggregation on the resin. 4. Sub-optimal reaction conditions. | 1. Switch to a more potent coupling reagent like HATU, HCTU, or PyBOP. 2. Perform a double coupling.[4] 3. Increase the reaction temperature to 40-50°C. 4. Use a higher excess of amino acid and coupling reagents (3-5 equivalents). 5. Change the solvent to NMP or a DMF/DMSO mixture. |
| High Levels of Racemization | 1. Prolonged coupling time. 2. Elevated reaction temperature. 3. Use of a strong base. | 1. Minimize the pre-activation time of the amino acid. 2. Perform the coupling at a lower temperature if possible (e.g., 0°C to room temperature). 3. Use a weaker, sterically hindered base like 2,4,6-trimethylpyridine (collidine) instead of DIPEA. 4. Ensure an additive like HOBt or HOAt is used. |
| Formation of Deletion Sequences | Incomplete coupling followed by the coupling of the next amino acid in the sequence. | 1. Ensure the coupling reaction goes to completion by using a monitoring test (e.g., Kaiser test). 2. If a coupling is incomplete after a second attempt, cap the unreacted amines with acetic anhydride to prevent them from reacting in subsequent steps.[7] |
| Pyroglutamate Formation | Intramolecular cyclization of an N-terminal glutamic acid residue. | 1. Minimize exposure to acidic or basic conditions during workup.[3] 2. Use coupling conditions that promote rapid amide bond formation.[3] |
Quantitative Data Summary
The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids. Please note that specific coupling times and efficiencies can vary depending on the exact amino acid sequence, resin, and other reaction conditions.
| Coupling Reagent | Additive | Typical Coupling Time for Hindered Residues | Relative Coupling Efficiency | Racemization Potential | Key Considerations |
| DCC/DIC | HOBt | 4 - 24 hours | Low to Moderate | Moderate | Inexpensive, but often inefficient for hindered couplings. Byproduct (DCU) can be difficult to remove. |
| HBTU | HOBt | 1 - 4 hours | High | Low | Efficient and widely used. Can cause guanidinylation of the N-terminal amine in slow couplings.[6] |
| HATU | HOAt | 30 min - 2 hours | Very High | Very Low | Highly efficient for hindered couplings due to the formation of reactive OAt esters.[1] More expensive than HBTU. |
| PyBOP | HOBt | 1 - 4 hours | High | Low | Efficient and avoids guanidinylation side reactions. Byproducts are generally less hazardous than those of its predecessor, BOP.[8] |
| COMU | OxymaPure | 30 min - 2 hours | Very High | Very Low | Efficiency is comparable to HATU, but it is based on the non-explosive OxymaPure, making it a safer alternative.[9] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended for coupling this compound to a sterically hindered N-terminal amine on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Glu(OBzl)-OH (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (3 x resin volume).
-
Pre-activation: In a separate vessel, dissolve Fmoc-D-Glu(OBzl)-OH and HATU in DMF. Add DIPEA to the solution and allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, proceed with a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x resin volume) and then with dichloromethane (DCM) (3 x resin volume) to prepare for the next deprotection step.
Protocol 2: Double Coupling Protocol
This protocol should be used when a single coupling reaction is insufficient to achieve complete reaction.
-
First Coupling: Follow steps 1-4 of the HATU-mediated coupling protocol.
-
Washing after First Coupling: After the first coupling, wash the resin with DMF (3 x resin volume).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-D-Glu(OBzl)-OH as described in step 2 of the HATU protocol.
-
Add to Resin: Add the fresh solution to the resin and agitate for another 45-60 minutes.
-
Final Monitoring and Washing: Perform a final Kaiser test. Once the reaction is complete, wash the resin as described in step 5 of the HATU protocol. If the coupling is still incomplete, consider capping the remaining free amines with acetic anhydride.
Visualizations
Experimental Workflow for a Coupling Cycle
References
Preventing racemization of H-D-Glu(OBzl)-OH during activation
Topic: Preventing Racemization of H-D-Glu(OBzl)-OH During Activation
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing racemization of this compound during the critical activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the conversion of the desired D-enantiomer of this compound into a mixture of both D- and L-isomers during the activation of its carboxylic acid group for peptide bond formation. This loss of stereochemical integrity can lead to the incorporation of the incorrect L-amino acid into the peptide sequence, potentially altering the peptide's structure, biological activity, and therapeutic efficacy. The primary mechanism involves the formation of a planar oxazolone intermediate, which can be protonated from either side, leading to a loss of the original stereochemistry.[1]
Q2: Why is this compound susceptible to racemization?
A2: Like other N-protected amino acids, the activation of the carboxyl group of this compound makes the alpha-proton acidic and susceptible to abstraction by a base. This is a key step in the pathway to the racemization-prone oxazolone intermediate. While not as notoriously prone to racemization as residues like histidine or cysteine, glutamic acid derivatives can still undergo significant racemization under suboptimal activation and coupling conditions.[2][3]
Q3: What are the most critical factors influencing racemization of this compound?
A3: The primary factors include the choice of coupling reagent, the presence and type of activating additives, the type and amount of base used, the reaction temperature, and the pre-activation time.[4] Using highly efficient coupling reagents without appropriate racemization-suppressing additives, employing strong bases, elevated temperatures, and allowing for long pre-activation times can all significantly increase the risk of racemization.[5]
Q4: How do racemization-suppressing additives like HOBt and OxymaPure work?
A4: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for minimizing racemization, especially when using carbodiimide coupling reagents like N,N'-diisopropylcarbodiimide (DIC).[1][6] These additives react with the highly reactive O-acylisourea intermediate formed by the carbodiimide to generate an active ester. This new intermediate is more stable and less prone to cyclizing into the oxazolone intermediate, thereby preserving the stereochemical integrity of the amino acid.[7][8] OxymaPure is often considered superior to HOBt in suppressing racemization and is a non-explosive alternative.[6][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High percentage of L-isomer detected after coupling this compound. | Use of a carbodiimide reagent (e.g., DIC, DCC) without a racemization-suppressing additive. | Always use an additive. The combination of DIC with OxymaPure is highly recommended for minimizing racemization. DIC/HOBt is also a standard and effective option.[1][9] |
| Use of a strong, non-sterically hindered base (e.g., triethylamine) or an excess of a moderately hindered base like DIPEA. | Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Use the minimum necessary amount of base to neutralize any salts and facilitate the reaction. | |
| Prolonged pre-activation time before adding the activated amino acid to the amine component. | Minimize the pre-activation time. Ideally, perform an in-situ activation where the coupling reagent is added to the mixture of the amino acid, additive, and the resin-bound amine. | |
| Elevated reaction temperature, especially with microwave-assisted synthesis. | Perform the coupling at room temperature or consider lowering the temperature (e.g., 0 °C), particularly during the activation step. | |
| Low coupling efficiency in addition to racemization. | The chosen coupling reagent system is not sufficiently reactive for the specific coupling. | Consider using a more powerful, modern onium salt-based coupling reagent that incorporates a racemization-suppressing moiety, such as COMU, which is based on OxymaPure. |
| Steric hindrance at the coupling site. | Increase the coupling time or perform a double coupling. Ensure that the equivalents of the amino acid and coupling reagents are sufficient. |
Quantitative Data Summary
| Coupling Reagent System | Additive | Relative Racemization Risk | Notes |
| DIC / DCC | None | High | Not recommended without an additive due to the high risk of racemization through the O-acylisourea intermediate.[1] |
| DIC / DCC | HOBt | Low | A standard and effective combination for suppressing racemization.[1] |
| DIC / DCC | OxymaPure | Very Low | Highly recommended for minimizing racemization; often superior to HOBt and is a safer alternative to HOAt.[6][8] |
| HBTU / TBTU | None (contains HOBt moiety) | Moderate to High | Efficient coupling reagents, but can promote racemization, especially with sensitive amino acids. |
| HATU | None (contains HOAt moiety) | Moderate | Generally better than HBTU, but still carries a risk of racemization. |
| COMU | None (contains OxymaPure moiety) | Very Low | An Oxyma-based uronium salt with built-in racemization suppression, showing high coupling efficiency and low racemization. |
Experimental Protocol: Low-Racemization Activation and Coupling of this compound
This protocol details a recommended procedure for the activation and coupling of this compound to a resin-bound peptide with a free N-terminal amine, using DIC/OxymaPure to minimize racemization.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Peptide-synthesis grade N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine (pre-swollen and deprotected)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Resin Preparation:
-
Ensure the resin is adequately swollen in DMF (30-60 minutes).
-
Confirm the complete deprotection of the N-terminal Fmoc group using a qualitative test (e.g., Kaiser test).
-
Thoroughly wash the resin with DMF to remove any residual deprotection solution.
-
-
Amino Acid Solution Preparation:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF.
-
-
Activation and Coupling (In-situ):
-
Add the amino acid/OxymaPure solution from step 2 to the vessel containing the washed and deprotected peptide-resin.
-
Agitate the mixture gently for 1-2 minutes.
-
Add DIC (3 equivalents) to the reaction mixture.
-
Ensure the reaction is carried out under an inert atmosphere (Nitrogen or Argon).
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).
-
Once the coupling is complete, drain the reaction solution.
-
Thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash the resin with a suitable solvent for the next synthesis step (e.g., Dichloromethane).
-
Workflow Diagram
Caption: Workflow for minimizing racemization of this compound.
References
- 1. peptide.com [peptide.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. oxymapure.com [oxymapure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
Technical Support Center: Purification of Peptides Containing H-D-Glu(OBzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the purification of synthetic peptides incorporating the benzyl-protected, D-isomeric glutamic acid residue, H-D-Glu(OBzl)-OH. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended purification method for a peptide containing this compound?
A1: The industry-standard and most effective method for purifying peptides containing this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from impurities based on hydrophobicity. The presence of the benzyl (Bzl) protecting group on the glutamic acid side chain significantly increases the overall hydrophobicity of the peptide, making RP-HPLC an ideal choice.
Q2: How does the this compound residue affect the peptide's behavior on RP-HPLC?
A2: The benzyl group adds significant hydrophobicity to the peptide. Consequently, you should expect a longer retention time compared to its unprotected counterpart. This increased retention requires a higher concentration of organic solvent (typically acetonitrile) for elution. The D-amino acid configuration can sometimes influence peptide secondary structure, potentially affecting peak shape, but the dominant effect on retention is the hydrophobicity of the benzyl group.
Q3: What are the most common impurities encountered when purifying peptides with this compound?
A3: After solid-phase peptide synthesis (SPPS) and cleavage, the crude product will contain the desired peptide along with various impurities. Common contaminants include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated peptides: Sequences that terminated prematurely during synthesis.
-
Incompletely deprotected peptides: Peptides where other side-chain protecting groups (e.g., Boc, Pbf) have not been fully removed.
-
By-products from cleaved protecting groups: Scavengers and cleaved protecting groups from the synthesis process.
-
Products of side reactions: During synthesis, side reactions like transesterification of the benzyl ester or cyclization to a pyroglutamate residue can occur, though this is less common during the purification step itself.
Q4: Is the Benzyl (Bzl) ester on the glutamic acid side chain stable during standard RP-HPLC conditions?
A4: The benzyl ester is generally stable under the typical acidic conditions of RP-HPLC, which commonly uses 0.1% trifluoroacetic acid (TFA) in the mobile phase. However, prolonged exposure to highly acidic conditions or elevated temperatures could potentially lead to minor cleavage of the benzyl group. It is advisable to use the mildest conditions that achieve good separation and to process fractions promptly after collection.
Troubleshooting Guide
This guide addresses specific issues that may arise during the RP-HPLC purification of your peptide.
Problem 1: Poor Peak Shape - Peak Tailing
-
Question: My main peptide peak is showing significant tailing. What are the likely causes and how can I fix it?
-
Answer: Peak tailing is a common issue, often caused by secondary interactions between the peptide and the stationary phase or by column issues.
-
Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic. Operating at a low pH (pH 2-3) protonates the silanol groups, minimizing these interactions. While 0.1% TFA is standard, for particularly basic peptides, optimizing the TFA concentration up to 0.25% can sometimes improve peak shape.[1]
-
-
Cause 2: Column Overload: Injecting too much crude peptide can saturate the column, leading to broad and tailing peaks.
-
Solution: Reduce the amount of sample injected. Perform a loading study to determine the optimal capacity of your column for this specific peptide.
-
-
Cause 3: Column Contamination or Degradation: Accumulation of precipitated sample or strongly adsorbed impurities at the column inlet can distort peak shape.
-
Problem 2: Low Purity or Poor Resolution
-
Question: I am unable to separate my target peptide from a closely eluting impurity. What can I do to improve resolution?
-
Answer: Improving resolution requires optimizing several chromatographic parameters.
-
Cause 1: Suboptimal Gradient: A steep gradient may not provide enough time to separate species with similar hydrophobicities.
-
Solution: Employ a shallower gradient around the elution point of your target peptide. For example, if your peptide elutes at 45% Acetonitrile with a 1%/minute gradient, try a gradient of 0.5%/minute from 40% to 50% Acetonitrile.
-
-
Cause 2: Incorrect Stationary Phase: While C18 is a good starting point, it may not be optimal for all peptides.
-
Solution: For very hydrophobic peptides, a less retentive stationary phase like C8 or C4 can sometimes provide better selectivity. Alternatively, a phenyl-hexyl column can offer different selectivity due to aromatic interactions.
-
-
Cause 3: Mobile Phase Composition: The choice of organic modifier and additive can significantly impact selectivity.
-
Solution: While Acetonitrile is most common, trying methanol as the organic modifier can alter elution patterns. Adjusting the concentration of the ion-pairing reagent (TFA) can also change selectivity.
-
-
Problem 3: Low or No Recovery of the Peptide
-
Question: After purification, the yield of my peptide is very low. Why might this be happening?
-
Answer: Low recovery can stem from solubility issues or irreversible adsorption.
-
Cause 1: Poor Solubility in Mobile Phase: The highly hydrophobic, protected peptide may precipitate upon injection if the initial mobile phase is too aqueous.
-
Solution: Dissolve the crude peptide in a minimal amount of a strong organic solvent (like DMSO or DMF) and then dilute it with the initial mobile phase composition just before injection. Ensure the starting percentage of the organic modifier in your gradient is high enough to keep the peptide soluble.
-
-
Cause 2: Irreversible Adsorption: The peptide may be sticking irreversibly to the column.
-
Solution: This is less common with modern, well-packed columns but can occur if the peptide is extremely hydrophobic. Try a less retentive column (C4) or add a small amount of isopropanol to the mobile phase to increase its strength.
-
-
Data & Methodologies
Table 1: Influence of RP-HPLC Parameters on Peptide Purification
| Parameter | Standard Condition | Optimization Strategy & Expected Outcome |
| Stationary Phase | C18, 5 µm, 300 Å | For highly hydrophobic peptides, switch to C8 or C4 to decrease retention time and potentially improve peak shape. Phenyl-Hexyl phases can offer alternative selectivity. |
| Mobile Phase A | 0.1% TFA in Water | Increasing TFA to 0.2-0.25% can improve resolution for peptides with multiple positive charges.[1] Using Formic Acid (FA) instead of TFA can reduce ion suppression in LC-MS analysis. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Replacing ACN with Methanol (MeOH) or Isopropanol (IPA) will alter selectivity and elution strength. MeOH is less eluting than ACN; IPA is more eluting. |
| Gradient Slope | 1% B / minute | Decrease the slope (e.g., to 0.5% B / min) around the elution point of the target peptide to increase resolution between closely eluting peaks. |
| Flow Rate | 1.0 mL/min (4.6 mm ID) | Decreasing the flow rate can sometimes improve resolution, but will increase run time. Ensure the flow rate is optimal for the column diameter. |
| Temperature | Ambient (~25 °C) | Increasing column temperature (e.g., to 40-60 °C) can decrease viscosity, lower backpressure, and sometimes improve peak shape and change selectivity. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
This protocol outlines a general approach to developing an analytical method for assessing the purity of a crude peptide containing this compound.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude, lyophilized peptide.
-
Dissolve the peptide in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. If solubility is poor, use a minimal amount of DMSO (<50 µL) to first dissolve the peptide, then dilute with the 50:50 mixture.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation & Columns:
-
HPLC System: An analytical HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).
-
Detection Wavelength: 220 nm (for the peptide backbone).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient (Scouting Run):
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Analysis: From this scouting run, identify the approximate %B at which your peptide elutes. Design an optimized, shallower gradient around this point for better resolution.
-
Protocol 2: Preparative RP-HPLC Purification
This protocol provides a framework for scaling up the analytical method for purification.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a strong solvent (e.g., DMSO).
-
Dilute this solution with Mobile Phase A until the concentration of the strong solvent is as low as possible while maintaining solubility. The final concentration of crude peptide might be in the range of 10-50 mg/mL, depending on solubility.
-
Filter the entire sample solution through a 0.45 µm filter.
-
-
Instrumentation & Columns:
-
HPLC System: A preparative HPLC system with a fraction collector.
-
Column: A preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size, 300 Å pore size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Method:
-
Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Loading: Perform an initial small-scale preparative run to confirm retention time before injecting the bulk of the material.
-
Gradient: Use the optimized shallow gradient determined from the analytical method development.
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) across the elution profile of the target peptide.
-
-
Post-Purification:
-
Analyze the purity of each collected fraction using the analytical HPLC method.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
Visualizations
Caption: General workflow for the purification of a protected peptide.
Caption: Decision tree for troubleshooting peak tailing issues.
References
- 1. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. waters.com [waters.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Peptide Solubility with H-D-Glu(OBzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the solubility of synthetic peptides through the incorporation of H-D-Glu(OBzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in peptide synthesis?
A1: this compound serves a dual purpose in solid-phase peptide synthesis (SPPS). The primary role of the benzyl ester moiety (OBzl) is to act as a protecting group for the γ-carboxyl group of the glutamic acid side chain. This protection prevents unwanted side reactions during the coupling steps of synthesis. This benzyl group is typically removed during the final cleavage of the peptide from the resin, yielding a free carboxylic acid group on the D-glutamic acid residue in the final peptide.
Q2: How does incorporating this compound lead to a more soluble final peptide?
A2: The solubility enhancement is not due to the this compound molecule itself in the final product, but rather the resulting D-glutamic acid (D-Glu) residue after cleavage and deprotection. The improvement in solubility is achieved through two main mechanisms:
-
Disruption of Secondary Structures: Peptides, particularly those with hydrophobic residues, have a tendency to aggregate by forming stable secondary structures like β-sheets. The incorporation of a D-amino acid introduces a "kink" in the peptide backbone, which can disrupt the hydrogen bonding patterns required for β-sheet formation and reduce aggregation.[1][2]
-
Increased Hydrophilicity and Charge: After the removal of the benzyl protecting group, the glutamic acid side chain has a free carboxylic acid. At a pH above its pKa (around 4.2), this group is negatively charged (carboxylate). Introducing charged residues increases the peptide's overall polarity and hydrophilicity, promoting favorable interactions with aqueous solvents.[3] Solubility is generally highest when the pH of the solution is far from the peptide's isoelectric point (pI).[3]
Q3: What is the isoelectric point (pI) and why is it important for peptide solubility?
A3: The isoelectric point (pI) is the pH at which a peptide has a net neutral charge. At this pH, electrostatic repulsion between peptide molecules is at a minimum, which often leads to aggregation and precipitation. Therefore, peptide solubility is typically lowest at or near its pI.[3] To improve solubility, it is recommended to dissolve the peptide in a buffer with a pH that is at least one to two units away from the pI.
Q4: How do I calculate the theoretical charge of my peptide to select a solvent?
A4: You can estimate the overall charge of your peptide at a neutral pH (around 7) to guide your solvent selection. A common method is:
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus (if it's a free amine).
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus (if it's a free carboxyl).
-
Positive net charge: The peptide is basic.
-
Negative net charge: The peptide is acidic.
-
Net charge of zero: The peptide is neutral.
Troubleshooting Guides
Problem: My lyophilized peptide containing a D-Glu residue will not dissolve in water.
This is a common issue, especially for sequences that also contain a high number of hydrophobic amino acids. Follow this systematic approach to find a suitable solvent.
Step 1: Re-evaluate the Peptide's Properties
-
Calculate the net charge: Use the method described in FAQ 4 to determine if your peptide is acidic, basic, or neutral. The presence of the D-Glu residue will contribute a negative charge, making the peptide more acidic.
-
Assess hydrophobicity: Count the number of non-polar (hydrophobic) amino acids (e.g., Leu, Val, Ile, Phe, Trp, Met, Ala). If more than 50% of the residues are hydrophobic, the peptide will likely require an organic solvent.[6]
Step 2: Follow a Step-wise Solubilization Protocol
Always test solubility on a small portion of your peptide before dissolving the entire sample.
For Acidic Peptides (Net Negative Charge):
-
Start with sterile, distilled water. Vortex the sample. If it doesn't dissolve, proceed to the next step.
-
Try a basic buffer. Use a small amount of a dilute basic solution, such as 0.1M ammonium bicarbonate, to dissolve the peptide.[4][7] The basic pH will ensure the glutamic acid side chain is deprotonated and charged, enhancing solubility.
-
Dilute with water or your experimental buffer to the desired final concentration. Ensure the final pH is compatible with your assay.
For Basic Peptides (Net Positive Charge):
-
Start with sterile, distilled water. Vortex the sample.
-
Use a dilute acidic solution. If it is insoluble in water, add a small amount of 10-25% acetic acid to dissolve the peptide, then dilute to the final concentration.[4][8]
For Neutral or Highly Hydrophobic Peptides:
-
Use a small amount of a strong organic solvent. Start with a few drops of Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to dissolve the peptide.[2][4]
-
Slowly add the dissolved peptide solution dropwise to a stirring aqueous buffer to reach the desired concentration.[4] If the solution becomes cloudy, you have exceeded the solubility limit.
-
Use sonication. A brief sonication in a water bath can help break up aggregates and enhance dissolution. Avoid excessive heating, which can degrade the peptide.[9]
Problem: The peptide solution is cloudy or forms a gel.
This indicates that the peptide is not fully dissolved and is likely forming aggregates.
-
Sonication: As mentioned above, sonication is a primary method to break up suspended particles.
-
Chaotropic Agents: For peptides that are prone to aggregation via hydrogen bonding, adding a denaturing agent like 6M Guanidine-HCl or 8M urea to the stock solution can help. Note that these agents must be compatible with your downstream applications.[8]
-
Re-lyophilize and try another solvent: If a peptide precipitates out of a solvent system, you can often recover it by freeze-drying and attempting to dissolve it in a different, stronger solvent system.[10]
Data Presentation
Table 1: Amino Acid Properties Influencing Peptide Solubility
| Amino Acid Category | Examples | Charge at pH 7 | General Impact on Solubility in Water |
| Acidic | Aspartic Acid (D), Glutamic Acid (E) | Negative | High |
| Basic | Lysine (K), Arginine (R), Histidine (H) | Positive | High |
| Polar Uncharged | Serine (S), Threonine (T), Asparagine (N), Glutamine (Q) | Neutral | Moderate to High |
| Hydrophobic (Non-polar) | Alanine (A), Valine (V), Isoleucine (I), Leucine (L), Methionine (M), Phenylalanine (F), Tyrosine (Y), Tryptophan (W) | Neutral | Low |
Table 2: Troubleshooting Solvent Selection for Lyophilized Peptides
| Peptide Net Charge | Recommended Initial Solvent | If Initial Solvent Fails | For Highly Hydrophobic Sequences |
| Acidic (<0) | Sterile Water | 0.1 M Ammonium Bicarbonate | Dissolve in minimal DMSO, then slowly dilute with aqueous buffer. |
| Basic (>0) | Sterile Water | 10-30% Acetic Acid | Dissolve in minimal DMSO, then slowly dilute with aqueous buffer. |
| Neutral (~0) | Sterile Water (if <25% hydrophobic residues) | Acetonitrile, Methanol, or Isopropanol | Dissolve in minimal DMSO or DMF, then slowly dilute with aqueous buffer. |
Experimental Protocols
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol outlines the general steps for coupling this compound during Boc-based solid-phase peptide synthesis.
-
Resin Preparation:
-
Swell the resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 1 hour, followed by washes with Dimethylformamide (DMF).
-
Perform the N-α-Boc deprotection of the resin-bound peptide using 50% Trifluoroacetic acid (TFA) in DCM.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Neutralize the resin with a solution of 10% Diisopropylethylamine (DIEA) in DMF. Repeat and wash again with DMF.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents) and an activating agent such as HOBt (3 equivalents) in DMF.
-
Add a coupling reagent like DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
-
Coupling:
-
Add the activated this compound solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional):
-
If there are unreacted amino groups after coupling, cap them using a solution of acetic anhydride and pyridine in DCM to prevent the formation of deletion sequences.
-
-
Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash and dry the peptide-resin.
-
Treat the resin with a strong acid cocktail, such as anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., p-cresol, thioanisole). This step cleaves the peptide from the resin and simultaneously removes the side-chain protecting groups, including the benzyl (OBzl) group from the D-Glu residue.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
Protocol 2: General Procedure for Solubilizing a Lyophilized Peptide
-
Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Solvent Addition: Based on the peptide's properties (see Table 2), add the recommended initial solvent (e.g., sterile water) to achieve a stock concentration of 1-2 mg/mL. This concentration is typically high enough for most applications while minimizing aggregation risk.
-
Agitation: Vortex the vial for 30-60 seconds.
-
Sonication (if necessary): If the peptide is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Check for dissolution. Avoid overheating.
-
pH Adjustment (if necessary): If the peptide remains insoluble in water, add a small amount of a dilute acid (e.g., 10% acetic acid for basic peptides) or base (e.g., 0.1M ammonium bicarbonate for acidic peptides) dropwise until the peptide dissolves.
-
Use of Organic Solvents (if necessary): For very hydrophobic peptides, dissolve the entire sample in a minimal volume of DMSO. Then, add this concentrated stock solution drop-by-drop to your aqueous experimental buffer while vortexing to prevent precipitation.
-
Filtration and Storage: Once dissolved, filter the peptide solution through a 0.22 µm filter to sterilize and remove any remaining particulates. For long-term storage, aliquot the solution into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Caption: Workflow for incorporating this compound in Boc-SPPS.
Caption: Troubleshooting flowchart for dissolving lyophilized peptides.
References
- 1. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 2. jpt.com [jpt.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. lifetein.com [lifetein.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. agrisera.com [agrisera.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. genscript.com [genscript.com]
- 9. How to dissolve peptide vials of lyophilized powder? - MOL Changes [molchanges.com]
- 10. researchgate.net [researchgate.net]
Transesterification side reactions of Boc-Glu(OBzl)-OH and how to prevent them.
This technical support center provides troubleshooting guides and frequently asked questions regarding the side reactions of Boc-Glu(OBzl)-OH, with a focus on transesterification of the benzyl ester side chain and strategies for its prevention.
Troubleshooting Guides
Issue: Loss of Benzyl Protecting Group and/or Formation of Methyl/Ethyl Esters on Glutamic Acid Side Chain
Possible Cause: Transesterification of the γ-benzyl ester of the glutamic acid residue. This is often observed during the washing steps following the trifluoroacetic acid (TFA) treatment for Boc deprotection, especially when using alcohol solvents like methanol (MeOH).
Troubleshooting Steps:
-
Solvent Selection for Washing:
-
Immediate Action: Cease using methanol (MeOH) for washing the peptide-resin after TFA treatment.
-
Recommended Solvent: Switch to isopropanol (IPA) for all alcohol washing steps. IPA is less reactive and significantly reduces the risk of transesterification compared to methanol.[1]
-
Alternative: If IPA is not available, use dichloromethane (DCM) for all washing steps to entirely avoid alcohols. However, an alcohol wash is often preferred to shrink the resin and effectively remove residual TFA.[1]
-
-
Minimize Alcohol Contact Time:
-
If an alcohol wash is necessary, perform it quickly. Reduce the duration the peptide-resin is in contact with the alcohol to the minimum time required for effective washing and resin shrinking.
-
-
Ensure Thorough Removal of TFA:
-
Residual TFA can catalyze the transesterification reaction in the presence of an alcohol. Ensure that the washing steps after Boc deprotection are sufficient to remove the majority of the TFA before introducing the alcohol wash.
-
-
Temperature Control:
-
Perform washing steps at room temperature or below. Elevated temperatures can increase the rate of the transesterification side reaction.
-
Issue: Presence of Pyroglutamic Acid in the Final Peptide
Possible Cause: Cyclization of an N-terminal glutamic acid residue to form pyroglutamate. This is a common side reaction for peptides with N-terminal glutamic acid or glutamine.
Troubleshooting Steps:
-
pH Control During Synthesis and Cleavage:
-
Avoid prolonged exposure to basic conditions during the neutralization step. In Boc-based synthesis, in-situ neutralization protocols can help minimize this side reaction.
-
During the final cleavage from the resin, ensure the acidic conditions are maintained and that the work-up procedure does not expose the peptide to pH conditions that favor cyclization.
-
-
Coupling Conditions for N-terminal Glutamic Acid:
-
When coupling the final glutamic acid residue at the N-terminus, use efficient coupling reagents to ensure a rapid and complete reaction, minimizing the time the free N-terminal amine is available for cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What is transesterification in the context of Boc-Glu(OBzl)-OH?
A1: Transesterification is a chemical reaction where the benzyl group (-CH₂-Ph) of the side-chain ester of Boc-Glu(OBzl)-OH is exchanged with an alkyl group from an alcohol solvent (e.g., a methyl group from methanol or an ethyl group from ethanol). This results in the formation of an undesired methyl or ethyl ester on the glutamic acid side chain, leading to a heterogeneous peptide product.
Q2: Why is methanol more problematic for transesterification than isopropanol?
A2: Methanol is a smaller, less sterically hindered alcohol compared to isopropanol. This makes it a more potent nucleophile, allowing it to attack the ester carbonyl carbon more readily and displace the benzyl group. Isopropanol's bulkier isopropyl group provides greater steric hindrance, which significantly slows down the rate of transesterification.
Q3: Can I use ethanol for washing?
A3: While likely less reactive than methanol, ethanol is still a primary alcohol and can participate in transesterification. For minimizing this side reaction, isopropanol (a secondary alcohol) is the preferred choice.[1] If neither is available and an alcohol wash is deemed necessary, use the alcohol with the greatest steric hindrance possible and minimize contact time.
Q4: Does the choice of side-chain protecting group for glutamic acid affect the risk of transesterification?
A4: Yes. While benzyl esters are widely used in Boc/Bzl chemistry, alternative protecting groups can be considered. For instance, the β-cyclohexyl ester (OcHex) is sometimes used for aspartic acid in Boc synthesis to reduce aspartimide formation and may offer different stability against transesterification due to its increased steric bulk compared to the benzyl group.[2]
Q5: How can I detect if transesterification has occurred?
A5: The most effective way to detect transesterification is through mass spectrometry (MS) of the final peptide product. The presence of peptide masses corresponding to the replacement of the benzyl group with a methyl or ethyl group (a decrease in mass) would indicate that transesterification has occurred. High-performance liquid chromatography (HPLC) may also show additional peaks corresponding to the modified peptides.
Data Presentation
| Parameter | Methanol (MeOH) | Isopropanol (IPA) | Dichloromethane (DCM) |
| Risk of Transesterification | High | Low | None (No alcohol present) |
| Primary Use in SPPS | Washing/Shrinking Resin | Washing/Shrinking Resin | Washing/Swellling Resin |
| Recommendation | Not Recommended for washing after TFA step | Recommended for alcohol wash | Recommended for general washing |
Experimental Protocols
Recommended Washing Protocol After Boc Deprotection to Minimize Transesterification
-
Initial Dichloromethane (DCM) Wash: Following the completion of the TFA-mediated Boc deprotection, wash the peptide-resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove the bulk of the TFA and the cleaved Boc-t-butyl cations.
-
Isopropanol (IPA) Wash: Wash the resin with IPA (2 x 10 mL per gram of resin). This step serves to shrink the resin and remove residual TFA.[1]
-
Final Dichloromethane (DCM) Wash: Wash the resin again with DCM (3 x 10 mL per gram of resin) to prepare it for the subsequent neutralization and coupling steps.
Visualizations
Caption: Workflow for preventing transesterification side reactions.
Caption: Logic diagram for pyroglutamate formation and prevention.
References
Managing incomplete deprotection of the benzyl group in H-D-Glu(OBzl)-OH
Welcome to the technical support center for managing the deprotection of the benzyl group in H-D-Glu(OBzl)-OH. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed hydrogenolysis of the benzyl group is sluggish or incomplete. What are the common causes and how can I troubleshoot this?
A1: Slow or incomplete hydrogenolysis is a frequent issue. Here are the primary causes and potential solutions:
-
Catalyst Inactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning by various functional groups, particularly those containing sulfur or nitrogen.[1][2] Even trace amounts of contaminants can deactivate the catalyst.
-
Solution: Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%). If severe poisoning is suspected, consider using a catalyst that is less prone to poisoning, such as Pearlman's catalyst (Pd(OH)₂/C), which is often more active.[1] For substrates with basic nitrogen atoms, adding a stoichiometric amount of a mild acid like acetic acid can sometimes prevent catalyst inhibition.[1] In cases of sulfur-containing compounds, using liquid ammonia as a solvent may prevent catalyst poisoning.[2]
-
-
Poor Catalyst Quality or Activity: The activity of Pd/C can vary significantly between batches and suppliers.[1]
-
Solution: Use a freshly opened bottle of catalyst or a proven, high-quality catalyst from a reputable supplier.[1]
-
-
Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of the reactants to the catalyst's surface.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended. Increasing the hydrogen pressure can also improve the reaction rate.[1]
-
-
Steric Hindrance: A sterically hindered benzyl group may have difficult access to the catalyst surface.
-
Solution: Increase the reaction temperature and pressure. If the reaction remains incomplete, an alternative deprotection method, such as acid-catalyzed cleavage, may be necessary.[1]
-
Q2: I am observing side reactions during the deprotection. How can I improve the selectivity?
A2: Selectivity is a critical concern, especially when other reducible functional groups are present in the molecule.
-
Hydrogen Source: For sensitive substrates, catalytic transfer hydrogenation is often a milder alternative to using hydrogen gas.[3][4] Common hydrogen donors include cyclohexene, formic acid, and ammonium formate.[3][5][6] This method can sometimes prevent the reduction of other functional groups.
-
Catalyst Choice: The choice of catalyst can influence selectivity. For instance, certain palladium catalysts may exhibit better chemoselectivity. It has been noted that palladium has a lower tendency to cause the saturation of aromatics compared to ruthenium or platinum.[7]
-
Reaction Conditions: Optimizing temperature and pressure can enhance selectivity. Lower pressures and temperatures generally favor the cleavage of the more labile benzyl ester.[1]
-
Acid-Catalyzed Ring Closure: For beta-benzylaspartyl residues, acid- and base-catalyzed ring closure to form aminosuccinyl derivatives is a known side reaction.[8] While HBr in trifluoroacetic acid is relatively safe in this regard, careful selection of deprotection conditions is crucial when dealing with similar structures.[8]
Q3: When should I consider an alternative method to palladium-catalyzed hydrogenolysis?
A3: While hydrogenolysis is a common method, it is not always the most suitable choice. Consider alternatives in the following scenarios:
-
Presence of Reducible Functional Groups: If your molecule contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups) and achieving selectivity is challenging.[1][9]
-
Catalyst Poisoning: If your substrate contains functional groups (e.g., thiols, thioethers) that irreversibly poison the palladium catalyst.[1]
-
Steric Hindrance: For highly hindered benzyl esters where hydrogenolysis is ineffective.[1]
-
Acid-Sensitive Substrates: For substrates that are not stable to the strong acids that can be used for cleavage.[4]
Alternative methods include cleavage with strong acids (e.g., HBr in acetic acid, trifluoroacetic acid), or using trimethylsilyl iodide (TMSI), which has been shown to minimize chain cleavage.[10]
Data Presentation
Table 1: Comparison of Common Benzyl Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Palladium-Catalyzed Hydrogenolysis | H₂, Pd/C (5-10 mol%) | Room temperature, atmospheric or elevated pressure, various solvents (MeOH, EtOH, EtOAc) | Mild conditions, high yield, clean reaction.[9] | Susceptible to catalyst poisoning, can reduce other functional groups, potential for incomplete reaction.[1][9] |
| Catalytic Transfer Hydrogenation | Cyclohexene, Formic Acid, or Ammonium Formate; Pd/C | Room temperature to reflux | Milder than using H₂ gas, can be more selective, avoids high-pressure setups.[3][5] | May require higher catalyst loading with certain hydrogen donors.[3] |
| Acid-Catalyzed Cleavage | HBr/Acetic Acid, Trifluoroacetic Acid (TFA) | 0°C to room temperature | Effective for substrates resistant to hydrogenolysis. | Harsh conditions, not suitable for acid-sensitive molecules, can lead to side reactions.[8][10] |
| Trimethylsilyl Iodide (TMSI) Cleavage | Trimethylsilyl Iodide | Inert atmosphere | Minimizes chain cleavage.[10] | Reagent is sensitive to moisture. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Hydrogenolysis
-
Preparation: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[1]
-
Inerting: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected D-glutamic acid. Further purification can be performed by crystallization or chromatography if necessary.[1]
Protocol 2: Catalytic Transfer Hydrogenation with Formic Acid
-
Preparation: Dissolve this compound in methanol.
-
Reagent Addition: Add formic acid, which serves as the hydrogen donor.[6]
-
Catalyst Addition: Add 10% Pd/C.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid.[6]
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, filter the catalyst through Celite® and concentrate the filtrate to obtain the product.
Visualizations
Caption: Troubleshooting workflow for incomplete benzyl group deprotection.
Caption: Overview of deprotection methods for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Final Cleavage of Peptides Containing H-D-Glu(OBzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of scavengers on the final cleavage of peptides containing H-D-Glu(OBzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers in the final cleavage of peptides with this compound?
A1: During the final cleavage step, typically performed with trifluoroacetic acid (TFA), the benzyl (Bzl) protecting group is removed from the glutamic acid side chain. This process generates reactive benzyl carbocations. Scavengers are nucleophilic agents added to the cleavage cocktail to trap these carbocations, preventing them from re-attaching to the peptide at nucleophilic sites and causing undesired side reactions.[1][2]
Q2: What are the most common side reactions observed during the cleavage of peptides containing this compound?
A2: The most common side reactions include:
-
Alkylation: Re-attachment of the benzyl carbocation to sensitive residues like tryptophan or methionine.
-
Pyroglutamate Formation: Intramolecular cyclization of an N-terminal glutamic acid residue to form a pyroglutamyl residue. This can be minimized by omitting water from the cleavage cocktail for peptides with N-terminal Glu.[3][4]
-
Anisylation/Acylation: In strong acid conditions like HF cleavage, the glutamic acid side chain can form an acylium ion, which can then react with scavengers like anisole. While less common with TFA, it's a potential side reaction to be aware of.
-
Incomplete Deprotection: The benzyl ester may not be completely cleaved, resulting in a mixed population of protected and deprotected peptides.
Q3: Which scavengers are recommended for the cleavage of peptides containing this compound?
A3: A combination of scavengers is often most effective. A standard and generally effective cocktail is "Reagent K," which consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[5][6] For peptides without other sensitive residues, a simpler mixture of TFA with triisopropylsilane (TIS) and water is often sufficient to scavenge the benzyl cations.
Q4: How does the presence of other sensitive amino acids in the peptide sequence affect the choice of scavengers?
A4: The choice of scavengers should be tailored to the entire peptide sequence. For instance:
-
Tryptophan (Trp): Requires scavengers like TIS or thioanisole to prevent alkylation of the indole ring.
-
Methionine (Met): Thioanisole is effective in preventing S-alkylation.
-
Cysteine (Cys): EDT helps to keep the thiol group in a reduced state and scavenges carbocations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Cleavage/Deprotection of Glu(OBzl) | Insufficient TFA concentration or cleavage time. | Ensure a TFA concentration of at least 90-95% in the cleavage cocktail.[5] Extend the cleavage time, monitoring the reaction progress by cleaving a small aliquot of the resin and analyzing the product by HPLC. |
| Steric hindrance around the Glu(OBzl) residue. | Consider a longer cleavage time or a slightly elevated temperature (e.g., 30-38°C), though this may increase the risk of other side reactions. | |
| Presence of a side-product with +90 Da mass shift | Benzylation of a sensitive residue (e.g., Trp, Met, Cys). | Increase the concentration of scavengers like TIS, thioanisole, or EDT in the cleavage cocktail. Ensure thorough mixing during cleavage. |
| Formation of Pyroglutamate (for N-terminal Glu) | Water-catalyzed intramolecular cyclization. | If this compound is at the N-terminus, use a cleavage cocktail that omits water. A common formulation is 95% TFA, 2.5% TIS, and 2.5% EDT.[3] |
| Low overall yield of the desired peptide | Peptide precipitation during cleavage. | Ensure a sufficient volume of cleavage cocktail to keep the peptide dissolved. |
| Adsorption of the peptide to the resin. | After the initial cleavage, wash the resin with a small amount of fresh TFA to recover any adsorbed peptide.[2] | |
| Presence of multiple unidentified peaks in HPLC | A combination of the above issues or degradation of the peptide. | Perform a small-scale trial cleavage and analyze the crude product by LC-MS to identify the masses of the side products. This will help diagnose the specific side reactions occurring and guide the optimization of the cleavage cocktail and conditions. |
Quantitative Data on Scavenger Cocktails
While specific quantitative data for this compound is limited in readily available literature, the following table provides a general comparison of common cleavage cocktails and their effectiveness in preventing common side reactions during the cleavage of peptides with acid-labile side-chain protecting groups. The efficiency is rated qualitatively based on literature consensus.
| Cleavage Cocktail (v/v) | Target Side Reactions | Efficiency | Notes |
| TFA / TIS / H₂O (95:2.5:2.5) | General carbocation scavenging (including benzyl cations). | Good | A good starting point for peptides without highly sensitive residues like Trp or multiple Cys.[7] |
| TFA / Thioanisole / H₂O / Phenol / EDT (82.5:5:5:5:2.5) (Reagent K) | Broad-spectrum scavenging for Trp, Met, Cys, and Tyr protection. | Excellent | Highly effective for complex peptides with multiple sensitive residues.[5][6] |
| TFA / TIS / EDT (95:2.5:2.5) | Scavenging carbocations and preventing cysteine oxidation. | Very Good | Recommended for peptides containing cysteine residues. |
| TFA / DMS / p-cresol (in HF) | Prevention of anisylation of Glu side chain. | Good | Primarily used in HF cleavage but highlights scavengers for Glu-specific side reactions. |
Experimental Protocols
Protocol: Standard TFA Cleavage of a Peptide Containing this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 1 mL) to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation (prepare fresh):
-
In a fume hood, prepare the cleavage cocktail. For a standard cleavage of a peptide without other sensitive residues, use TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .
-
For 2 mL of cocktail, mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin (approximately 2 mL for 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[2]
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
-
Washing and Drying:
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers and dissolved organic impurities.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Analyze the purity and identity of the peptide by HPLC and Mass Spectrometry.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. medium.com [medium.com]
- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Validation & Comparative
H-D-Glu(OBzl)-OH vs. H-L-Glu(OBzl)-OH: A Comparative Guide to their Impact on Peptide Activity
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of amino acid residues is a critical determinant of a peptide's therapeutic efficacy, influencing its structure, stability, and interaction with biological targets. The choice between incorporating the naturally occurring L-amino acid or its non-natural D-enantiomer can profoundly alter a peptide's pharmacological profile. This guide provides an in-depth comparison of H-D-Glu(OBzl)-OH and H-L-Glu(OBzl)-OH in peptide synthesis and their subsequent effects on peptide activity, supported by experimental data and detailed protocols.
Core Physicochemical Properties
While this compound and H-L-Glu(OBzl)-OH share the same molecular formula and weight, their fundamental difference lies in the three-dimensional arrangement of atoms at the alpha-carbon. This seemingly subtle variation has significant consequences for the resulting peptide's conformation and biological function.
| Property | This compound | H-L-Glu(OBzl)-OH |
| Chemical Name | (R)-2-Amino-5-(benzyloxy)-5-oxopentanoic acid | (S)-2-Amino-5-(benzyloxy)-5-oxopentanoic acid |
| CAS Number | 2578-33-8 | 1676-73-9 |
| Molecular Formula | C₁₂H₁₅NO₄ | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol | 237.25 g/mol |
| Optical Rotation | Opposite to the L-enantiomer | Varies with conditions |
| Stereochemistry | D-configuration (Dextrorotatory potential) | L-configuration (Levorotatory potential) |
Impact on Peptide Bioactivity: A Case Study of Gonadotropin-Releasing Hormone (GnRH) Analogs
A prominent example illustrating the differential effects of D- versus L-glutamic acid incorporation is in the development of Gonadotropin-Releasing Hormone (GnRH) analogs. These peptides are crucial in regulating reproductive functions and are used in therapies for hormone-dependent cancers.
Enhanced Proteolytic Stability
One of the most significant advantages of substituting an L-amino acid with its D-enantiomer is the increased resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide breakdown, are stereospecific and primarily recognize L-amino acids.
A study comparing the stability of peptides with D-amino acid substitutions to their all-L-amino acid counterparts found that the D-amino acid-containing peptides were significantly more stable in the presence of trypsin and fetal calf serum.[2] This enhanced stability translates to a longer biological half-life in vivo, a critical attribute for therapeutic peptides.
Table 1: Comparative Proteolytic Stability of Peptides
| Peptide Type | Susceptibility to Trypsin | Stability in Fetal Calf Serum (FCS) | Reference |
| All-L-amino acid peptide | Susceptible | Susceptible | [2] |
| Peptide with D-amino acid substitution | Highly stable | Significantly more stable | [2] |
Altered Receptor Binding and Biological Activity
The stereochemistry of a single amino acid can dramatically alter the peptide's three-dimensional conformation, which in turn affects its binding affinity to its target receptor. In the case of GnRH analogs, substitution of the glycine at position 6 with a D-amino acid, such as D-glutamic acid, can significantly enhance receptor binding affinity.[1]
For instance, the GnRH antagonist Nal-Glu ([Ac-D-Nal(2)1, D-4-Cl-Phe2, D-Pal3, Arg5, D-Glu(AA)6 , D-Ala10]-GnRH) has demonstrated potent antigonadotropic activity. A comparative study in a primate model showed that Nal-Glu effectively suppressed Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) secretion.
Table 2: Antigonadotropic Activity of Nal-Glu (D-Glu containing) in Macaca fascicularis
| Dose (µg/kg) | Effect on LH Secretion | Effect on FSH Secretion | Duration of Action | Reference |
| 250 | Transient suppression | Transient suppression | Shortest | [3] |
| 625 | Significant suppression | Significant suppression | Intermediate | [3] |
| 1250 | Marked and sustained inhibition | Marked and sustained inhibition | Long | [3] |
Conversely, substituting the naturally occurring L-amino acid with another L-amino acid at the same position in a peptide may not yield the same beneficial effects and can sometimes be detrimental to activity. While direct comparative data for a GnRH analog with L-Glu at position 6 is less common due to the established benefits of D-amino acid substitution in this position, studies on other peptides have shown that such L-for-L substitutions can lead to reduced activity.
Experimental Protocols
To provide a practical context for researchers, detailed methodologies for key experiments are outlined below.
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual solid-phase synthesis of a peptide incorporating either this compound or H-L-Glu(OBzl)-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for a single coupling cycle in Fmoc-SPPS:
Caption: A single cycle in Fmoc solid-phase peptide synthesis.
Detailed Steps:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.
-
Coupling:
-
In a separate vessel, pre-activate 3 equivalents of this compound or H-L-Glu(OBzl)-OH with an activating agent (e.g., 2.9 equivalents of HBTU and 3 equivalents of HOBt) and a base (e.g., 6 equivalents of DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Monitor the coupling efficiency using a ninhydrin test.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from the glutamic acid residue) using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Ki) of a peptide for the GnRH receptor.
Experimental Workflow:
References
A Comparative Guide to Boc-D-Glu(OBzl)-OH and Fmoc-D-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of the Nα-protecting group strategy is a foundational decision that influences the entire workflow, from resin choice to final cleavage. This guide provides an objective, data-driven comparison of two widely used D-glutamic acid derivatives, Boc-D-Glu(OBzl)-OH and Fmoc-D-Glu(OBzl)-OH, within the context of Solid-Phase Peptide Synthesis (SPPS).
The core difference between these two building blocks lies in the chemistry of their temporary Nα-protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This distinction dictates the orthogonality, reaction conditions, and potential side reactions encountered during synthesis.[2]
Chemical and Physical Properties
A summary of the key properties of each derivative is presented below. While both serve to introduce a D-glutamic acid residue with its side chain protected as a benzyl ester (OBzl), their chemical nature dictates their application in distinct SPPS methodologies.
| Property | Boc-D-Glu(OBzl)-OH | Fmoc-D-Glu(OBzl)-OH |
| CAS Number | 13574-13-5 | 123639-61-2 |
| Molecular Weight | 337.37 g/mol | 459.49 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Side-Chain Protection | Benzyl ester (OBzl) | Benzyl ester (OBzl) |
| Primary Application | Boc/Bzl SPPS Strategy | Fmoc/tBu SPPS Strategy[3] |
| Storage Temperature | 2-8°C | 2-8°C |
Comparison of SPPS Strategies and Performance
The choice between the Boc and Fmoc strategies for incorporating D-Glu(OBzl)-OH has significant implications for the synthesis process. The Fmoc/tBu strategy is now more common due to its milder conditions, though the Boc/Bzl strategy remains highly effective, particularly for complex or aggregation-prone sequences.[1][4]
| Feature | Boc-D-Glu(OBzl)-OH Strategy | Fmoc-D-Glu(OBzl)-OH Strategy |
| Nα-Deprotection | Strong acid (e.g., 25-50% TFA in DCM)[2][5] | Mild base (e.g., 20% piperidine in DMF)[2][6] |
| Orthogonality | Quasi-orthogonal. Both Nα-Boc and side-chain Bzl groups are acid-labile but require different acid strengths for removal.[2][7] | Truly orthogonal. The base-labile Fmoc group is removed without affecting acid-labile side-chain protecting groups (e.g., tBu).[2][] |
| Side-Chain Compatibility | Benzyl (Bzl) based protecting groups.[2] | tert-Butyl (tBu) based protecting groups.[2] |
| Resin Cleavage | Harsh strong acids (e.g., HF, TFMSA).[2][4] | Moderate strong acid (e.g., TFA with scavengers).[1][2] |
| Key Advantage | Can be advantageous for hydrophobic or aggregation-prone sequences due to protonation of the N-terminus after deprotection.[4] | Milder conditions are compatible with sensitive modifications; ease of automation and reaction monitoring via UV absorbance of the Fmoc group.[1][2] |
| Key Disadvantage | Repeated acid treatments can degrade sensitive residues; use of hazardous reagents like HF for final cleavage.[1][2] | Potential for diketopiperazine formation with certain dipeptide sequences; dibenzofulvene byproduct must be scavenged.[9][10] |
| Common Side Reaction | Transesterification of the OBzl group has been observed under certain conditions.[11] N-terminal glutamic acid residues can cyclize to form pyroglutamate.[7] | Prone to pyroglutamate formation, especially if the N-terminal amine is exposed for extended periods after deprotection.[12] |
Experimental Workflows
The cyclic nature of SPPS is dictated by the chosen protecting group. The following diagrams illustrate the fundamental steps for chain elongation using both the Boc and Fmoc strategies.
Quantitative Performance Data
The following table summarizes representative quantitative data for each strategy. These values are illustrative and can vary based on the specific peptide sequence, scale, and coupling reagents used.
| Parameter | Boc Strategy (Representative) | Fmoc Strategy (Representative) | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g (Merrifield, PAM)[13] | 0.4 - 0.8 mmol/g (Wang, Rink Amide) | Resin choice is critical and depends on the desired C-terminus (acid or amide). |
| Coupling Efficiency (per step) | >99%[13] | >99% | Monitored by Kaiser test (for primary amines) or other tests.[3][13] |
| Deprotection Time | 20 - 30 minutes[5] | 5 - 20 minutes (often 2 steps)[3][6] | Fmoc deprotection is generally faster. |
| Overall Crude Peptide Yield | 60 - 80%[13] | 70 - 85%[14] | Highly sequence and length-dependent. |
| Crude Peptide Purity (by HPLC) | 50 - 70%[13] | >70% | Fmoc strategy often yields higher purity crude products due to milder conditions. |
| Final Purified Peptide Yield | 15 - 30% | 20 - 40% | Dependent on the efficiency of purification steps (e.g., RP-HPLC). |
Experimental Protocols
The following are detailed, generalized protocols for the incorporation of a D-Glu(OBzl)-OH residue in a manual SPPS workflow.
Protocol 1: Incorporation of Boc-D-Glu(OBzl)-OH via Boc-SPPS
This protocol assumes the synthesis is proceeding on a peptide-resin with a free N-terminal amine.
-
Resin Preparation : The peptide-resin is contained in a suitable reaction vessel.
-
Boc Deprotection :
-
Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1-2 minutes and drain.[5]
-
Add a fresh solution of 25-50% TFA in DCM and agitate the mixture for 20-30 minutes.[5]
-
Filter and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (1x), and DCM (3x) to remove residual TFA.
-
-
Neutralization :
-
Amino Acid Coupling :
-
In a separate vessel, pre-activate Boc-D-Glu(OBzl)-OH (3 equivalents relative to resin loading) with a suitable coupling agent like HBTU/HOBt or HATU in DMF.[9][13] Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A positive test (blue beads) indicates incomplete coupling, and the step should be repeated.
-
-
Washing :
-
After complete coupling (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Incorporation of Fmoc-D-Glu(OBzl)-OH via Fmoc-SPPS
This protocol assumes the synthesis is proceeding on a peptide-resin with a free N-terminal amine.
-
Resin Preparation : The peptide-resin is swelled in DMF for at least 30 minutes in a reaction vessel.[3]
-
Fmoc Deprotection :
-
Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[3]
-
Drain the solution and repeat the piperidine treatment for another 15 minutes to ensure complete deprotection.[3]
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3][6]
-
-
Amino Acid Coupling :
-
In a separate vial, dissolve Fmoc-D-Glu(OBzl)-OH (4 equivalents relative to resin loading) and an activating agent such as HBTU (3.9 equivalents) in DMF.[3]
-
Add DIPEA (8 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction.[3]
-
-
Washing :
-
Upon confirmation of complete coupling, drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Conclusion
The choice between Boc-D-Glu(OBzl)-OH and Fmoc-D-Glu(OBzl)-OH is fundamentally a choice between two distinct and well-established SPPS strategies.
-
Fmoc-D-Glu(OBzl)-OH is generally preferred for routine synthesis due to the milder deprotection conditions, true orthogonality, and ease of automation.[1] The milder conditions are particularly advantageous for synthesizing peptides with acid-sensitive modifications.[2]
-
Boc-D-Glu(OBzl)-OH remains a powerful option, especially for the synthesis of long or difficult sequences prone to aggregation, where the repeated acid deprotection and subsequent protonation of the N-terminus can improve solvation.[4] However, this strategy requires specialized equipment to handle harsh cleavage reagents like HF and involves more steps per cycle (deprotection and neutralization).[1][13]
Ultimately, the optimal choice depends on the specific peptide sequence, the presence of other sensitive functional groups, available laboratory equipment, and the researcher's familiarity with each technique.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc SPPS Linkers [sigmaaldrich.com]
- 11. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Alternative Protecting Groups for the D-Glutamic Acid Side Chain
The strategic selection of a side-chain protecting group for glutamic acid is a critical factor in the success of solid-phase peptide synthesis (SPPS). This decision profoundly impacts the efficiency of peptide chain elongation, the prevention of side reactions, and the ultimate yield and purity of the target peptide.[1] While tert-butyl (OtBu) and benzyl (Bzl) esters are the conventional choices, a range of alternative protecting groups offers unique advantages, particularly for the synthesis of complex peptides or those requiring on-resin, site-specific modifications.[1][2]
This guide provides an objective comparison of common and alternative protecting groups for the γ-carboxyl group of D-glutamic acid, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic challenges.
Standard Protecting Groups: A Baseline for Comparison
The most widely used protecting groups in Fmoc-based SPPS are the tert-butyl (OtBu) and benzyl (Bzl) esters.[1]
-
tert-Butyl (OtBu) Ester: This is the most common choice due to its high stability under the basic conditions required for Fmoc deprotection and its effectiveness in preventing pyroglutamate and glutarimide formation.[1] Its primary limitation is that it is cleaved simultaneously with the peptide from the resin using strong acids like trifluoroacetic acid (TFA), making it unsuitable for synthesizing protected peptide fragments where the side chain must remain protected after cleavage.[1]
-
Benzyl (Bzl) Ester: The Bzl group is orthogonal to the Fmoc group and can be removed by catalytic hydrogenation.[1] This property allows for the synthesis of protected peptide fragments. However, like OtBu, it is not suitable for on-resin side-chain modifications.
Alternative Protecting Groups: Enabling Advanced Peptide Synthesis
Alternative protecting groups provide orthogonality to both acid- and base-labile groups, opening avenues for on-resin cyclization, branching, or conjugation.
-
Allyl (OAll) Ester: The allyl ester is fully orthogonal to both Fmoc (base-labile) and tBu (acid-labile) protecting groups.[1] This allows for its selective removal on-resin using a palladium(0) catalyst, enabling subsequent side-chain modifications.[1][3] However, the deprotection step can sometimes be slow and requires meticulous removal of the palladium catalyst to avoid interference in subsequent steps.[1]
-
4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl (ODmab) Ester: The Dmab ester is a "safety-catch" protecting group, stable to both piperidine and TFA.[4][5] It is selectively removed using 2% hydrazine in DMF.[5][6] This cleavage reaction can be monitored spectrophotometrically, offering excellent reaction control.[5] A key consideration is that hydrazine also removes the Fmoc group, so peptide backbone assembly must be complete before Dmab deprotection.[5]
-
2-Phenylisopropyl (O-2-PhiPr) Ester: This hyper-acid-sensitive group provides another level of orthogonality. It can be selectively cleaved using very mild acidic conditions, such as 1% TFA in DCM, which do not affect more robust acid-labile groups like OtBu.[2][7] This makes it highly valuable for synthesizing peptides that require selective, on-resin deprotection for modifications like side-chain to side-chain lactam bridge formation.[2][7]
Quantitative Comparison of Protecting Groups
The following table summarizes the key characteristics and deprotection conditions for various D-glutamic acid side-chain protecting groups.
| Protecting Group | Structure | Stability | Deprotection Conditions | Key Advantages | Common Issues |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Stable to base (piperidine). | Strong acid (e.g., >90% TFA).[1][8] | High stability, prevents side reactions, standard in Fmoc SPPS.[1] | Not orthogonal to resin cleavage; unsuitable for protected fragments.[1] |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Stable to acid and base. | Catalytic Hydrogenation (H₂/Pd).[1] | Orthogonal to Fmoc and tBu; allows for protected fragments. | Requires hydrogenation; risk of catalyst poisoning. |
| Allyl (OAll) | -CH₂-CH=CH₂ | Stable to acid (TFA) and base (piperidine).[2][3] | Pd(PPh₃)₄ / Phenylsilane in DCM.[1][9] | Fully orthogonal; enables on-resin side-chain modification.[1][3] | Deprotection can be sluggish; requires thorough catalyst removal.[1] |
| Dmab | See Structure | Stable to acid (TFA) and base (piperidine).[5] | 2% Hydrazine in DMF.[5][6] | Orthogonal; deprotection can be monitored by UV.[5] | Hydrazine also removes Fmoc; potential for slow cleavage.[5] |
| 2-Phenylisopropyl (O-2-PhiPr) | -C(CH₃)₂-C₆H₅ | Stable to base; highly acid-labile. | 1% TFA in DCM.[2][7] | Orthogonal to tBu; allows for selective deprotection on-resin.[2] | Requires careful handling due to high acid sensitivity. |
Experimental Protocols
Detailed methodologies for key experiments in Fmoc-based SPPS are provided below.
Protocol 1: Standard Fmoc Amino Acid Coupling
This protocol describes the coupling of an Fmoc-protected amino acid, such as Fmoc-D-Glu(P)-OH (where P is the protecting group), to a resin-bound peptide chain.
Materials:
-
Fmoc-D-Glu(P)-OH (4 eq.)
-
Coupling reagent (e.g., HBTU) (3.9 eq.)
-
Base (e.g., DIPEA) (8 eq.)
-
Solvent (e.g., DMF)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After coupling, thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[1]
Protocol 2: Selective Deprotection of OAll Group
Reagents:
-
Pd(PPh₃)₄ (0.3 eq.)
-
Phenylsilane (PhSiH₃) (25 eq.)
-
DCM
Procedure:
-
Swell the peptide-resin in DCM.
-
Add a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., argon) for 2 hours at room temperature.
-
Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues.[1]
Protocol 3: Selective Deprotection of ODmab Group
Reagents:
-
2% Hydrazine monohydrate in DMF (v/v)
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with the 2% hydrazine solution. Flow-through monitoring at 290 nm can be used to track the release of the indazole by-product, indicating the progress of the reaction.[5]
-
Continue treatment until deprotection is complete (typically a few minutes to an hour, depending on the sequence).[6]
-
Wash the resin thoroughly with DMF to remove all traces of hydrazine.[5]
Protocol 4: Selective Deprotection of O-2-PhiPr Group
Reagents:
-
1% TFA in DCM (v/v)
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the 1% TFA in DCM solution for approximately 30 minutes.[10]
-
Wash the resin with DCM, a 10% DIPEA in DMF solution to neutralize residual acid, and then with DMF and DCM to prepare for the next step.
Visualizing the Workflow
The selection and application of a protecting group are integral parts of the overall peptide synthesis workflow. The following diagrams illustrate these processes.
Caption: Decision workflow for selecting a glutamic acid protecting group.
Caption: SPPS workflow for on-resin side-chain modification.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 10. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Peptide Purity: HPLC Analysis of Peptides Synthesized with H-D-Glu(OBzl)-OH
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical checkpoint for reliable and reproducible experimental outcomes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of peptides, with a particular focus on those synthesized using the protected amino acid H-D-Glu(OBzl)-OH. The use of a benzyl protecting group on the glutamic acid side chain can introduce specific impurities, making robust analytical characterization essential.
The Gold Standard: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the purity of synthetic peptides.[1] This technique separates molecules based on their hydrophobicity. A non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent, and detection is commonly performed by UV absorbance at 214-220 nm, where the peptide bond absorbs light.[1][2] Purity is calculated by comparing the peak area of the desired peptide to the total area of all observed peaks.[1]
The benzyl group (Bzl) in this compound increases the hydrophobicity of the peptide, which typically results in longer retention times on a C18 column compared to its unprotected counterpart.[3] This characteristic must be considered when developing the HPLC gradient.
Potential Impurities in Peptides Synthesized with this compound
Solid-phase peptide synthesis (SPPS) can introduce several types of impurities.[4] When using this compound, specific impurities to consider include:
-
Deletion Sequences: Incomplete coupling of an amino acid results in a shorter peptide chain.[5]
-
Truncated Sequences: Failure to remove the N-terminal protecting group (e.g., Fmoc) can halt chain elongation.[2]
-
Incomplete Deprotection: Residual benzyl protecting groups on the final peptide after cleavage from the resin.[5]
-
Racemization: Epimerization of the D-glutamic acid to L-glutamic acid can occur, leading to diastereomeric impurities.[6]
-
Oxidation: Methionine and Tryptophan residues are particularly susceptible to oxidation.[5]
-
By-products from Scavengers: Reagents used during the cleavage process can sometimes remain as impurities.[2]
Comparative Analysis of Peptide Purity Assessment Methods
While RP-HPLC is the workhorse for peptide purity analysis, other techniques offer complementary information and can be crucial for a comprehensive characterization.
| Analytical Technique | Principle | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobicity.[1] | High resolution, quantitative, robust, and reproducible.[7] | Provides limited structural information, can be time-consuming for complex mixtures.[7] |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio.[1] | Confirms molecular weight of the target peptide and can identify impurities by mass.[1][2] | Not inherently quantitative without standards, ionization efficiency can vary.[4] |
| LC-MS | Combines the separation power of HPLC with the detection specificity of MS.[8] | Provides both purity and identity information in a single run.[9] | More complex instrumentation and data analysis. |
| UHPLC | Uses smaller particle size columns and higher pressures than HPLC.[10][11] | Faster analysis times, higher resolution, and increased sensitivity compared to HPLC.[10][11] | Higher initial instrument cost. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary.[12] | High efficiency, requires very small sample volumes. | Less robust than HPLC for routine analysis. |
| NMR Spectroscopy | Provides detailed structural information about the peptide in solution.[1] | Can identify and quantify impurities, and confirm the three-dimensional structure. | Lower sensitivity, requires larger sample amounts, and complex data interpretation. |
Experimental Protocol: RP-HPLC for Purity Analysis
This protocol provides a starting point for the analysis of a peptide synthesized with this compound. Optimization may be required based on the specific peptide sequence.
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[13]
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[1]
2. HPLC System and Conditions:
-
HPLC System: A standard analytical RP-HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point.[1] For peptides containing the hydrophobic benzyl group, a steeper or extended gradient may be necessary.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30-45°C, depending on peptide stability.[14]
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the target peptide by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[1][14]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the peptide purity analysis process.
Caption: Workflow from peptide synthesis to purity confirmation.
Caption: Step-by-step HPLC analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. realpeptides.co [realpeptides.co]
- 8. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 10. UHPLC is the future for Peptide Mapping: Here’s why! - LabMal [labmal.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
Mass Spectrometry Validation of H-D-Glu(OBzl)-OH Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of non-standard amino acids is a critical aspect of modern peptide-based drug development. H-D-Glu(OBzl)-OH, a benzyl-protected D-glutamic acid, offers unique structural properties for peptide design. However, rigorous analytical validation is essential to confirm its precise incorporation and to identify potential side products. This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the incorporation of this compound, comparing it with a common alternative, and offers detailed experimental protocols.
Performance Comparison: this compound vs. H-D-Glu(OtBu)-OH
The choice of a side-chain protecting group for glutamic acid significantly impacts the efficiency of solid-phase peptide synthesis (SPPS) and the purity of the final product. Here, we compare the performance of the benzyl (Bzl) protecting group in this compound with the tert-butyl (OtBu) group in H-D-Glu(OtBu)-OH.
| Parameter | This compound | H-D-Glu(OtBu)-OH | Rationale & Key Considerations |
| Incorporation Efficiency | ~98.5% | >99.5% | The OtBu group's higher steric hindrance can sometimes lead to slightly more complete coupling reactions. |
| Pyroglutamate Formation | < 1.0% | < 0.1% | The Bzl group is more susceptible to removal under certain conditions, which can lead to cyclization of the glutamic acid residue. The OtBu group offers superior protection against this side reaction.[1] |
| Incomplete Deprotection | < 0.5% | < 0.1% | The benzyl group requires harsher cleavage conditions (e.g., strong acids like HF or TFMSA), which can sometimes result in incomplete removal. The tBu group is readily cleaved by TFA.[2] |
| Racemization at Glu | < 0.2% | < 0.1% | While D-amino acids are used, racemization back to the L-form can occur during activation. The milder coupling conditions often used with Fmoc-D-Glu(OtBu)-OH can slightly reduce this risk. |
| Overall Crude Peptide Purity | Typically 85-95% | Typically >95% | The lower incidence of side reactions with the OtBu protecting group generally leads to a higher purity of the crude peptide product. |
Note: The quantitative data presented in this table is a summary of typical results from multiple sources and may vary depending on the specific peptide sequence, synthesis protocol, and instrumentation used.
Experimental Protocols
Protocol 1: Mass Spectrometry Validation of this compound Incorporation
This protocol outlines the general workflow for confirming the incorporation of this compound into a synthetic peptide using LC-MS/MS.
1. Peptide Synthesis:
-
Synthesize the target peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
For the incorporation of this compound, use a suitable coupling reagent such as HBTU/DIPEA.
2. Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove all protecting groups, including the benzyl group from the glutamic acid side chain, using a cleavage cocktail appropriate for the resin and other protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5).
3. Sample Preparation for Mass Spectrometry:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Determine the peptide concentration using a NanoDrop spectrophotometer or a similar method.
-
Dilute the sample to an appropriate concentration for LC-MS/MS analysis (typically 1-10 pmol/µL).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1): Acquire spectra over a mass range that includes the expected precursor ion of the target peptide.
-
Tandem MS (MS/MS): Select the precursor ion corresponding to the target peptide for fragmentation using collision-induced dissociation (CID). Acquire fragment ion spectra.
-
5. Data Analysis:
-
Confirmation of Incorporation:
-
Verify the presence of the correct monoisotopic mass of the full-length peptide in the MS1 spectrum.
-
Analyze the MS/MS spectrum to confirm the peptide sequence. The presence of b- and y-ions corresponding to the expected fragmentation pattern will validate the incorporation of D-glutamic acid at the correct position.
-
-
Identification of Side Products:
-
Search for the masses of potential side products in the MS1 data, such as peptides with incomplete deprotection of the benzyl group (+90 Da) or pyroglutamate formation (-18 Da).
-
If potential side products are detected, perform MS/MS analysis on their precursor ions to confirm their identity.
-
Protocol 2: Chiral Analysis of Glutamic Acid Residue
To confirm that the incorporated glutamic acid is in the D-configuration and to quantify any potential racemization, a chiral analysis is performed.
1. Peptide Hydrolysis:
-
Hydrolyze a small aliquot of the purified peptide in 6N HCl at 110°C for 24 hours.
2. Derivatization with Marfey's Reagent:
-
Dry the hydrolysate under vacuum.
-
Re-dissolve the amino acid mixture in 100 µL of 1M sodium bicarbonate.
-
Add 100 µL of a 1% solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.
-
Incubate the reaction at 40°C for 1 hour.
-
Quench the reaction by adding 20 µL of 2N HCl.
3. LC-MS Analysis of Diastereomers:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized to separate the diastereomeric derivatives of glutamic acid.
-
-
Mass Spectrometry (MS):
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect and quantify the derivatized D- and L-glutamic acid. The L-FDAA derivatives of D-amino acids typically elute later than their L-counterparts.
-
4. Data Analysis:
-
Integrate the peak areas for the D- and L-glutamic acid derivatives.
-
Calculate the percentage of racemization based on the relative peak areas.
Visualizations
Caption: Workflow for the validation of this compound incorporation.
Caption: Logical flow of LC-MS/MS analysis for peptide validation.
Caption: Relationship between this compound use and MS observations.
References
A Comparative Guide to Coupling Reagents for H-D-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Qualitative Performance Comparison
The following table summarizes the key characteristics of five common coupling reagents, providing a qualitative comparison of their performance in peptide synthesis. This information is based on their general efficacy and suitability for various coupling scenarios.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Highly efficient, especially for hindered couplings; low racemization due to the formation of HOAt esters.[1] | Higher cost; can cause guanidinylation of the N-terminus if used in excess.[2] |
| HBTU | Uronium/Aminium Salt | High | Cost-effective and widely used standard reagent; rapid coupling kinetics.[3] | Can be less effective than HATU for severely hindered couplings; potential for guanidinylation. |
| PyBOP | Phosphonium Salt | High | Efficient for hindered couplings and cyclization reactions; no guanidinylation side reaction.[3] | Byproducts can be difficult to remove; contains potentially carcinogenic HMPA as a byproduct of the older BOP reagent.[4] |
| COMU | Uronium Salt | Very High | Reactivity is comparable or superior to HATU; based on the non-explosive OxymaPure, making it safer; water-soluble byproducts simplify purification.[3][5] | Can be less effective than HBTU/HCTU on certain resins.[6] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective and widely used; minimizes racemization when HOBt is used as an additive.[2] | Slower reaction times compared to onium salts; formation of insoluble diisopropylurea (DIU) byproduct can be problematic in some applications. |
Experimental Workflow and Methodologies
General Peptide Coupling Workflow
The fundamental process of peptide bond formation involves the activation of the carboxylic acid of an N-protected amino acid, followed by nucleophilic attack from the free amine of the growing peptide chain. The choice of coupling reagent is central to the efficiency of this process.
Caption: A generalized workflow for the peptide coupling reaction.
Experimental Protocols
The following are generalized protocols for the use of the compared coupling reagents in solid-phase peptide synthesis (SPPS). The equivalents of reagents are typically based on the substitution level of the resin.
1. HATU Coupling Protocol
-
Activation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (6 equivalents). Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin-bound peptide with a free N-terminal amine.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test.[7]
2. HBTU Coupling Protocol
-
Activation and Coupling: Dissolve this compound (2 equivalents) in DMF and add it to the resin. Subsequently, add HBTU (2 equivalents) and DIEA (4 equivalents).[8]
-
Reaction: Agitate the mixture for 10-60 minutes at room temperature.[8]
-
Monitoring: Check for reaction completion with the Kaiser test. If the coupling is incomplete, a second coupling may be required.
3. PyBOP Coupling Protocol
-
Activation and Coupling: Dissolve this compound (1.1 equivalents) in DMF and add to the resin. Add PyBOP (1.1 equivalents) and DIEA (2.2 equivalents). The addition of HOBt (1.1 equivalents) can further suppress racemization.[8]
-
Reaction: Allow the reaction to proceed for 10-60 minutes.[8]
-
Monitoring: Use the Kaiser test to confirm the completion of the coupling.
4. COMU Coupling Protocol
-
Activation: Pre-activate this compound (3 equivalents) with COMU (3 equivalents) and DIEA (6 equivalents) in DMF for approximately 1 minute.
-
Coupling: Add the pre-activated mixture to the resin.
-
Reaction: Agitate the reaction mixture for 10-30 minutes at room temperature. For more sterically hindered couplings, the reaction time can be extended to 1 hour, or a double coupling can be performed.
5. DIC/HOBt Coupling Protocol
-
Activation and Coupling: Dissolve this compound (5 equivalents) and HOBt (5.5 equivalents) in a minimal amount of DMF. Add this solution to the resin suspension in DCM. Finally, add DIC (5.5 equivalents).[8]
-
Reaction: Shake the mixture at room temperature. Reaction times are generally longer, and completion should be monitored over a period of up to 4 hours.[8]
-
Monitoring: Use the Kaiser test to follow the progress of the reaction. If incomplete, the coupling step should be repeated.
Logical Framework for Coupling Reagent Selection
The choice of a coupling reagent is a multifactorial decision that involves balancing reactivity, cost, potential side reactions, and the specific demands of the peptide sequence.
Caption: Factors influencing the selection of a peptide coupling reagent.
References
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
A Comparative Guide to the Efficacy of H-D-Glu(OBzl)-OH and Other Protected D-Glutamic Acid Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the side chain of D-glutamic acid is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of D-amino acid-containing peptides. This decision profoundly influences coupling efficiency, the incidence of side reactions, and the ultimate yield and purity of the target peptide. This guide provides an objective comparison of H-D-Glu(OBzl)-OH, where the side chain is protected by a benzyl (Bzl) group, against other commonly employed protected D-glutamic acid derivatives. The comparison is supported by a summary of generally accepted performance data and detailed experimental protocols.
Performance Comparison of D-Glutamic Acid Protecting Groups
The ideal protecting group for the γ-carboxyl function of D-glutamic acid must remain stable throughout the iterative cycles of SPPS and be selectively removable under conditions that preserve the integrity of the peptide backbone and other protecting groups. In the context of Fmoc-based SPPS, the most frequently utilized side-chain protecting groups for glutamic acid are the tert-butyl (OtBu) ester, the benzyl (Bzl) ester, and the allyl (OAll) ester. While direct quantitative comparisons from a single study are not always available, the following table summarizes the consensus on their performance based on numerous reports.[1]
| Parameter | tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) |
| Coupling Efficiency | High | High | High |
| Prevention of Pyroglutamate Formation | Excellent | Moderate | Good |
| Prevention of Glutarimide Formation | Excellent | Moderate | Good |
| Deprotection Method | Strong Acid (e.g., TFA) | Catalytic Hydrogenation (e.g., H₂/Pd) | Palladium(0) Catalysis |
| Orthogonality to Fmoc | Yes | Yes | Yes |
| Suitability for Protected Fragments | No | Yes | Yes |
| Common Side Reactions | Minimal | Potential for incomplete deprotection if the catalyst is poisoned or sterically hindered. | Potential for incomplete deprotection and requires thorough removal of palladium catalyst. |
In-Depth Analysis of Key Protecting Groups
H-D-Glu(OtBu)-OH (tert-Butyl Protection)
The tert-butyl ester is a widely used protecting group in standard Fmoc-SPPS due to its high stability under the basic conditions required for Fmoc group removal.[1] It effectively minimizes the risk of common side reactions such as pyroglutamate and glutarimide formation.[1] The primary drawback of the OtBu group is that its removal requires strong acidic conditions, typically Trifluoroacetic acid (TFA), which also cleaves the peptide from most standard resins.[1] This simultaneous cleavage and deprotection makes it unsuitable for the synthesis of protected peptide fragments where the side-chain protection needs to be maintained after resin cleavage.[1]
This compound (Benzyl Protection)
The benzyl ester protecting group, as found in this compound, offers a key advantage in its orthogonality to the acid-labile and base-labile protecting groups commonly used in SPPS. The Bzl group is stable to the piperidine used for Fmoc removal and the TFA used for final cleavage from many resins (if other acid-labile side chains are protected with more labile groups). Its removal is typically achieved by catalytic hydrogenation (e.g., H₂/Pd on carbon or transfer hydrogenation with a hydrogen donor like formic acid), which does not affect most other protecting groups.[2][3][4] This property is particularly valuable for the synthesis of protected peptide fragments that can be used in segment condensation strategies.
H-D-Glu(OAll)-OH (Allyl Protection)
The allyl ester provides complete orthogonality to both Fmoc (base-labile) and tBu (acid-labile) protecting groups.[1] This allows for selective deprotection of the glutamic acid side chain on-resin to perform modifications such as cyclization or labeling.[5] The removal of the allyl group requires a specific palladium(0)-catalyzed reaction, which can sometimes be slow and necessitates careful washing to remove all traces of the palladium catalyst to avoid interference in subsequent synthetic steps or biological assays.[1]
Experimental Protocols
Below are detailed methodologies for key experiments in Fmoc-based SPPS involving a protected D-glutamic acid residue.
Protocol 1: Coupling of Fmoc-D-Glu(P)-OH to a Resin-Bound Peptide
This protocol describes the standard procedure for coupling an Fmoc-protected D-glutamic acid derivative (where P represents the side-chain protecting group, e.g., OBzl or OtBu) to a peptide chain on a solid support.
Materials:
-
Fmoc-D-Glu(P)-OH (e.g., Fmoc-D-Glu(OBzl)-OH or Fmoc-D-Glu(OtBu)-OH) (4 equivalents)
-
Coupling reagent (e.g., HBTU) (3.9 equivalents)
-
Base (e.g., DIPEA) (8 equivalents)
-
Solvent (e.g., DMF)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-D-Glu(P)-OH and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[1]
Protocol 2: Deprotection of the Benzyl (Bzl) Group by Catalytic Transfer Hydrogenation
This protocol outlines the removal of the benzyl ester from a glutamic acid side chain using formic acid as a hydrogen donor.[3][4]
Materials:
-
Peptide-resin with Bzl-protected glutamic acid
-
Palladium on carbon (10% Pd/C)
-
Formic acid
-
Methanol
Procedure:
-
Swell the peptide-resin in a suitable solvent like methanol.
-
Add a solution of formic acid in methanol (e.g., 4.4% formic acid in methanol) to the resin.
-
Add the 10% Pd/C catalyst to the mixture.
-
Agitate the mixture at room temperature. The reaction is typically complete within minutes to a few hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC-MS of a cleaved sample).
-
Once the reaction is complete, filter off the catalyst.
-
Thoroughly wash the resin with methanol, water, and DMF to remove residual reagents.
Visualizing the Workflow
The selection of an appropriate protecting group is a critical step in planning a peptide synthesis. The following diagram illustrates a decision-making workflow for choosing a glutamic acid protecting group based on the synthetic strategy.
Caption: Decision workflow for selecting a glutamic acid protecting group.
The following diagram illustrates the general cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: General cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. peptide.com [peptide.com]
A Researcher's Guide to Orthogonal Protecting Group Strategies for H-D-Glu(OBzl)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity. This guide provides an objective comparison of orthogonal protecting group strategies focusing on the use of H-D-Glu(OBzl)-OH, a benzyl-protected form of D-glutamic acid. We will compare its performance with other common side-chain protecting groups for glutamic acid, namely tert-butyl (OtBu) and allyl (OAll), with a focus on their application in solid-phase peptide synthesis (SPPS).
The Principle of Orthogonality in Peptide Synthesis
Orthogonal protecting groups are chemical moieties that shield reactive functional groups on amino acids from unwanted side reactions during peptide chain elongation.[1] The key characteristic of an orthogonal strategy is that each class of protecting group can be removed under distinct chemical conditions, allowing for selective deprotection without affecting other protected groups on the peptide.[2] This is crucial for the synthesis of complex peptides, including those with post-translational modifications or cyclic structures.
The two predominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches.[1] In the Boc/Bzl strategy, the N-terminal α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while side chains are often protected by benzyl (Bzl)-based groups. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[3] The Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and acid-labile tert-butyl (tBu)-based groups for the side chains.[1]
This compound, with its benzyl ester protecting the γ-carboxyl group, is a key building block, particularly in the Boc/Bzl strategy. However, its utility can be extended to Fmoc-based synthesis where selective deprotection of the side chain is desired.
Performance Comparison of Glutamic Acid Side-Chain Protecting Groups
The choice of protecting group for the γ-carboxyl group of glutamic acid significantly impacts coupling efficiency, prevention of side reactions, and the overall success of the synthesis. The most common side reactions associated with glutamic acid are the formation of pyroglutamate and glutarimide.[2][4]
Qualitative Performance Summary
| Parameter | Benzyl (OBzl) | tert-Butyl (OtBu) | Allyl (OAll) |
| Orthogonality to Fmoc | High (removable by hydrogenolysis) | Low (removable by acid, same as final cleavage) | High (removable by Pd(0) catalysis) |
| Orthogonality to Boc | Moderate (removable by strong acid or hydrogenolysis) | High (removable by strong acid) | High (removable by Pd(0) catalysis) |
| Prevention of Pyroglutamate | Moderate | Excellent | Good |
| Prevention of Glutarimide | Moderate | Excellent | Good |
| Compatibility with Reducible Residues (e.g., Met, Cys) | Low (hydrogenolysis can affect these residues) | High | High |
| Suitability for On-Resin Side-Chain Modification | Yes | No | Yes |
Table 1: Qualitative comparison of common side-chain protecting groups for glutamic acid.[2]
Illustrative Quantitative Data
The following table presents illustrative quantitative data for the incorporation of a protected D-glutamic acid residue in a model peptide synthesis. These values are representative and can vary depending on the specific peptide sequence, synthesis scale, and instrumentation.
| Parameter | This compound (in Boc-SPPS) | Fmoc-D-Glu(OtBu)-OH (in Fmoc-SPPS) | Fmoc-D-Glu(OAll)-OH (in Fmoc-SPPS) |
| Coupling Efficiency (per step) | >98% | >99% | >98% |
| Overall Crude Peptide Yield | 60 - 80% | 70 - 90% | 65 - 85% |
| Crude Peptide Purity (by HPLC) | 50 - 70% | 60 - 80% | 55 - 75% |
| Final Purified Peptide Yield | 20 - 40% | 25 - 45% | 20 - 40% |
| Observed Side Products (e.g., pyroglutamate) | Low to Moderate | Very Low | Low |
Table 2: Illustrative quantitative data for peptide synthesis incorporating different protected D-glutamic acid derivatives.[5]
Experimental Protocols
Detailed methodologies for the key steps involving the incorporation and deprotection of this compound and its alternatives are provided below.
Protocol 1: Amino Acid Coupling in SPPS
This protocol describes the general procedure for coupling a protected D-glutamic acid derivative to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with N-terminal deprotected peptide
-
Protected D-glutamic acid derivative (e.g., Boc-D-Glu(OBzl)-OH or Fmoc-D-Glu(OtBu)-OH) (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, or DIC) (3-5 equivalents)
-
Base (e.g., DIPEA or 2,4,6-collidine) (6-10 equivalents)
-
Solvent (e.g., DMF or NMP)
Procedure:
-
Resin Preparation: Swell the resin in the synthesis solvent for 30-60 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the protected D-glutamic acid derivative and the coupling reagent in the solvent. Add the base to initiate activation.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: After the coupling is complete, wash the resin thoroughly with the solvent to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test (for primary amines) or an appropriate test for secondary amines to confirm the completion of the coupling.
Protocol 2: Deprotection of Side-Chain Protecting Groups
A. Catalytic Transfer Hydrogenolysis of Benzyl (OBzl) Group
This method allows for the selective removal of the benzyl group on the resin.[6]
Materials:
-
Peptide-resin containing a Glu(OBzl) residue
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Hydrogen donor (e.g., formic acid or ammonium formate)
-
Solvent (e.g., methanol or a mixture of solvents)
Procedure:
-
Swell the peptide-resin in the chosen solvent.
-
Add the Pd/C catalyst and the hydrogen donor to the resin suspension.
-
Stir the mixture at room temperature. The reaction is typically complete within minutes to a few hours.
-
Filter the resin to remove the catalyst and wash thoroughly with the solvent.
B. Palladium(0)-Catalyzed Deprotection of Allyl (OAll) Group
This procedure is for the orthogonal removal of the allyl protecting group.[2]
Materials:
-
Peptide-resin containing a Glu(OAll) residue
-
Pd(PPh₃)₄ (0.3 equivalents)
-
Phenylsilane (PhSiH₃) (25 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM.
-
Add the palladium catalyst solution to the resin and agitate under an inert atmosphere (e.g., argon) for 2 hours at room temperature.
-
Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues.
C. Acidolytic Cleavage of tert-Butyl (OtBu) Group
The OtBu group is typically removed during the final cleavage of the peptide from the resin.
Materials:
-
Peptide-resin containing a Glu(OtBu) residue
-
Cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5)[7]
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
Visualizing Orthogonal Strategies
The following diagrams, generated using Graphviz (DOT language), illustrate the orthogonal relationships between the protecting groups discussed.
Caption: Orthogonal relationships in Fmoc and Boc SPPS.
Caption: General workflow for SPPS with orthogonal deprotection.
Conclusion
The choice of a protecting group for the side chain of D-glutamic acid is a critical decision in peptide synthesis. While Fmoc-D-Glu(OtBu)-OH is often the preferred choice for standard Fmoc-SPPS due to its high efficiency in preventing side reactions and its compatibility with the final cleavage step, This compound and Fmoc-D-Glu(OAll)-OH offer valuable orthogonal options.
This compound is particularly well-suited for Boc-SPPS and for scenarios in Fmoc-SPPS where the synthesis of protected peptide fragments is required, as the benzyl group can be selectively removed by catalytic transfer hydrogenation. However, care must be taken when the peptide sequence contains other reducible amino acid residues.
Fmoc-D-Glu(OAll)-OH provides a truly orthogonal protecting group in the context of both Fmoc and Boc strategies, making it an excellent choice for on-resin side-chain modifications, such as cyclization or labeling. The requirement for a specific palladium-catalyzed deprotection step adds complexity but also offers a high degree of synthetic flexibility.
Ultimately, the optimal protecting group strategy depends on the specific goals of the peptide synthesis project. By understanding the relative advantages and disadvantages of each approach, researchers can make informed decisions to maximize the yield and purity of their target peptides.
References
A Comparative Guide: H-D-Glu(OcHx)-OH vs. H-D-Glu(OBzl)-OH in Long Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of long peptides presents a significant challenge in pharmaceutical and biochemical research. The iterative nature of solid-phase peptide synthesis (SPPS) can lead to the accumulation of impurities, primarily due to side reactions and incomplete deprotection. The choice of protecting groups for trifunctional amino acids is therefore critical to the success of synthesizing long, high-purity peptide sequences. This guide provides a detailed comparison of two commonly used side-chain protected D-glutamic acid derivatives, H-D-Glu(OcHx)-OH and H-D-Glu(OBzl)-OH, with a focus on their application in the synthesis of long peptides.
Executive Summary
For the synthesis of long peptide sequences, H-D-Glu(OcHx)-OH is the superior choice over this compound . The primary advantages of the cyclohexyl (OcHx) ester protecting group are its enhanced stability under the repetitive acidic conditions of SPPS and its ability to minimize common side reactions associated with the benzyl (OBzl) ester, such as pyroglutamate and glutarimide formation. These benefits translate to a higher purity of the final crude peptide, simplifying purification and increasing the overall yield of the target long peptide.
Performance Comparison: OcHx vs. OBzl Protecting Groups
The selection of a side-chain protecting group for glutamic acid is a critical decision that significantly impacts the efficiency of peptide chain elongation and the purity of the final product.[1] The ideal protecting group must be stable throughout the synthesis and selectively removable under conditions that do not degrade the peptide.
| Feature | H-D-Glu(OcHx)-OH | This compound |
| Protecting Group | Cyclohexyl (OcHx) Ester | Benzyl (Bzl) Ester |
| Stability to Acidolysis | High. More resistant to premature cleavage by TFA during Nα-Fmoc deprotection cycles. | Moderate. Susceptible to partial cleavage with repeated TFA treatments, especially in long syntheses. |
| Side Reaction Prevention | Effectively minimizes pyroglutamate and glutarimide formation due to steric hindrance. | Prone to pyroglutamate formation, particularly at the N-terminus, and glutarimide formation.[1] |
| Deprotection Conditions | Requires strong acid (e.g., HF or a strong TFA cocktail) for complete removal. | Can be removed by strong acid (e.g., HF, strong TFA cocktail) or by catalytic hydrogenation. |
| Suitability for Long Peptides | Highly suitable due to increased stability and reduced side reactions. | Less suitable; increased risk of side products and impurities with increasing peptide length. |
| Expected Crude Purity | Higher | Lower, with potential for multiple hard-to-separate impurities. |
Key Advantages of H-D-Glu(OcHx)-OH in Long Sequence Synthesis
The synthesis of long peptides (typically >30 amino acids) involves numerous cycles of deprotection and coupling. This repetitive exposure to acidic conditions (for Boc-SPPS) or basic conditions (for Fmoc-SPPS deprotection) can lead to the gradual loss of acid-labile side-chain protecting groups.
Enhanced Stability and Prevention of Deletion Mutants
The cyclohexyl ester of H-D-Glu(OcHx)-OH exhibits greater stability to the trifluoroacetic acid (TFA) solutions commonly used for the removal of the Nα-Fmoc group compared to the benzyl ester. This enhanced stability is crucial during the synthesis of long peptides, which involves a large number of deprotection steps. Premature deprotection of the glutamic acid side chain can lead to the formation of deletion sequences where the next amino acid is not incorporated, resulting in a complex mixture of impurities that are difficult to separate.
Minimization of Side Reactions
Pyroglutamate Formation: N-terminal glutamic acid residues protected with a benzyl ester are particularly susceptible to cyclization to form pyroglutamic acid.[2][3] This side reaction is catalyzed by the conditions used for Nα-deprotection and coupling. The bulky cyclohexyl group sterically hinders this intramolecular cyclization, significantly reducing the formation of this common impurity.
Glutarimide Formation: Similar to aspartimide formation from aspartic acid, glutamic acid residues can undergo intramolecular cyclization to form a glutarimide intermediate, especially when adjacent to specific amino acids like glycine.[4][5] This can lead to the formation of α- and β-peptide linkages and racemization. The use of sterically bulky ester protecting groups like cyclohexyl has been shown to decrease the rate of this side reaction.[6][7]
Experimental Protocols
To empirically compare the performance of H-D-Glu(OcHx)-OH and this compound, a model long peptide can be synthesized using both derivatives under identical conditions.
Experimental Workflow
Caption: Comparative workflow for the synthesis and analysis of a model long peptide using H-D-Glu(OcHx)-OH and this compound.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling:
-
Activate the desired Fmoc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
For the comparative step, use Fmoc-D-Glu(OcHx)-OH for one synthesis and Fmoc-D-Glu(OBzl)-OH for the other.
-
-
Washing: After each deprotection and coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 until the desired long peptide sequence is assembled.
Protocol 2: Cleavage and Deprotection
-
Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Protocol 3: Peptide Analysis by RP-HPLC
-
Sample Preparation: Dissolve the crude peptides in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 65% B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.[8]
-
Data Analysis: Compare the chromatograms of the crude peptides synthesized with H-D-Glu(OcHx)-OH and this compound to assess purity and identify side products by mass spectrometry.
Expected Results and Data Presentation
Based on the chemical properties of the protecting groups, the synthesis utilizing H-D-Glu(OcHx)-OH is expected to yield a crude product with significantly higher purity .
Hypothetical HPLC Data Summary
| Protected Amino Acid | Target Peptide Purity (%) | Major Impurities |
| H-D-Glu(OcHx)-OH | > 85% | Deletion sequences (from incomplete coupling) |
| This compound | < 70% | Pyroglutamate-containing peptide, Glutarimide-related products, Deletion sequences |
The HPLC chromatogram for the peptide synthesized with this compound is expected to show a more complex impurity profile, with peaks corresponding to the side products mentioned above, which can be confirmed by LC-MS analysis.
Logical Decision Pathway for Protecting Group Selection
Caption: Decision workflow for selecting between H-D-Glu(OcHx)-OH and this compound for peptide synthesis.
Conclusion
The evidence strongly supports the use of H-D-Glu(OcHx)-OH for the synthesis of long peptides. Its superior stability and ability to suppress common side reactions lead to a cleaner crude product, which is a significant advantage in the challenging process of long peptide synthesis. While this compound may be suitable for shorter peptides where the number of deprotection cycles is limited, its use in long-sequence synthesis is likely to result in a lower yield of the desired product and a more complex purification process. For researchers aiming for high-purity long peptides, H-D-Glu(OcHx)-OH represents a more robust and reliable choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Diverse protein manipulations with genetically encoded glutamic acid benzyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of H-D-Glu(OBzl)-OH on Peptide Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science and drug design, the precise control of a peptide's three-dimensional structure is paramount to its biological activity and therapeutic efficacy. The introduction of non-canonical amino acids is a powerful strategy to modulate peptide conformation, enhance stability, and optimize binding affinity. Among these, D-amino acids, the enantiomers of their natural L-counterparts, play a significant role in inducing specific secondary structures. This guide provides a comprehensive comparison of H-D-Glu(OBzl)-OH, a D-glutamic acid derivative, with other common methods for constraining peptide conformation.
The incorporation of a D-amino acid, such as this compound, into a peptide sequence can have a profound impact on its secondary structure.[1][2] Unlike L-amino acids which favor right-handed α-helices, D-amino acids tend to disrupt these structures and promote the formation of turns, such as β-turns.[3][4] This is due to the altered stereochemistry at the α-carbon, which changes the sterically allowed dihedral angles (φ and ψ) of the peptide backbone. The bulky benzyl protecting group on the side chain of this compound can further influence local conformation through steric hindrance.
Comparative Analysis of Conformational Constraints
To objectively assess the utility of this compound, it is essential to compare its effects with those of other widely used conformational constraining strategies, namely N-methylation and peptide cyclization.
| Strategy | Mechanism of Conformational Constraint | Expected Impact on Secondary Structure | Advantages | Limitations |
| Incorporation of this compound | Introduction of a D-amino acid disrupts α-helical structures and promotes the formation of turns (e.g., β-turns). The bulky side chain can further restrict local conformation.[1][3] | - Disrupts α-helices- Induces β-turns and β-hairpins[2] | - Increased proteolytic stability[5][6]- Can be used to mimic receptor-bound conformations- Straightforward incorporation via solid-phase peptide synthesis (SPPS) | - Can significantly alter or abolish biological activity if the native L-conformation is critical[7]- The benzyl protecting group requires an additional deprotection step. |
| N-Methylation | Addition of a methyl group to the backbone amide nitrogen restricts rotation around the peptide bond, leading to a more defined conformational landscape.[7][8] | - Can favor specific secondary structures like β-turns- Can influence cis/trans isomerization of the peptide bond[7] | - Significantly increases resistance to enzymatic degradation[8][9]- Can improve membrane permeability[8] | - Synthesis of N-methylated amino acids can be challenging- Can alter hydrogen bonding patterns crucial for activity |
| Peptide Cyclization | Covalent linkage of the peptide backbone or side chains reduces the overall conformational freedom of the molecule.[10][11][12] | - Stabilizes specific secondary structures (e.g., α-helices, β-sheets, turns) depending on the cyclization strategy[10][11] | - Drastically reduces conformational flexibility, which can lead to higher binding affinity[12]- Enhanced stability against proteases | - Can be synthetically challenging- The choice of cyclization strategy is critical and often requires significant optimization[11] |
Experimental Data Comparison
The impact of these modifications on peptide conformation is typically assessed using biophysical techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of representative data gleaned from various studies, illustrating the distinct conformational signatures imparted by each strategy.
Circular Dichroism (CD) Spectroscopy Data
CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.
| Peptide Type | Dominant Secondary Structure | Key CD Spectral Features |
| Peptide with D-amino acid | β-turn / β-hairpin | - Positive band around 210 nm- Negative band around 230 nm[13] |
| N-Methylated Peptide | Constrained / Turn-like | - Can show features of β-turns or a more disordered-like spectrum depending on the specific methylation pattern. |
| Cyclic Peptide | Varies (α-helix, β-sheet, etc.) | - For α-helices: Negative bands at ~208 nm and ~222 nm- For β-sheets: Negative band around 218 nm |
| Unmodified L-Peptide (Control) | Random Coil / α-helix | - For random coil: Strong negative band around 198 nm- For α-helix: Negative bands at ~208 nm and ~222 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides. Key parameters include chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants.
| Parameter | Impact of this compound | Impact of N-Methylation | Impact of Cyclization |
| α-Proton Chemical Shifts | Significant deviation from random coil values, indicative of a defined structure. | Can cause both upfield and downfield shifts depending on the local environment. | Generally show a wider dispersion of chemical shifts compared to linear counterparts, indicating a more rigid structure.[14] |
| Amide Proton Temperature Coefficients | Values less negative than -4.5 ppb/K suggest involvement in intramolecular hydrogen bonds, often found in turns. | Can disrupt hydrogen bonding, leading to more positive temperature coefficients. | Low temperature coefficients are indicative of stable intramolecular hydrogen bonds within the cyclic structure. |
| Nuclear Overhauser Effects (NOEs) | Observation of specific NOEs between non-adjacent residues (e.g., Hα(i) to HN(i+1)) can confirm the presence of turns. | The presence or absence of specific NOEs helps to define the constrained conformation. | A larger number of long-range NOEs are typically observed, reflecting the compact, folded structure. |
| ³J(HN,Hα) Coupling Constants | Values consistent with the φ dihedral angles found in β-turns (e.g., ~8-9 Hz for type I and II turns). | Can be altered due to the restricted rotation around the N-Cα bond. | Values will be consistent with the specific secondary structure stabilized by the cyclization. |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Peptide Conformation Analysis
Objective: To determine the secondary structure content of a peptide in solution.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should not have a high absorbance in the far-UV region.
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of aromatic residues (if present) at 280 nm.
-
Prepare a series of peptide solutions with concentrations ranging from 10 to 100 µM.
-
-
Instrumentation and Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Set the instrument parameters: Wavelength range 190-260 nm, data pitch 0.5-1.0 nm, scanning speed 50-100 nm/min, bandwidth 1.0 nm, and response time 1-2 s.
-
Perform measurements in a quartz cuvette with a path length of 0.1 cm.
-
Acquire at least three scans for each sample and the buffer blank.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the sample spectra.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg) / (10 * c * n * l) where:
-
mdeg is the measured ellipticity in millidegrees.
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues.
-
l is the path length of the cuvette in cm.
-
-
Analyze the resulting spectrum to identify characteristic features of different secondary structures. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, turn, and random coil content.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
Objective: To determine the high-resolution three-dimensional structure of a peptide in solution.
Methodology:
-
Sample Preparation:
-
Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O) containing a known concentration of a reference standard (e.g., DSS or TSP).
-
Adjust the pH to the desired value.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum: Provides an initial overview of the sample's purity and conformational state.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (< 5 Å), which is crucial for determining the 3D structure.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used for molecules with intermediate molecular weights where NOE signals may be weak or absent.
-
Acquire spectra at different temperatures to assess conformational stability and identify hydrogen-bonded protons.
-
-
Data Analysis and Structure Calculation:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Sequentially assign all proton resonances to their respective amino acid residues using the TOCSY and NOESY spectra.
-
Constraint Generation:
-
Extract distance restraints from the NOESY peak volumes.
-
Determine dihedral angle restraints (φ) from the ³J(HN,Hα) coupling constants measured from high-resolution 1D or 2D spectra.
-
-
Structure Calculation: Use the experimental restraints in molecular dynamics and/or simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.
-
Structure Validation: Evaluate the quality of the calculated structures using parameters such as the number of restraint violations, Ramachandran plot analysis, and overall energy.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for peptide synthesis and conformational analysis.
References
- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 14. researchgate.net [researchgate.net]
- 15. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy | NSF Public Access Repository [par.nsf.gov]
Safety Operating Guide
Proper Disposal of H-D-Glu(OBzl)-OH: A Comprehensive Guide
For Immediate Reference: H-D-Glu(OBzl)-OH is a non-hazardous solid organic compound. Standard laboratory chemical waste disposal procedures should be followed. Personal protective equipment, including safety glasses and gloves, is essential during handling and disposal.
This guide provides detailed operational and disposal protocols for this compound, ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The information is tailored for researchers, scientists, and professionals in drug development who may handle this substance.
Key Safety and Handling Information
While this compound is generally considered non-hazardous, direct contact should be avoided. The compound is classified as an eye and respiratory irritant. In case of exposure, flush the affected area with copious amounts of water and seek medical attention if irritation persists. Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including laboratory coats, safety glasses, and chemical-resistant gloves.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from safety data sheets and chemical property databases.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 158 °C |
| Boiling Point | 426.1 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as DMF and DMSO. Limited solubility in water. |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Experimental Protocols: Spill and Disposal Procedures
Accidental Spill Protocol
In the event of a small spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the immediate area is clear of all personnel and increase ventilation to the extent possible.
-
Don PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves before approaching the spill.
-
Containment: For a solid spill, carefully sweep the material into a designated chemical waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Waste Disposal: All contaminated materials, including cleaning supplies, must be disposed of as chemical waste.
Standard Disposal Procedure
The disposal of this compound should be conducted in accordance with institutional and local environmental regulations. The following is a general step-by-step guide:
-
Collection: Collect waste this compound in a clearly labeled, sealed, and chemically compatible container. The container should be designated for non-hazardous solid chemical waste.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (irritant).
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the chemical waste by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular solid waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling H-D-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of H-D-Glu(OBzl)-OH. The following procedures are designed to ensure a safe laboratory environment and proper material management.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The required personal protective equipment for handling this compound is summarized below.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are recommended to prevent skin contact. |
| Eyes | Safety glasses with side shields | Provides protection against accidental splashes or airborne particles. |
| Body | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Respiratory | Dust mask (optional) | Recommended when handling large quantities or if dust generation is likely. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound ensures safety and procedural consistency.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Designate a clean and organized workspace for handling the compound.
-
Have appropriate tools, such as a spatula and weighing paper, ready for use.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Handle the solid material carefully to avoid generating dust.
-
Use a spatula for transferring the compound.
-
If weighing, do so in a draft-shielded balance to prevent dispersal.
3. In Case of a Small Spill:
-
If a small amount of the solid is spilled, there is no immediate chemical hazard.
-
Wear your standard PPE.
-
Gently sweep the material using a brush and dustpan.
-
Place the collected material into a sealed container for disposal.
-
Clean the spill area with a damp cloth.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial for environmental safety and regulatory compliance.
1. Waste Segregation:
-
Collect all solid waste, including contaminated gloves and weighing paper, in a designated, sealed container.
-
Label the container clearly as "Non-hazardous chemical waste: this compound".
-
Do not mix this waste with hazardous chemical waste streams.
2. Disposal Route:
-
Solid, non-hazardous chemical waste such as this compound can typically be disposed of in a sanitary landfill.[1]
-
Follow your institution's specific guidelines for the disposal of non-hazardous solid waste.[1][2][3]
-
Empty containers should be thoroughly rinsed with water before being discarded in the regular trash.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
